molecular formula C7H9NO2S B3430151 O-Toluenesulfonamide CAS No. 8013-74-9

O-Toluenesulfonamide

Cat. No.: B3430151
CAS No.: 8013-74-9
M. Wt: 171.22 g/mol
InChI Key: YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Description

O-Toluenesulfonamide is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.03539970 g/mol and the complexity rating of the compound is 217. The solubility of this chemical has been described as 0.01 min water, 1.62x10+3 mg/l at 25 °cslightly soluble in watersoluble in alcohol; slightly soluble in etherslightly soluble in ether, dmso; soluble in ethanolsolubility in water, g/100ml at 25 °c: 0.162. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2185. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
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InChI Key

YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N
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Molecular Formula

C7H9NO2S
Record name o-TOLUENESULFONAMIDE
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DSSTOX Substance ID

DTXSID7021362
Record name o-Toluenesulfonamide
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Molecular Weight

171.22 g/mol
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Physical Description

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS.
Record name Benzenesulfonamide, 2-methyl-
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Boiling Point

214 °C at 10 mm Hg, >270 °C
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Solubility

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.46 g/cm³
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Vapor Pressure

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Octahedral crystals from alcohol; prisms from water, Colorless crystals

CAS No.

88-19-7, 8013-74-9, 1333-07-9
Record name 2-Methylbenzenesulfonamide
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Melting Point

156.3 °C, 156 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Toluenesulfonamide from o-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded exploration of the synthesis of o-toluenesulfonamide, a key chemical intermediate, from its precursor, o-toluenesulfonyl chloride. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and analytical validation required for this process. Our focus is on delivering a robust, reproducible, and well-understood methodology, grounded in established chemical literature and practical laboratory experience.

Introduction and Significance

This compound (OTS) is an organic compound with significant industrial utility. It serves as a crucial intermediate in the synthesis of various high-value chemicals, most notably as a precursor in the historical manufacture of the artificial sweetener saccharin.[1] Beyond this, it and its para-isomer are utilized as plasticizers in resins, coatings, and adhesives to enhance flexibility and flow properties.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, and understanding its synthesis is fundamental for professionals in the field. This guide focuses on the direct ammonolysis of o-toluenesulfonyl chloride, a classic and efficient route to this compound.

The Chemical Principle: Nucleophilic Acyl Substitution

The conversion of o-toluenesulfonyl chloride to this compound is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.

  • The Nucleophile: Ammonia (NH₃), with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.

  • The Electrophile: The sulfur atom of o-toluenesulfonyl chloride is the electrophilic center.

  • The Mechanism: The reaction proceeds via a two-step addition-elimination pathway.

    • Nucleophilic Attack: The lone pair of the ammonia molecule attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, tetrahedral intermediate.

    • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

    • Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the neutral this compound and an ammonium chloride (NH₄Cl) salt as a byproduct.

The overall reaction is: CH₃C₆H₄SO₂Cl + 2 NH₃ → CH₃C₆H₄SO₂NH₂ + NH₄Cl

Using an excess of ammonia is crucial not only to drive the reaction to completion according to Le Châtelier's principle but also to neutralize the hydrogen chloride (HCl) that is cogenerated, preventing it from protonating the unreacted ammonia.

Physicochemical and Safety Data

Accurate data is the foundation of safe and effective chemical synthesis. The tables below summarize key properties and hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 88-19-7[1]
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [1]
Appearance White to cream crystalline powder[2]
Melting Point 156-158 °C
Solubility Low solubility in water (1.6 to 5.1 g/L at 25°C)

Table 2: Reagent Hazard Summary

ReagentKey HazardsRecommended PrecautionsSource(s)
o-Toluenesulfonyl Chloride Causes severe skin burns and eye damage. May be corrosive to metals. Reacts with water.Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood. Keep away from moisture.[3]
Ammonia Solution (20-30%) Causes severe skin burns and eye damage. Toxic if inhaled. Hazardous to the aquatic environment.Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. Ensure secondary containment.[4][5][6]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for bench-scale synthesis.[7]

4.1. Materials and Equipment

  • o-Toluenesulfonyl chloride (reagent grade)

  • Aqueous ammonia solution (20-28%)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Melting point apparatus

4.2. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Place a 250 mL Erlenmeyer flask containing a magnetic stir bar into an ice-water bath situated on a magnetic stirrer.

    • Carefully pour 50 mL of a cold 20% aqueous ammonia solution into the flask. Begin stirring.

    • Rationale: The reaction between o-toluenesulfonyl chloride and ammonia is highly exothermic. Cooling the reaction vessel is critical to control the reaction rate, prevent excessive heat generation, and minimize the volatilization of ammonia gas.

  • Addition of o-Toluenesulfonyl Chloride:

    • Weigh out 10.0 g (approx. 52.4 mmol) of o-toluenesulfonyl chloride.

    • Slowly and portion-wise, add the solid o-toluenesulfonyl chloride to the vigorously stirring ammonia solution over a period of 15-20 minutes. A thick white precipitate will form immediately.

    • Scientist's Note: The rate of addition is key. Adding the sulfonyl chloride too quickly can cause a rapid temperature increase, leading to potential side reactions and loss of ammonia.

  • Reaction Completion:

    • Once the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature.

    • Gently heat the mixture to approximately 40-50°C on a hot plate or in a warm water bath for 15-20 minutes while continuing to stir.

    • Rationale: Gentle heating helps to ensure the reaction goes to completion by providing the necessary activation energy for any remaining starting material.

  • Isolation of Crude Product:

    • Cool the reaction mixture back down to room temperature, then place it in an ice-water bath for 15 minutes to maximize precipitation.

    • Collect the solid white product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with three portions of cold deionized water (20 mL each) to remove excess ammonia and the ammonium chloride byproduct.

    • Press the solid dry on the funnel to remove as much water as possible.

4.3. Purification Protocol

The crude product can be purified by a combination of chemical treatment and recrystallization.

  • Acid-Base Purification:

    • Transfer the crude solid to a 250 mL beaker. Add approximately 100 mL of 1 M NaOH solution and stir. The this compound should dissolve as it is deprotonated to form the water-soluble sodium salt.

    • Rationale: Sulfonamides are weakly acidic (pKa ~10) and will form soluble salts in a basic solution. Insoluble, non-acidic impurities can be removed at this stage.

    • Filter the basic solution by gravity to remove any insoluble impurities.

    • With vigorous stirring, slowly add 1 M HCl to the clear filtrate until the solution is acidic (pH ~2). The this compound will reprecipitate as a fine white solid.

    • Collect the purified solid by vacuum filtration, washing with cold deionized water until the washings are neutral to pH paper.

  • Recrystallization:

    • Transfer the chemically purified solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent, such as an ethanol-water mixture. Heat the mixture to a boil to dissolve the solid completely.[8]

    • If the solution has any color, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Allow the clear solution to cool slowly to room temperature, undisturbed. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a desiccator or a vacuum oven at a low temperature.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • Melting Point Determination: A sharp melting point that matches the literature value (156-158 °C) is a strong indicator of purity. A broad or depressed melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the sulfonamide group: two N-H stretching bands around 3350-3250 cm⁻¹, and strong asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the methyl (CH₃) protons around 2.5 ppm, a multiplet for the aromatic protons between 7.2-8.0 ppm, and a broad singlet for the amine (NH₂) protons which may vary in chemical shift depending on the solvent and concentration.

    • ¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the aromatic carbons, and the carbon atom attached to the sulfur.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, validated product.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product reagents Reagents - o-Toluenesulfonyl Chloride - 20% Ammonia Solution setup Reaction Setup - Cool NH3(aq) in ice bath - Vigorous stirring reagents->setup 1. Charge Reactor addition Slow Addition - Add o-TsCl portion-wise - Maintain T < 10°C setup->addition 2. Add Reagent completion Reaction Completion - Warm to RT - Gentle heating (40-50°C) addition->completion 3. Drive to Completion isolation Crude Isolation - Cool in ice bath - Vacuum filtration - Wash with H2O completion->isolation 4. Quench & Isolate acid_base Chemical Purification 1. Dissolve in NaOH(aq) 2. Filter impurities 3. Reprecipitate with HCl(aq) isolation->acid_base 5. Purify recrystal Recrystallization - Dissolve in hot EtOH/H2O - Cool slowly - Isolate pure crystals acid_base->recrystal 6. Final Polish characterization Characterization - Melting Point - IR Spectroscopy - NMR Spectroscopy recrystal->characterization 7. Validate final_product Pure this compound characterization->final_product 8. Confirm

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Significance of O-Toluenesulfonamide

This compound (OTS), with the chemical name 2-methylbenzenesulfonamide, is an aromatic sulfonamide of significant interest in pharmaceutical and chemical research. While often encountered as a primary impurity in the synthesis of the artificial sweetener saccharin, its utility extends far beyond this role.[1][2] A mixture containing OTS is utilized as a reactive plasticizer in hot-melt adhesives and as a chemical intermediate in the production of fluorescent pigments and various resins.[3][4][5] For drug development professionals, understanding the physicochemical properties of OTS is paramount. These properties govern its behavior in biological systems, influence its suitability as a synthetic precursor, and dictate the analytical methods required for its characterization and quality control.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural and analytical characteristics, supported by detailed experimental protocols and an explanation of the scientific principles that underpin these methodologies. This document is designed to serve as a practical resource for researchers and scientists, enabling a deeper understanding and more effective utilization of this versatile compound.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.22 g/mol [1][6]
CAS Number 88-19-7[6]
Appearance White to creamy crystalline solid/powder[1][4]
Melting Point 156-158 °C[2]
Boiling Point >270 °C[4]
Water Solubility 1.6 g/L (at 25 °C)[1][3]
Log P (Octanol/Water) 0.84[3][4]
pKa (Acid Dissociation Constant) 10.18[4]
Vapor Pressure 6.6 x 10⁻⁵ Pa (at 25 °C)[3]

Structural & Spectroscopic Profile

The structural features of this compound dictate its chemical reactivity and are elucidated through various spectroscopic techniques.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.[7][8] This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

The crystal structure reveals that in the solid state, molecules of this compound are organized into a three-dimensional framework through intermolecular hydrogen bonds. These bonds form between the hydrogen atoms of the sulfonamide group (-SO₂NH₂) and the sulfonyl oxygen atoms of adjacent molecules.[7][8] This extensive hydrogen bonding network is a key factor contributing to its crystalline nature and relatively high melting point. The orientation of the amino group relative to the benzene ring is defined by the C–C–S–N torsion angle, which has been determined to be -65.8 (2)°.[7][8]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals corresponding to the aromatic protons on the benzene ring, the protons of the methyl group, and the protons of the NH₂ group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8 ppm) due to their varied electronic environments and spin-spin coupling. The methyl group protons would appear as a singlet in the upfield region (around 2.4 ppm). The NH₂ protons would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments. Key signals would include those for the four distinct aromatic carbons (with the carbon attached to the methyl group and the carbon attached to the sulfonamide group being chemically inequivalent to the others), and a signal for the methyl carbon in the aliphatic region (around 20-25 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound will show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide will appear as two bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, this compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 172. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond, which can help in structural confirmation.[9]

Experimental Methodologies: A Practical Guide

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. This section provides step-by-step methodologies for key analyses, emphasizing the rationale behind procedural choices.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is the standard procedure outlined in major pharmacopeias due to its accuracy and requirement for only a small amount of sample.[10][11]

Principle: The temperature at which a crystalline solid transitions to a liquid is measured by heating a small, packed sample in a capillary tube within a calibrated apparatus.

Protocol (based on USP General Chapter <741>): [11]

  • Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator.

  • Capillary Loading: Charge a capillary tube (0.8-1.2 mm internal diameter) with the dried powder to form a packed column of 2.5-3.5 mm in height.[10] This is achieved by tapping the sealed end of the tube on a hard surface. A consistent sample packing is crucial for reproducible results as it affects heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Profile: Heat the block until the temperature is approximately 10-15°C below the expected melting point of OTS (156°C).

  • Ramped Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

  • Observation & Recording: Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Dry Sample B Powder Sample A->B C Load Capillary B->C D Place in Apparatus C->D Transfer E Rapid Heat to T < T_m D->E F Slow Heat (1-2°C/min) E->F G Observe & Record Range F->G H Melting Range (Onset to Completion) G->H Report Result

Caption: Workflow for determining the melting point of this compound via the capillary method.

Solubility Determination (Isothermal Saturation Method)

Solubility is a key parameter in drug development, influencing dissolution and bioavailability. The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial. The presence of excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Agitate the vials in a constant temperature water bath or shaker (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particulates.

  • Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A reversed-phase method is commonly employed due to the moderately polar nature of the analyte.[12][13]

Principle: The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase. Components separate based on their differential partitioning between the mobile and stationary phases. More polar components elute earlier, while less polar components are retained longer.

Illustrative HPLC Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard of known concentration in the mobile phase.

    • Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides effective retention for aromatic compounds like OTS.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[12] The acid is added to control the ionization of any acidic or basic impurities and to ensure sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength where OTS has significant absorbance (e.g., 230 nm).

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

  • Data Interpretation:

    • The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

    • Impurities are identified by their retention times relative to the main peak.

Diagram: HPLC Purity Analysis Workflow

HPLCWorkflow A Prepare Mobile Phase (e.g., Water/Acetonitrile) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Separation on C18 Column D->E F UV Detection E->F G Data Acquisition & Chromatogram Generation F->G H Calculate Area % (Purity Assessment) G->H

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

Conclusion: A Foundation for Application

The physicochemical properties of this compound presented in this guide provide the fundamental knowledge required for its effective application in scientific research and drug development. From its solid-state structure, which dictates its handling and formulation properties, to its spectroscopic fingerprint, essential for its identification and quality control, each parameter plays a critical role. The detailed methodologies provided offer a validated framework for researchers to replicate these characterizations, ensuring data integrity and comparability. A thorough understanding of these core principles is not merely academic; it is the essential starting point for innovation, whether in the synthesis of novel pharmaceutical agents or the development of advanced materials.

References

Solubility Characteristics of o-Toluenesulfonamide in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

o-Toluenesulfonamide (o-TSA) is a crucial intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, plasticizers, and dyes.[1] Its purification, crystallization, and reaction kinetics are fundamentally governed by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into quantitative solubility data, explore the underlying thermodynamic principles, and present standardized methodologies for solubility determination, offering a critical resource for process design, optimization, and formulation in laboratory and industrial settings.

Introduction: The Significance of this compound and its Solubility

This compound (OTS) is an aromatic sulfonamide featuring a methyl group at the ortho position of the benzene ring.[2] This molecular structure imparts specific chemical properties that make it a versatile building block in organic synthesis. Industrially, o-TSA is a precursor for the artificial sweetener saccharin and is used in the production of plasticizers, binders, and pesticides.[1]

The efficiency of manufacturing processes involving o-TSA, particularly crystallization and purification, is directly dependent on the selection of an appropriate solvent.[1][3] A thorough understanding of its solubility behavior allows scientists to:

  • Maximize product yield and purity during crystallization.

  • Optimize reaction conditions for syntheses where o-TSA is a reactant.

  • Develop robust formulations in the pharmaceutical and chemical industries.

  • Ensure safe handling and processing by avoiding supersaturation and uncontrolled precipitation.

This guide serves as a centralized repository of technical data and practical insights to aid professionals in making informed decisions regarding solvent selection for this compound.

Physicochemical Properties of this compound

A foundational understanding of o-TSA's physical and chemical characteristics is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [1][4]
Appearance White to off-white crystalline solid[2][5]
CAS Number 88-19-7[1][4]
Melting Point 156 °C (decomposes at 188 °C)[2]
Water Solubility 1.6 - 5.1 g/L at 25°C (slight)[5]

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in numerous organic solvents across a range of temperatures. The data consistently show that solubility increases with rising temperature, a characteristic behavior for most solid solutes dissolving in liquid solvents.[1][6][7]

Mole Fraction Solubility (x₁) Data

The following table summarizes the mole fraction solubility of o-TSA in various pure organic solvents at different temperatures. This data is critical for quantitative process modeling and design.

Solvent283.15 K (10°C)298.15 K (25°C)318.15 K (45°C)Data Source
Alcohols
Methanol0.027040.040010.05790[6]
Ethanol0.021580.031810.04564[6]
n-Propanol0.020220.029850.04271[6]
Isopropanol0.019740.029090.04142[6]
n-Butanol0.018590.027280.03879[6]
Esters
Ethyl Acetate0.039610.056620.07748[6]
Methyl Acetate-0.05780.0792[1]
Ethyl Formate-0.03950.0558[1]
Ketones
Acetone-0.06670.0911[1]
Cyclopentanone-0.12510.1651[1]
Cyclohexanone-0.08940.1209[1]
Other Solvents
Acetonitrile0.036660.052820.07368[6]
Dichloromethane-0.02320.0347[1]

Note: Data compiled from studies measuring solubility via isothermal saturation and static gravimetric methods.[1][6]

Analysis of Solubility Trends

From the data, several key trends emerge:

  • Highest Solubility: o-TSA exhibits the highest solubility in ketones like cyclopentanone and acetone, followed closely by ethyl acetate and acetonitrile.

  • Moderate Solubility: Alcohols such as methanol and ethanol are effective solvents, though they demonstrate lower solvating power than the aforementioned ketones and esters.

  • Lower Solubility: Dichloromethane shows comparatively lower solubility for o-TSA.

These trends can be explained by the principle of "like dissolves like." [8][9] this compound is a polar molecule, possessing a sulfonamide group capable of acting as both a hydrogen bond donor (-NH₂) and acceptor (-SO₂). Solvents with high polarity and the ability to participate in hydrogen bonding are therefore more effective at solvating the o-TSA molecule and overcoming the crystal lattice energy of the solid.

  • Ketones (e.g., Acetone, Cyclopentanone): These are polar aprotic solvents. Their carbonyl oxygen can act as a strong hydrogen bond acceptor for the -NH₂ protons of o-TSA.

  • Esters (e.g., Ethyl Acetate): Similar to ketones, esters are polar aprotic solvents that can accept hydrogen bonds. The highest mole fraction solubility was observed in ethyl acetate at 318.15 K among the seven solvents tested in one study.[6]

  • Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. They can both donate and accept hydrogen bonds, allowing for strong intermolecular interactions with o-TSA.

  • Dichloromethane: This solvent is less polar than the others and cannot donate hydrogen bonds, resulting in weaker solute-solvent interactions and thus lower solubility.

Thermodynamic Insights into the Dissolution Process

The dissolution of o-TSA in organic solvents is a spontaneous process.[6] Thermodynamic analysis of solubility data provides deeper insights into the forces driving this process. Key thermodynamic parameters include:

  • Gibbs Free Energy of Solution (ΔG°sol): This value indicates the spontaneity of the dissolution. For o-TSA, the ΔG°sol is negative across the tested solvents, confirming that the dissolution is a spontaneous process.[6]

  • Enthalpy of Solution (ΔH°sol): This parameter reflects the heat absorbed or released during dissolution. Studies show that for o-TSA, the ΔH°sol values are positive, indicating that the process is endothermic .[3] This means that heat is required to break the solute-solute and solvent-solvent interactions, and this energy is not fully compensated by the formation of solute-solvent interactions. This aligns with the observation that solubility increases with temperature.

  • Entropy of Solution (ΔS°sol): This value represents the change in disorder of the system. The positive ΔS°sol values for o-TSA indicate that the dissolution process is entropy-driven .[3] The increase in disorder from a highly ordered solid crystal to solvated molecules in a liquid phase is the primary driving force for the spontaneous dissolution, overcoming the endothermic enthalpy change.

Several thermodynamic models, including the modified Apelblat equation, the Buchowski–Ksiazaczak λh equation, the Wilson model, and the NRTL model, have been successfully used to correlate the experimental solubility data of this compound.[1][6][7] These models are invaluable for interpolating and extrapolating solubility data for temperatures not experimentally measured, aiding in process engineering calculations.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The data presented in this guide were primarily generated using the isothermal saturation method, a robust and widely accepted technique for determining solid-liquid equilibrium.[6] This method is also referred to as a static gravimetric method.[1][3]

Principle

A surplus of the solid solute (o-TSA) is mixed with a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that the solution becomes saturated and reaches equilibrium. Once equilibrium is established, a sample of the supernatant liquid is carefully extracted, weighed, and then dried to determine the mass of the dissolved solute.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound solid to a known mass of the chosen organic solvent in a sealed, jacketed glass vessel. The vessel is connected to a thermostatic water bath to maintain a precise temperature.

  • Equilibration: Vigorously agitate the suspension using a magnetic stirrer. The system should be stirred for a prolonged period (e.g., a minimum of 8-12 hours) to ensure solid-liquid equilibrium is achieved.[1] Preliminary experiments are often conducted to confirm the time required to reach equilibrium.

  • Settling: Cease agitation and allow the suspension to settle for several hours (e.g., 8 hours) at the same constant temperature.[1] This allows the undissolved solid to precipitate, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm) to prevent aspiration of any solid particles.

  • Gravimetric Analysis: Immediately transfer the sampled solution into a pre-weighed container (e.g., a glass beaker or aluminum pan) and record the total weight of the saturated solution.

  • Drying: Place the container in a vacuum oven at a moderate temperature (e.g., 60°C) until the solvent has completely evaporated and a constant weight of the dried solute (o-TSA) is achieved.

  • Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ = mass of the dissolved o-TSA (solute)

    • M₁ = molar mass of o-TSA (171.22 g/mol )

    • m₂ = mass of the solvent

    • M₂ = molar mass of the solvent

Visual Workflow of the Isothermal Saturation Method

G Logical Framework for Predicting Solubility cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_outcomes Interaction Strength → Outcome solute_props Polar Molecule H-Bond Donor (-NH₂) H-Bond Acceptor (-SO₂) interaction Solute-Solvent Interactions solute_props->interaction 'Like dissolves like' solvent_props Polarity H-Bonding Ability Molecular Size solvent_props->interaction strong Strong Interactions (e.g., H-Bonding with Acetone/Alcohols) interaction->strong weak Weak Interactions (e.g., with non-polar Hexane) interaction->weak solubility Solubility Outcome high_sol → High Solubility strong->high_sol low_sol → Low Solubility weak->low_sol high_sol->solubility low_sol->solubility

References

A Guide to the Spectroscopic Characterization of O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for O-Toluenesulfonamide

This compound (OTS), a key organic intermediate, serves critical roles in diverse chemical syntheses, from the production of saccharin to its use as a plasticizer and a ligand in organometallic chemistry.[1][2] Its chemical identity, purity, and structural integrity are paramount for ensuring the safety, efficacy, and reproducibility of these applications. This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical workflow that mirrors the process of comprehensive molecular characterization. We will delve into the causality behind experimental choices, interpret the resulting data with scientific rigor, and provide field-proven protocols to ensure that the data you acquire is both accurate and reliable. Every piece of data is a piece of a puzzle; this guide will show you how to put them together to reveal the complete picture of the this compound molecule.

Molecular Structure and Isomeric Context

Before delving into the spectra, it is crucial to visualize the molecule itself. This compound, with the chemical formula C₇H₉NO₂S, consists of a toluene backbone substituted with a sulfonamide group (-SO₂NH₂) at the ortho (position 2) of the methyl group.[3] This specific substitution pattern is key to its unique spectroscopic signature, which distinguishes it from its meta and para isomers.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound (2-methylbenzenesulfonamide).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR provides a quantitative map of the different types of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl group protons, and the sulfonamide protons.

Expertise in Action: Why the Solvent Choice Matters The choice of deuterated solvent is the first critical decision in NMR. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the crystalline sample, and its ability to form hydrogen bonds with the -NH₂ protons slows down their chemical exchange. This results in a broader, but observable, -NH₂ peak, which might otherwise be broadened into the baseline or exchange with residual water in solvents like chloroform-d₃ (CDCl₃).

¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H6)~7.88Doublet1H
Aromatic (H3, H4, H5)7.33 - 7.49Multiplet3H
Sulfonamide (-SO₂NH₂)~7.20Broad Singlet2H
Methyl (-CH₃)~2.61Singlet3H

Data sourced and interpreted from ChemicalBook.[4]

Interpretation:

  • Aromatic Region (7.33 - 7.88 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. The proton adjacent to the bulky sulfonamide group (H6) is deshielded the most and appears as a distinct doublet at the lowest field (~7.88 ppm). The other three aromatic protons overlap in a complex multiplet. This complex pattern is a hallmark of ortho-disubstituted benzene rings. In contrast, the more symmetrical p-Toluenesulfonamide shows two clean doublets in this region, each integrating to 2H.[5]

  • Sulfonamide Protons (~7.20 ppm): The two protons on the nitrogen appear as a broad singlet. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water.

  • Methyl Protons (~2.61 ppm): The three protons of the methyl group are equivalent and are adjacent to a quaternary carbon, so they appear as a sharp singlet. Its position is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

¹³C NMR Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C1 (C-SO₂)~141
C2 (C-CH₃)~136
Aromatic CH~132, 131, 129, 126
C-Methyl (-CH₃)~20

Data sourced and interpreted from ChemicalBook.[6]

Interpretation:

  • Aromatic Region (126 - 141 ppm): this compound displays six distinct signals for the aromatic carbons, as expected from its symmetry. The two quaternary carbons (C1 and C2), directly attached to the electron-withdrawing sulfonamide group and the electron-donating methyl group respectively, are found at the downfield end of this region. The remaining four signals correspond to the CH carbons of the ring.

  • Aliphatic Region (~20 ppm): A single peak in the upfield region corresponds to the methyl carbon, consistent with a methyl group on an aromatic ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures that results are reproducible and free from artifacts.

Workflow: Solution-State NMR Sample Preparation

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Transfer to Vial Use a clean, dry glass vial. A->B C 3. Add Solvent ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B->C D 4. Dissolve Gently vortex or warm if necessary. C->D E 5. Filter & Transfer Filter through glass wool into a clean NMR tube. D->E F 6. Insert into Spectrometer Allow temperature to equilibrate (5-10 min). E->F G 7. Lock & Shim Lock on the deuterium signal and optimize field homogeneity. F->G H 8. Acquire Spectra Run standard ¹H and ¹³C experiments. G->H

Caption: Standard workflow for preparing a solid sample for solution-state NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups. For this compound, the key signatures are from the N-H and S=O bonds of the sulfonamide group, and the C-H bonds of the aromatic ring and methyl group.

Expertise in Action: The KBr Pellet Technique For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a gold standard. The rationale is to disperse the solid analyte in an IR-transparent matrix. KBr is ideal as it is transparent in the mid-IR region (4000-400 cm⁻¹) and becomes a clear, glass-like pellet under high pressure. This minimizes light scattering and produces a high-quality spectrum. A common pitfall is moisture contamination from hygroscopic KBr, which introduces a broad O-H absorption around 3400 cm⁻¹. Using oven-dried KBr and working quickly is essential for a clean spectrum.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300 - 3400N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
~3050C-H StretchAromaticMedium-Weak
~2950C-H StretchMethyl (-CH₃)Medium-Weak
~1340S=O Asymmetric StretchSulfonamide (-SO₂)Strong
~1160S=O Symmetric StretchSulfonamide (-SO₂)Strong

Data interpreted from typical values for sulfonamides and spectra available in the PubChem database.[3]

Interpretation:

  • N-H Stretching Region: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a definitive indicator of the primary sulfonamide's -NH₂ group (asymmetric and symmetric stretches).

  • S=O Stretching Region: The two very strong and sharp absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are the most characteristic feature of the sulfonamide group. These correspond to the asymmetric and symmetric stretching of the S=O double bonds, respectively. Their high intensity is due to the large change in dipole moment during the vibration.

  • C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds (sp³ carbons).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, creating a molecular ion (M⁺˙) and causing it to break apart into smaller, characteristic fragment ions.

Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)Proposed Fragment IonInterpretation
171[C₇H₉NO₂S]⁺˙Molecular Ion (M⁺˙)
155[C₇H₇SO]⁺Loss of NH₂ radical
107[C₇H₇O]⁺Loss of SO₂ from [M-NH₂]⁺
91[C₇H₇]⁺Tropylium ion (Loss of SO₂)
65[C₅H₅]⁺Loss of C₂H₂ from tropylium ion

Data sourced from the NIST Chemistry WebBook.

Interpretation and Fragmentation Pathway: The mass spectrum of this compound is dominated by fragmentation pathways involving the sulfonamide group. The molecular ion peak is observed at m/z 171, confirming the molecular weight.[7]

A key fragmentation pathway for aromatic sulfonamides is the cleavage of the C-S bond and the S-N bond.[8][9]

  • Formation of the Tropylium Ion (m/z 91): A major fragmentation route is the loss of the entire sulfonamide group, followed by rearrangement. The initial loss of the •SO₂NH₂ radical is less common. Instead, a characteristic fragmentation for toluenesulfonamides is the direct loss of sulfur dioxide (SO₂, 64 Da), followed by rearrangement to form the highly stable tropylium cation at m/z 91. This is often the base peak in the spectrum.

  • Loss of NH₂ (m/z 155): Cleavage of the S-N bond results in the loss of an amino radical (•NH₂) to give a fragment at m/z 155.

  • Loss of SO₂ (m/z 107): The fragment at m/z 155 can subsequently lose a molecule of SO₂ to form an ion at m/z 107.[8]

  • Aromatic Fragmentation (m/z 65): The stable tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂), a common pathway for aromatic rings, resulting in the ion at m/z 65.

Diagram: Key Fragmentation Pathways of this compound in EI-MS

fragmentation M This compound [M]⁺˙ m/z = 171 F155 [M - NH₂]⁺ m/z = 155 M->F155 - •NH₂ F91 [M - SO₂NH₂]⁺ or [M - SO₂]⁺˙ Tropylium Ion m/z = 91 M->F91 - SO₂ F65 [C₅H₅]⁺ m/z = 65 F91->F65 - C₂H₂

Caption: Simplified EI-MS fragmentation scheme for this compound.

Conclusion: A Unified Spectroscopic Identity

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The NMR data confirms the carbon-hydrogen framework and the specific ortho-substitution pattern. The IR spectrum provides definitive proof of the key sulfonamide functional group through its characteristic N-H and S=O vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the established structure.

Together, these three spectroscopic pillars—NMR, IR, and MS—provide a comprehensive and self-validating characterization of this compound. This guide has outlined not just the data, but the scientific reasoning and experimental best practices required to obtain and interpret it, empowering researchers, scientists, and drug development professionals to confidently verify the structure and purity of this vital chemical compound.

References

O-Toluenesulfonamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of O-Toluenesulfonamide derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. Moving beyond a simple enumeration of facts, this document delves into the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects.

Introduction: The Versatile Scaffold of this compound

This compound, a simple aromatic sulfonamide, has emerged as a remarkably versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The structural simplicity of the this compound core allows for extensive chemical modification, enabling the fine-tuning of its biological profile to target specific enzymes and cellular pathways. This adaptability has made it a privileged starting point for the development of novel therapeutic agents. This guide will navigate the synthesis, mechanisms of action, and experimental validation of the key biological activities of these promising compounds.

Part 1: Synthesis of this compound Derivatives: Building the Foundation

The journey into the biological activities of this compound derivatives begins with their chemical synthesis. A robust and well-understood synthetic strategy is paramount for generating a library of compounds for biological screening and for establishing a clear structure-activity relationship (SAR).

Core Synthesis of this compound

The foundational this compound can be prepared through the reaction of o-toluenesulfonyl chloride with an ammonia solution.[6][7] The process involves a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: Preparation of this compound [6][7]

  • Reaction Setup: Gradually add o-toluenesulfonyl chloride to an equal volume of a 20% ammonia solution, ensuring the reaction mixture is cooled in a freezing mixture to control the exothermic reaction.

  • Reaction Completion: Once the addition is complete, remove the freezing mixture and gently heat the solution to drive the reaction to completion.

  • Isolation: Filter the precipitated this compound from the reaction mixture.

  • Purification: Dissolve the crude product in a 1N sodium hydroxide solution and filter to remove any insoluble impurities.

  • Reprecipitation: Acidify the filtrate with hydrochloric acid or sulfuric acid to reprecipitate the this compound.

  • Recrystallization: Redissolve the precipitate by heating and allow it to cool, promoting the crystallization of pure this compound. The melting point of the pure compound is typically around 156-158 °C.[8]

Derivatization Strategies

The true potential of this compound lies in its derivatization. The sulfonamide nitrogen and the aromatic ring provide key handles for chemical modification, allowing for the introduction of a wide array of functional groups to modulate biological activity. Common derivatization strategies include N-alkylation, N-arylation, and substitution on the aromatic ring.[9]

Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow OTS_Cl o-Toluenesulfonyl Chloride OTS_NH2 This compound OTS_Cl->OTS_NH2 Ammonolysis Ammonia Ammonia Ammonia->OTS_NH2 Derivatives This compound Derivatives OTS_NH2->Derivatives Amine Amine/Alcohol Amine->Derivatives N-Alkylation/ N-Acylation Boronic_Acid Boronic Acid Boronic_Acid->Derivatives N-Arylation (e.g., Suzuki Coupling) Isocyanate Isocyanate Isocyanate->Derivatives Urea Formation

Caption: General synthetic routes for this compound and its derivatives.

Part 2: Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the potent anticancer activities of this compound derivatives against a variety of tumor types.[3][10] These compounds have been shown to interfere with multiple cancer-associated pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted and often depend on the specific structural modifications of the parent compound. Key mechanisms include:

  • Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][11][12]

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cells from progressing through the cell cycle and dividing.[3]

  • Induction of Apoptosis: this compound derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the disruption of lysosomal stability and the activation of mitochondrial pathways.[10]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by targeting matrix metalloproteinases (MMPs).[3][11]

  • Disruption of Microtubule Assembly: Certain compounds have been found to interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and cell death.[3]

Signaling Pathway of p-Toluenesulfonamide (PTS) in Cancer Cells

Anticancer_Pathway PTS p-Toluenesulfonamide (PTS) Lysosome Lysosome PTS->Lysosome Lipid_Raft Lipid Raft Disturbance PTS->Lipid_Raft Inhibits LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces CathepsinB Cathepsin B Release LMP->CathepsinB Mitochondria Mitochondria CathepsinB->Mitochondria Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis mTOR_p70S6K mTOR/p70S6K Pathway mTOR_p70S6K->Apoptosis Inhibition leads to Akt Akt Akt->mTOR_p70S6K Inhibits Lipid_Raft->Akt Dissociates

Caption: Proposed mechanism of p-Toluenesulfonamide induced apoptosis.[10]

Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to characterize the anticancer potential of this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
K22MCF-7 (Breast Cancer)PLK4 Inhibition0.0001[13]
K22MCF-7 (Breast Cancer)Anti-proliferative1.3[13]
α-T2aS. aureusAntibacterial3.12 µg/mL[14]
α-T2jE. coliAntibacterial12.5 µg/mL[14]

Experimental Protocol: MTT Assay for Cell Viability [5][10][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [3][9]

  • Cell Treatment: Treat cancer cells with the this compound derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (PI Staining) [4][6][11][14][17]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Antimicrobial Activity: Combating Microbial Resistance

The sulfonamide moiety is historically renowned for its antibacterial properties, and this compound derivatives continue this legacy.[4] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action

The primary mechanism of action for many sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, sulfonamides halt bacterial growth and replication.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Incubation Incubation in 96-well plate Inoculum_Prep->Incubation Serial_Dilution Serial Dilution of This compound Derivative Serial_Dilution->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Broth microdilution method for determining Minimum Inhibitory Concentration (MIC).

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial efficacy of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
α-T2aStaphylococcus aureus3.12[14][17]
α-T2jEscherichia coli12.5[14][17]

Experimental Protocol: Broth Microdilution Method for MIC Determination [1][18][19][20][21]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

This compound derivatives have also demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory disorders.[5][22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.

Experimental Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of this compound derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents.

Table 3: Anti-inflammatory Activity of a Benzenesulfonamide Derivative

CompoundDose (mg/kg)Inhibition of Edema (%) at 4hReference
Compound 320099.69[22][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [13][25]

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound and its derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of new therapeutic agents for a wide range of diseases. The insights provided in this guide underscore the importance of a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and rigorous biological evaluation to unlock the full therapeutic potential of this versatile chemical scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in more advanced preclinical and clinical settings.

References

O-Toluenesulfonamide: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Toluenesulfonamide (OTS), a readily available and versatile chemical entity, has established itself as a pivotal building block in the landscape of medicinal chemistry. Its unique combination of steric and electronic properties allows it to serve multiple strategic roles in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of OTS's multifaceted utility, moving beyond a simple catalog of reactions to elucidate the causal relationships behind its application. We will dissect its function as a robust protecting group, a versatile nucleophilic scaffold for diversification, a regioselective directing group in C-H functionalization, and a key precursor for the construction of vital heterocyclic systems. Through detailed mechanistic insights, field-proven experimental protocols, and analysis of its role in the synthesis of targeted therapeutics, this guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this foundational building block.

Introduction: The Strategic Value of this compound

In the intricate chess game of multi-step organic synthesis, the choice of each building block is a strategic decision with cascading implications. This compound, with its characteristic toluenesulfonyl (tosyl) moiety ortho to the sulfonamide group, presents a compelling set of attributes that have made it a recurring motif in the drug discovery playbook. Its utility stems from several key features:

  • Robustness and Stability: The sulfonamide linkage is exceptionally stable across a wide range of reaction conditions, including acidic and basic environments, making it an ideal scaffold to carry through multiple synthetic steps.[1]

  • Modulable Reactivity: The acidic proton on the sulfonamide nitrogen allows for facile N-functionalization, providing a straightforward handle for introducing molecular diversity.

  • Stereoelectronic Influence: The bulky and electron-withdrawing nature of the o-tolyl group can influence the stereochemical outcome of reactions at adjacent centers and modulate the reactivity of the molecule.

  • Pharmacophoric Contribution: The sulfonamide group itself is a well-established pharmacophore, known for its ability to form key hydrogen bonds with biological targets such as enzymes and receptors.[2] This feature is prominent in a wide array of approved drugs, including diuretics, antibacterials, and kinase inhibitors.[3][4]

This guide will systematically explore the practical applications of these properties, providing both the "how" and the "why" for the deployment of OTS in medicinal chemistry.

This compound as a Versatile Nucleophile: The Art of N-Functionalization

One of the most common and powerful applications of OTS is its use as a nucleophile in N-alkylation and N-arylation reactions. The acidity of the sulfonamide proton facilitates its deprotonation to form a potent nucleophile, which can then be coupled with a variety of electrophiles.

Causality in Experimental Design: Choosing the Right Alkylation Strategy

The choice of alkylation method is dictated by the nature of the alkylating agent and the overall complexity of the substrate.

  • Classical Sₙ2 Alkylation: For simple and reactive alkyl halides, a straightforward Sₙ2 reaction is often sufficient. The choice of base and solvent is critical to manage reactivity and prevent side reactions like over-alkylation.

  • "Borrowing Hydrogen" Catalysis: For a more atom-economical and greener approach, manganese-catalyzed N-alkylation using alcohols as alkylating agents has emerged as a powerful alternative.[5] This methodology, known as the "borrowing hydrogen" mechanism, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by reduction of the resulting imine.[6]

Data Presentation: Comparison of N-Alkylation Methods for p-Toluenesulfonamide
EntryAlcoholCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Reference
1Benzyl alcoholMn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502486[5]
24-Methylbenzyl alcoholMn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502490[5]
34-Methoxybenzyl alcoholMn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502488[5]
41-ButanolMn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502480[5]
Experimental Protocol: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol

This protocol is adapted from the work of Kempe and co-workers.[5]

Materials:

  • p-Toluenesulfonamide (1.0 mmol, 171 mg)

  • Benzyl alcohol (1.0 mmol, 104 µL)

  • Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%)

  • Potassium carbonate (0.1 mmol, 13.8 mg)

  • Anhydrous xylenes (to achieve a 1 M concentration of the sulfonamide)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide, the Mn(I) PNP pincer precatalyst, and potassium carbonate.

  • Under an inert atmosphere, add the benzyl alcohol and anhydrous xylenes.

  • Seal the vial and place it in a preheated oil bath at 150°C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in petroleum ether) to yield N-benzyl-4-methylbenzenesulfonamide.

Visualization: "Borrowing Hydrogen" Catalytic Cycle

G cluster_0 Catalytic Cycle OTS This compound (R-SO₂NH₂) Imine N-Sulfonylimine (R-SO₂N=CHR') OTS->Imine Alcohol Alcohol (R'-CH₂OH) Aldehyde Aldehyde (R'-CHO) Alcohol->Aldehyde Oxidation Mn_H Mn-Hydride Complex Mn_cat Mn(I) Catalyst Mn_H->Mn_cat Donates H₂ Mn_cat->Mn_H Accepts H₂ Aldehyde->Imine Condensation Product N-Alkylated Sulfonamide Imine->Product Reduction H2O H₂O Imine->H2O

Caption: The Manganese-catalyzed "Borrowing Hydrogen" cycle for N-alkylation.

The Tosyl Moiety as a Removable Directing Group in C-H Functionalization

The strategic functionalization of otherwise inert C-H bonds is a transformative approach in modern synthesis. The tosyl group within OTS can act as a removable directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position, to enable regioselective arylation, halogenation, or other transformations.[5][7]

Mechanistic Rationale: Chelation-Assisted C-H Activation

The underlying principle of this strategy is the formation of a stable cyclometalated intermediate. The oxygen atoms of the sulfonyl group coordinate to the metal center (e.g., palladium), positioning the catalyst in close proximity to the ortho C-H bond of the toluene ring. This proximity facilitates the C-H activation step, leading to the formation of a palladacycle. This intermediate can then undergo further reactions, such as oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product.[8]

Visualization: Palladium-Catalyzed Ortho-Arylation

G Start OTS Derivative + Pd(II) Coordination Coordination Complex Start->Coordination C-H_Activation C-H Activation (Cyclometalation) Coordination->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product Ortho-Arylated Product Reductive_Elimination->Product Catalyst_Regen Pd(II) Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Caption: General mechanism for Pd-catalyzed ortho-C-H arylation directed by a sulfonyl group.

This compound in the Construction of Heterocyclic Scaffolds

Heterocyclic structures are at the heart of a vast number of pharmaceuticals. OTS and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions.

Radical Cyclizations of N-Alkenyl-o-toluenesulfonamides

A powerful strategy for the formation of cyclic imines involves the radical cyclization of N-alkenylsulfonamides. In this process, a radical is generated on the alkenyl chain, which then attacks the sulfonamide nitrogen, leading to the formation of a cyclic intermediate. This is followed by the elimination of a sulfonyl radical to yield the cyclic imine.[2][9] This transformation is particularly noteworthy as it allows for the cleavage of the very stable sulfonamide bond under mild, reductive conditions.[9]

Visualization: Radical Cyclization and Sulfonyl Elimination

G Start N-Alkenyl-OTS Derivative Radical_Initiation Radical Initiation (e.g., Bu₃SnH, AIBN) Start->Radical_Initiation Alkenyl_Radical Alkenyl Radical Radical_Initiation->Alkenyl_Radical Cyclization Intramolecular Cyclization Alkenyl_Radical->Cyclization Cyclic_Radical α-Sulfonamidoyl Radical Intermediate Cyclization->Cyclic_Radical Elimination β-Elimination of Sulfonyl Radical Cyclic_Radical->Elimination Product Cyclic Imine Elimination->Product Sulfonyl_Radical Sulfonyl Radical (R-SO₂•) Elimination->Sulfonyl_Radical

Caption: Mechanism of radical cyclization of an N-alkenylsulfonamide to form a cyclic imine.

The Tosyl Group as a Robust Amine Protecting Group

In complex, multi-step syntheses, the protection of reactive functional groups is paramount. The tosyl group is an excellent choice for the protection of primary and secondary amines due to the high stability of the resulting sulfonamide.[1][10]

Rationale for Use and Deprotection Strategies

The tosyl group is favored for its resilience to a broad spectrum of reaction conditions, including strongly basic and nucleophilic reagents, as well as many oxidizing and reducing agents.[11] This stability, however, necessitates specific and often harsh conditions for its removal. The choice of deprotection method must be carefully considered in the context of other functional groups present in the molecule.

Data Presentation: Comparison of N-Tosyl Deprotection Methods

MethodReagentsConditionsSubstrate ScopeAdvantagesDisadvantagesReference
Reductive CleavageMg/MeOHRefluxBroadMild, effectiveCan reduce other functional groups[12]
Reductive CleavageNa/NH₃(l)-78 °CBroadPowerfulRequires specialized equipment[13]
Acidic HydrolysisHBr/AcOHRefluxLimitedSimpleHarsh, not suitable for acid-labile groups[1]
Nucleophilic CleavageThiophenol/Cs₂CO₃50 °CFor Ns group, adaptable for TsMildSlower for Ts group[6]
ElectrochemicalPt cathode, Mg anodeConstant currentN,N-disubstitutedMild, neutralRequires electrochemical setup[14]
Experimental Protocol: Deprotection of an N-Tosyl Indole using Cesium Carbonate

This protocol is adapted from the work of Cee and co-workers, demonstrating a milder approach for the cleavage of the N-Tosyl bond on an indole ring.[15]

Materials:

  • N-Tosyl-5-bromoindole (1.0 mmol)

  • Cesium carbonate (3.0 mmol)

  • THF/Methanol (2:1 mixture, 15 mL)

Procedure:

  • To a solution of N-tosyl-5-bromoindole in a 2:1 mixture of THF and methanol, add cesium carbonate.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-bromoindole.

This compound Derivatives in Targeted Drug Discovery

The inherent pharmacophoric properties of the sulfonamide group, combined with the synthetic versatility of the OTS scaffold, have made it a valuable starting point for the development of targeted therapies.

Kinase Inhibitors

The sulfonamide moiety is a common feature in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of cell mitosis and a target in cancer therapy.[3] In the design of such inhibitors, the this compound fragment can be strategically modified to optimize binding affinity and selectivity. For instance, the synthesis of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives has led to the discovery of compounds with nanomolar inhibitory activity against PLK4.[3]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer.[2][11] Benzenesulfonamides are a classical class of CA inhibitors, and structure-activity relationship (SAR) studies have shown that the substitution pattern on the benzene ring significantly influences isoform selectivity and inhibitory potency.[11] While less common than their para-substituted counterparts, this compound derivatives have also been investigated in this context, with the position and nature of the substituents being key determinants of their binding affinity.[16]

Data Presentation: IC₅₀ Values of Representative Sulfonamide-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
CFI-400945PLK42.8[17]
K17PLK40.3[3]
K22PLK40.1[3]
VX-680Aurora A-[18]
Compound P-6Aurora A110[18]

Conclusion

This compound is far more than a simple chemical commodity; it is a sophisticated synthetic tool that offers medicinal chemists a wealth of strategic options. Its ability to function as a stable and reactive scaffold, a removable directing group, a robust protecting group, and a precursor to complex heterocycles underscores its enduring value in drug discovery. A deep understanding of the principles governing its reactivity and the practical nuances of its application, as detailed in this guide, empowers researchers to design more efficient and innovative synthetic routes to the next generation of therapeutic agents. As the demand for molecular complexity and synthetic efficiency continues to grow, the strategic deployment of foundational building blocks like this compound will remain a critical element of success in medicinal chemistry.

References

Introduction: Understanding O-Toluenesulfonamide in the Environment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of O-Toluenesulfonamide

This compound (OTS) is a synthetic organic compound primarily utilized as a plasticizer and as a chemical intermediate in the synthesis of substances like saccharin.[1][2][3] A mixture containing OTS and its para-isomer (p-toluenesulfonamide) is employed as a plasticizer for hot-melt adhesives and in the manufacturing of fluorescent pigments.[1][4] Its production and use can lead to its release into the environment through various industrial waste streams, making the study of its environmental persistence, transformation, and ultimate fate a critical area of research for environmental scientists and drug development professionals.[3] This guide provides a comprehensive technical overview of the current scientific understanding of OTS's behavior in the environment, grounded in established experimental data and predictive modeling.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and behavior of a chemical are fundamentally governed by its physicochemical properties. For OTS, these properties indicate a compound that is relatively water-soluble with low volatility, suggesting it will predominantly reside in aquatic and soil compartments if released.[1]

PropertyValueSource
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [4]
Appearance White powder or crystal[1][2]
Water Solubility 1.6 g/L at 25°C[1][4]
Vapor Pressure 6.6 x 10⁻⁵ Pa at 25°C[1]
Log Kₒw (Octanol-Water Partition Coefficient) 0.84[1]
pKa 10.18[1]
Bioconcentration Factor (BCF) < 2.6[1]

The low Log Kₒw and the experimentally determined BCF of less than 2.6 strongly suggest that OTS has a low potential for bioaccumulation in aquatic organisms.[1] Fugacity modeling reinforces this, indicating that if OTS is released into the air, it tends to move into water and soil. When released directly into water or soil, it largely remains within those compartments.[1]

Abiotic Degradation Pathways: A Story of Persistence

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. For this compound, these pathways appear to be insignificant, contributing to its environmental persistence.

Hydrolysis

Hydrolysis is a major degradation pathway for many environmental contaminants, but it is not a significant fate process for OTS. Studies conducted according to OECD Guideline 117 have shown that OTS is stable at pH levels of 4, 7, and 9 when incubated at 50°C for five days.[1] This stability across a wide, environmentally relevant pH range indicates that hydrolysis does not contribute meaningfully to its degradation in aquatic systems.[1][5]

Photolysis

Photolytic degradation can occur directly, through the absorption of sunlight, or indirectly, through reactions with photochemically produced reactive species like hydroxyl radicals.

  • Direct Photolysis: Direct degradation by sunlight is not expected for OTS.[3] The molecule does not possess chromophores that absorb light in the environmentally relevant spectrum (wavelengths >290 nm).[3]

  • Indirect Atmospheric Photolysis: In the atmosphere, vapor-phase OTS is expected to be degraded by reacting with photochemically-produced hydroxyl (•OH) radicals.[3] The estimated atmospheric half-life for this reaction is approximately 13 days, making it a slow but potential removal mechanism from the gas phase.[3][6] Particulate-phase OTS, however, will be removed from the atmosphere primarily by wet and dry deposition.[1][3]

cluster_abiotic Abiotic Degradation Pathways OTS This compound (in Water/Soil) Hydrolysis Hydrolysis (pH 4, 7, 9) OTS->Hydrolysis Insignificant Direct_Photolysis Direct Photolysis (Sunlight, >290nm) OTS->Direct_Photolysis Insignificant OTS_Air This compound (Vapor Phase in Air) Indirect_Photolysis Indirect Photolysis (•OH Radicals) OTS_Air->Indirect_Photolysis Significant but slow No_Reaction_H No Significant Degradation Hydrolysis->No_Reaction_H No_Reaction_P No Significant Degradation Direct_Photolysis->No_Reaction_P Slow_Degradation Slow Degradation (t½ ≈ 13 days) Indirect_Photolysis->Slow_Degradation

Caption: Abiotic degradation pathways for this compound (OTS).

Biotic Degradation: A Tale of Two Isomers

The biodegradability of a compound is a crucial factor in its environmental persistence. Standard testing reveals that this compound is not readily biodegradable.[1] An OECD Guideline 301C test showed 0% biochemical oxygen demand (BOD) after 14 days, indicating strong resistance to microbial breakdown under standard conditions.[1]

This resistance is particularly noteworthy when compared to its structural isomer, p-toluenesulfonamide (PTSA). Research has successfully isolated bacteria, specifically a Pseudomonas sp., from activated sludge that are capable of utilizing PTSA as their sole source of carbon, nitrogen, sulfur, and energy.[7][8][9] The degradation pathway for PTSA is initiated by the oxidation of the methyl group, proceeding through intermediates like 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide.[8]

Crucially, the same Pseudomonas strain that efficiently degrades PTSA was found to be incapable of growing on this compound.[7][9] This demonstrates a high degree of enzymatic specificity and explains the significant difference in the environmental persistence of these two isomers. The position of the methyl group on the benzene ring is a critical determinant for microbial degradation.

cluster_ots This compound (OTS) cluster_ptsa p-Toluenesulfonamide (PTSA) OTS OTS Microbes_OTS Microorganisms (e.g., Activated Sludge) OTS->Microbes_OTS Exposure Result_OTS Not Readily Biodegradable Microbes_OTS->Result_OTS Result PTSA PTSA Microbes_PTSA Pseudomonas sp. PTSA->Microbes_PTSA Exposure Intermediates Oxidized Intermediates Microbes_PTSA->Intermediates Methyl Group Oxidation Result_PTSA Biodegradation Intermediates->Result_PTSA Further Metabolism

Caption: Contrasting biodegradability of this compound vs. p-Toluenesulfonamide.

Analytical Methodologies for Environmental Monitoring

The accurate quantification of OTS in environmental matrices is essential for exposure assessment and fate modeling. Due to its presence at trace concentrations, sophisticated analytical techniques are required. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity in complex samples like wastewater, surface water, and groundwater.[10]

Workflow: Quantification of OTS in Water Samples via LC-MS/MS

Sample 1. Water Sample Collection (e.g., 500 mL) Spike 2. Spiking (Add isotopically labeled internal standard) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB cartridge) Concentrates analyte, removes salts Spike->SPE Elute 4. Elution (Elute with organic solvent, e.g., Methanol) SPE->Elute Concentrate 5. Concentration (Evaporate solvent under Nitrogen) Elute->Concentrate Reconstitute 6. Reconstitution (Redissolve in mobile phase) Concentrate->Reconstitute Analysis 7. LC-MS/MS Analysis (Separation by HPLC, Detection by MS/MS) Reconstitute->Analysis Quant 8. Quantification (Compare analyte signal to internal standard) Analysis->Quant

Caption: General experimental workflow for analyzing OTS in environmental water samples.

Protocol: Solid-Phase Extraction and LC-MS/MS Analysis

This protocol outlines a generalized procedure for the determination of sulfonamides in aqueous samples.

1. Sample Preparation and Extraction:

  • Collect a representative water sample (e.g., 100-500 mL).
  • Add an appropriate isotopically labeled internal standard (e.g., p-TSA-d₄) to the sample for quantification by isotope dilution.
  • Adjust the sample pH as required by the specific method, often to a neutral or slightly acidic value to ensure the analyte is in a non-ionized form.
  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or equivalent) with methanol followed by reagent water.
  • Pass the water sample through the SPE cartridge at a steady flow rate. The OTS will adsorb onto the sorbent.
  • Wash the cartridge with reagent water to remove interfering salts and polar compounds.
  • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

2. Elution and Concentration:

  • Elute the retained OTS from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-20 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization: Electrospray Ionization (ESI), typically in negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native OTS and the labeled internal standard to ensure confident identification and accurate quantification.

Ecotoxicological Profile

Based on available data, this compound exhibits a low order of acute toxicity to aquatic organisms across different trophic levels.

Trophic LevelSpeciesEndpointValue (mg/L)Source
Algae Selenastrum capricornutum72h EbC50 (biomass)57[1]
72h ErC50 (growth rate)170[1]
Invertebrate Daphnia magna48h EC50210[1]
Fish Oryzias latipes96h LC50>100[1][11]

These values indicate that acute adverse effects on aquatic ecosystems are unlikely to occur except at very high concentrations resulting from a significant point-source discharge.

Conclusion and Outlook

The environmental profile of this compound is characterized by high persistence, driven by its resistance to key degradation pathways including hydrolysis, direct photolysis, and microbial degradation.[1][3] Its primary environmental sinks are water and soil, where it is likely to remain for extended periods. While its potential for bioaccumulation and its acute ecotoxicity are low, its persistence warrants its inclusion in environmental monitoring programs, particularly in areas with industrial discharges related to its production and use.[1] Future research should focus on identifying potential chronic toxicity effects and exploring advanced oxidation or specialized bioremediation strategies that may prove effective in its removal from contaminated sites.

References

Methodological & Application

Application Notes and Protocols: Strategic Use of o-Toluenesulfonamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of o-toluenesulfonamide as a cornerstone reagent in the synthesis of heterocyclic compounds. Moving beyond a simple recitation of procedures, this guide elucidates the underlying principles governing its reactivity, offering field-proven insights into its role as a versatile nitrogen source, a robust protecting group, and an effective directing group. Detailed, validated protocols for the synthesis of key heterocyclic scaffolds, including quinazolines and benzimidazoles, are presented, supported by mechanistic diagrams and comparative data to empower researchers in the rational design and execution of their synthetic strategies.

Introduction: The Versatility of a Classical Reagent

This compound (TsNH₂), a readily available and crystalline solid, is a primary sulfonamide that has transcended its classical role in organic chemistry to become a pivotal building block in the construction of complex nitrogen-containing heterocycles.[1] Its utility stems from the unique electronic properties conferred by the electron-withdrawing tosyl group, which modulates the nucleophilicity of the adjacent nitrogen atom, and its capacity to participate in a wide array of synthetic transformations. This guide explores its strategic application in three principal areas:

  • N-Arylation Reactions: Serving as a primary amine equivalent for building N-aryl sulfonamide intermediates via modern cross-coupling chemistry.

  • Intramolecular Cyclization Cascades: Utilizing N-aryl sulfonamide precursors for the diastereoselective and regioselective construction of fused heterocyclic systems.

  • Protecting and Directing Group Strategies: Leveraging the tosyl group's stability for nitrogen protection and its coordinating ability for directing C-H functionalization.

N-Arylation Cross-Coupling: Forging the Key C-N Bond

The initial and often most critical step in leveraging this compound for heterocyclic synthesis is the formation of a carbon-nitrogen bond with an appropriate aryl or heteroaryl halide. This transformation creates the essential N-aryl sulfonamide backbone, primed for subsequent cyclization. Modern palladium- and copper-catalyzed cross-coupling reactions have rendered this step efficient and highly versatile.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for this transformation, offering mild conditions and broad functional group tolerance.[2][3][4] The reaction employs a palladium catalyst in conjunction with a sterically hindered, electron-rich phosphine ligand.

Causality and Experimental Rationale:

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the catalytic cycle.

  • Ligand Choice: Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are critical. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[4]

  • Base: A strong, non-nucleophilic base, such as NaOt-Bu or Cs₂CO₃, is required to deprotonate the sulfonamide, generating the active nucleophile without competing in the coupling reaction.[5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X LigEx Ligand Exchange OxAdd->LigEx [Ar-Pd(II)-X]L₂ RedElim Reductive Elimination LigEx->RedElim TsNH⁻ RedElim->Pd(0)L2 [Ar-Pd(II)-NHTs]L₂ Product Ar-NHTs RedElim->Product Product Release ArX Aryl Halide (Ar-X) TsNH2 This compound Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation

An older but still valuable alternative is the copper-catalyzed Ullmann condensation.[6][7] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-assisted methods have greatly improved its applicability.[8][9]

Causality and Experimental Rationale:

  • Catalyst: Typically a Cu(I) salt, such as CuI, is used.

  • Ligand: Chelating ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often essential. They solubilize the copper species and accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used to ensure solubility and achieve necessary reaction temperatures.[6]

Protocol 1: Palladium-Catalyzed Synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

This protocol details a representative Buchwald-Hartwig amination.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-Bromo-2-chlorobenzene191.465.01.0957 mg
This compound171.226.01.21.03 g
Pd₂(dba)₃915.720.050.0146 mg
XPhos476.650.120.02457 mg
Cs₂CO₃325.8210.02.03.26 g
Toluene---25 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the flask, evacuate, and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Add this compound and 1-bromo-2-chlorobenzene to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the desired N-arylated product.

Intramolecular Cyclization: Constructing the Heterocyclic Core

With the N-aryl sulfonamide precursor in hand, the next strategic step is an intramolecular cyclization to form the desired heterocyclic ring. The nature of the substituent ortho to the sulfonamide dictates the type of heterocycle formed.

Synthetic_Workflow start This compound + o-Haloaryl Precursor coupling N-Arylation (Buchwald-Hartwig or Ullmann) start->coupling intermediate N-Aryl Sulfonamide Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused N-Heterocycle cyclization->product

Caption: General workflow for heterocycle synthesis.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones (quinazolinones) are privileged scaffolds in medicinal chemistry.[10][11][12][13] A common route involves the cyclization of an N-(2-carbonylphenyl)sulfonamide.

Protocol 2: Acid-Catalyzed Cyclization to a Dihydroquinazoline Derivative

This protocol assumes the starting material is N-(2-formylphenyl)-4-methylbenzenesulfonamide, prepared via a method analogous to Protocol 1.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
N-(2-formylphenyl)-TsNH₂275.322.01.0551 mg
Ammonium Acetate77.0820.010.01.54 g
Glacial Acetic Acid---10 mL

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve N-(2-formylphenyl)-4-methylbenzenesulfonamide in glacial acetic acid.

  • Add ammonium acetate to the solution. Note: Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the quinazoline ring.

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture into ice-water (50 mL) with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the dihydroquinazoline product. Further purification can be achieved by recrystallization if necessary.

Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic motif. While often formed by condensing o-phenylenediamines with aldehydes using p-toluenesulfonic acid as a catalyst[14][15][16][17], this compound can be used as a precursor to build substituted benzimidazoles through multi-step sequences. A key strategy involves using a tosyl-protected o-phenylenediamine derivative.

The Tosyl Group: A Dual-Role Synthetic Tool

Beyond its role in the sulfonamide reagent itself, the tosyl group is a workhorse in heterocyclic chemistry as both a protecting group and a directing group.

Tosyl as a Nitrogen Protecting Group

The tosyl group is an excellent protecting group for nitrogen atoms within a heterocyclic ring. It is robust and stable to a wide range of reaction conditions (e.g., organometallics, mild oxidants, many acidic and basic conditions). However, its removal (deprotection) requires specific and often harsh conditions, a critical consideration in synthetic planning.

Comparative Deprotection Methodologies:

MethodReagentsConditionsAdvantagesDisadvantagesReference
Reductive Cleavage Mg / MeOHRoom Temp or UltrasoundMild, inexpensiveCan be slow, substrate-dependent[18][19]
Reductive Cleavage Na / Naphthalene-60 °C to RTHighly effectiveRequires handling of sodium metal[20]
Basic Hydrolysis Cs₂CO₃ / THF-MeOHRoom Temp to RefluxVery mild, good functional group toleranceCan be slow for electron-rich systems[18]
Acidic Hydrolysis H₂SO₄ or HBr/AcOHHigh TemperatureEffective for robust substratesHarsh, not suitable for sensitive molecules[21]
Photoredox Catalysis Ir or Cu photocatalystVisible Light, RTExtremely mild, high toleranceRequires specific photocatalysis setup[22]

Protocol 3: Mild Deprotection of an N-Tosyl Heterocycle using Cesium Carbonate [18]

This protocol is particularly useful for substrates containing sensitive functional groups that would not survive harsher reductive or acidic methods.

  • Dissolve the N-tosyl heterocycle (e.g., N-tosylindole, 1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL).

  • Add cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv) to the solution.

  • Stir the resulting mixture at ambient temperature. For electron-poor heterocycles, the reaction may be complete in a few hours. For electron-rich systems, gentle reflux (50-60 °C) may be required.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Once complete, evaporate the solvents under reduced pressure.

  • To the residue, add water (20 mL) and ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected heterocycle.

Tosyl as a Directing Group in C-H Functionalization

A more advanced application is the use of the sulfonamide moiety as a directing group to achieve regioselective C-H functionalization.[23][24][25][26] The oxygen atoms of the sulfonyl group can coordinate to a transition metal catalyst (e.g., Pd, Rh, Ru), delivering the catalyst to the ortho C-H bond of the aryl ring to which it is attached. This allows for the direct installation of new functional groups, bypassing the need for pre-functionalized substrates.

References

Application Notes & Protocols: O-Toluenesulfonamide as a Versatile Directing Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular construction. A cornerstone of this field is the use of directing groups, which orchestrate regioselectivity by positioning a catalyst in close proximity to a specific C-H bond. Among these, o-toluenesulfonamide has emerged as a robust and versatile directing group. Its sulfonamide moiety serves as a powerful coordinating anchor for both main-group organometallics in directed ortho-metalation (DoM) and transition metals in catalytic C-H activation cycles. This guide provides an in-depth exploration of the mechanistic principles and practical applications of this compound, complete with detailed protocols for researchers, scientists, and professionals in drug development.

The Foundational Role of Directing Groups: An Introduction to this compound

In the vast landscape of organic molecules, C-H bonds are ubiquitous, yet their functionalization is hampered by high bond dissociation energies and the challenge of differentiating between multiple, electronically similar C-H sites.[1][2] Directing groups (DGs) are Lewis basic functional groups that overcome this challenge through chelation.[3][4] They act as a molecular tether, binding to a metal center and directing its reactivity to a specific, typically ortho, C-H bond. This proximity-induced reactivity, or complex-induced proximity effect (CIPE), is the fundamental principle behind their efficacy.[4]

This compound (TsNH-Ar) stands out due to several key features:

  • Strong Coordinating Ability: The sulfonamide group (-SO₂NH₂) is a potent Lewis basic site that effectively coordinates with a wide range of metals, including lithium, palladium, rhodium, and ruthenium.[5][6]

  • Synthetic Versatility: It facilitates a broad spectrum of transformations, including metalation, arylation, alkylation, and the synthesis of complex heterocyclic systems.[2][5][7]

  • Removability: Crucially, the toluenesulfonyl group can often be cleaved post-functionalization, revealing a free amine and avoiding the permanent installation of a large, potentially undesirable appendage.[8][9][10]

This guide will delve into the two primary modes through which this compound directs chemical transformations: Directed ortho-Metalation (DoM) and Transition Metal-Catalyzed C-H Activation.

Application I: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings, predating many modern C-H activation techniques.[4][11] In this process, the sulfonamide acts as a Directed Metalation Group (DMG) that complexes with a strong organolithium base. This interaction acidifies the proximal ortho protons, enabling selective deprotonation to form a stabilized aryllithium intermediate, which can then be trapped by a diverse array of electrophiles.[11][12][13]

Mechanism of Action

The causality behind DoM is a kinetically controlled process. The initial step involves the formation of a complex between the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi) and the Lewis basic sulfonamide group. This pre-coordination holds the base in close proximity to the ortho C-H bond, drastically increasing the rate of deprotonation at this site compared to other positions on the ring.[4][12]

DoM_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_electrophile Quench cluster_product Product SM Ar-SO₂NH-Tol (this compound Derivative) Intermediate Ortho-Lithiated Species (Chelate-Stabilized) SM->Intermediate Deprotonation (Coordination-Assisted) Base R-Li (e.g., n-BuLi) Base->Intermediate Product Ortho-Functionalized Product (Ar(E)-SO₂NH-Tol) Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Product CH_Activation_Cycle Pd_II Pd(II) Catalyst Coordination Coordination Complex Pd_II->Coordination Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition HX H-X Palladacycle->HX Pd_IV->Pd_II Reductive Elimination Product Ar(Ar')-SO₂NH-Tol Pd_IV->Product Substrate Ar-SO₂NH-Tol Substrate->Coordination ArX Ar'-X (Coupling Partner) ArX->Palladacycle Heterocycle_Synthesis Start Linear Precursor (with tethered reactive group) Intermediate Cyclometalated Intermediate Start->Intermediate [M-Cat] Directed C-H Activation Product Heterocyclic Product (e.g., Isoquinolone) Intermediate->Product Intramolecular Annulation (Reductive Elimination)

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Toluenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of O-Toluenesulfonamide Analysis

This compound (OTS) is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and industrial products.[1] Notably, it is a known process-related impurity in the production of the artificial sweetener saccharin and certain sulfonamide drugs. Regulatory bodies worldwide mandate strict control over impurity levels in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of drug products. Therefore, a robust, sensitive, and specific analytical method for the quantification of this compound is paramount for quality control in the pharmaceutical industry.

This application note provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology and the scientific rationale underpinning the experimental choices.

Scientific Principles and Method Rationale

The selection of an appropriate analytical technique is the cornerstone of reliable quantification. HPLC is the method of choice for this compound analysis due to its high sensitivity, specificity, and applicability to a wide range of organic molecules.[2]

Chromatographic Mode: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method was selected based on the physicochemical properties of this compound. The LogP value for the isomeric p-toluenesulfonamide is approximately 0.8, indicating a moderate level of lipophilicity.[3] This makes it well-suited for retention on a non-polar stationary phase, such as C18, with a polar mobile phase. This approach ensures good separation from more polar or non-polar impurities.

Mobile Phase Selection and pH Control

The mobile phase consists of a mixture of acetonitrile and water, a common combination in RP-HPLC that offers good solvating power and UV transparency.[2] The addition of a small amount of phosphoric acid to the aqueous component serves a critical purpose. This compound contains a sulfonamide group with a pKa around 10.[4] By maintaining the mobile phase pH in the acidic range (typically around 2.5-3.0), the ionization of the sulfonamide group is suppressed. This ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

Detection Wavelength

The aromatic ring in this compound provides chromophores that absorb UV radiation. While the UV spectrum for the para-isomer shows maxima around 224 nm, 263 nm, and 275 nm, detection at a lower wavelength, such as 225 nm , is chosen for this method.[3] This wavelength offers a balance of high sensitivity for the sulfonamide structure and minimizes interference from common HPLC solvents.

Detailed HPLC Method and Protocol

This section outlines the step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm or 0.22 µm filters).

  • Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (approx. 5 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a sample amount equivalent to contain approximately 5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C Dissolution & Dilution in Diluent A->C B Standard & Sample Weighing B->C D Sample Filtration (0.45 µm) C->D E System Equilibration D->E F Standard Injection E->F G Sample Injection(s) F->G H Peak Integration G->H I Quantification (External Standard) H->I J Report Generation I->J

Caption: HPLC analysis workflow for this compound.

Method Validation and System Suitability

The developed method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution in replicate (typically five or six injections).

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram. Peak purity analysis using a PDA detector should also be performed on the analyte peak in the presence of its impurities and degradation products.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration should be prepared and injected. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in the organic composition of the mobile phase).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

Stability-Indicating Aspect: Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard.[7][8] The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak and from each other.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) G Neutralization & Dilution A->G B Base Hydrolysis (0.1N NaOH, 60°C) B->G C Oxidative (3% H₂O₂, RT) C->G D Thermal (80°C, solid state) D->G E Photolytic (ICH Q1B light exposure) E->G F This compound (API Solution/Solid) F->A F->B F->C F->D F->E H HPLC Analysis G->H I Data Evaluation (Peak Purity, Mass Balance) H->I

Caption: Workflow for forced degradation studies.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and specific protocol for the quantitative analysis of this compound. The scientific rationale for the method development choices has been elucidated to provide a deeper understanding of the chromatographic process. Adherence to the outlined validation and system suitability criteria will ensure the generation of high-quality, reliable data suitable for regulatory submission and routine quality control in the pharmaceutical industry.

References

O-Toluenesulfonamide as a protecting group for amines in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: O-Toluenesulfonamide: A Robust Protecting Group for Amines in Peptide Synthesis with Orthogonal Deprotection Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Amine Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the selective and temporary masking of reactive functional groups is a cornerstone of success.[1] The α-amino group of an amino acid must be reversibly protected to prevent self-polymerization and to ensure that peptide bond formation occurs in a controlled, sequential manner.[1][2] An ideal protecting group should be easy to introduce, stable to the conditions of peptide coupling and purification, and, crucially, removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[1]

While carbamate-based protecting groups like Boc and Fmoc dominate the landscape of solid-phase peptide synthesis (SPPS), sulfonyl-based groups, particularly toluenesulfonyl (Ts), offer a distinct set of properties.[2][3] The resulting sulfonamides are exceptionally stable across a wide pH range and are resistant to many common reagents, making them valuable in complex, multi-step syntheses.[4] This guide focuses on the ortho-isomer of toluenesulfonamide (o-Ts), exploring its application as a robust amine protecting group and discussing the strategic implications of the ortho substitution on deprotection methodologies.

The Scientific Rationale: Why Choose a Sulfonamide Protecting Group?

The decision to use a sulfonamide, such as this compound, is rooted in the unique electronic properties it imparts to the protected amine. The powerful electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity and basicity of the amine nitrogen.[4] This transformation from a reactive amine to a stable, non-basic sulfonamide provides several key advantages:

  • Exceptional Stability: The sulfonamide bond is highly resilient to acidic conditions that would readily cleave Boc groups, as well as basic conditions used for Fmoc removal. This stability allows for a broader range of chemical transformations to be performed elsewhere in the molecule without risking premature deprotection.[2]

  • Prevention of Racemization: For certain amino acids, the formation of an oxazolone intermediate during activation can lead to racemization. The sulfonamide protecting group mitigates this risk, helping to preserve the stereochemical integrity of the amino acid residue.[2]

  • Orthogonality: In complex syntheses requiring multiple protecting groups, the unique cleavage conditions for sulfonamides can offer an orthogonal strategy, allowing for selective deprotection in the presence of other acid- or base-labile groups.[5]

The primary challenge associated with traditional sulfonamide protecting groups, particularly the para-isomer (p-Ts), is the harshness of the conditions required for their removal, often involving strong reducing agents like sodium in liquid ammonia.[2] However, substitution at the ortho position, as in this compound, can significantly alter the group's reactivity, opening pathways for milder cleavage conditions. This is well-documented for the related o-nitrobenzenesulfonyl (o-NBS) group, which can be removed under mild conditions using nucleophilic agents like thiols.[5] This principle suggests a strategic advantage for the o-Ts group over its more common para-isomer.

Experimental Workflows and Protocols

The successful application of the o-Ts group hinges on efficient and reliable protocols for its introduction and subsequent removal. The following sections provide detailed methodologies grounded in established chemical principles.

Protection of the α-Amino Group

The formation of the this compound is typically achieved via a Schotten-Baumann reaction, where the amino acid reacts with o-toluenesulfonyl chloride in the presence of a base.[5]

cluster_0 Protection Reaction reagents Amino Acid (H₂N-CHR-COOH) + o-Toluenesulfonyl Chloride conditions Aqueous Base (e.g., NaOH, Na₂CO₃) Dioxane/Water 0°C to Room Temp. reagents->conditions Reaction product o-Ts-Protected Amino Acid (o-Ts-NH-CHR-COOH) conditions->product Yields

Caption: Workflow for the protection of an amino acid with o-toluenesulfonyl chloride.

Detailed Protocol: Synthesis of o-Ts-Alanine-OH

  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve o-toluenesulfonyl chloride (1.05 eq) in a minimal amount of dioxane. Add this solution dropwise to the stirred amino acid solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of the o-Ts-protected amino acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure o-Ts-Alanine-OH.

ParameterConditionRationale
Base NaOH, Na₂CO₃Neutralizes the HCl byproduct and deprotonates the amino group for nucleophilic attack.[5]
Solvent Dioxane/WaterA biphasic system to dissolve both the polar amino acid and the nonpolar sulfonyl chloride.
Temperature 0°C to RTControls the initial exothermic reaction and prevents degradation of the sulfonyl chloride.
pH Adjustment Acidification to pH 2-3Protonates the carboxylic acid, causing the protected amino acid to precipitate from the aqueous solution.
Deprotection of the this compound Group

The removal of the o-Ts group is the most critical step and dictates its utility in a synthetic strategy. While harsh reductive methods are effective, milder strategies analogous to those used for the o-NBS group are preferable to preserve sensitive functionalities within the peptide.

This method is effective for the robust cleavage of sulfonamides but requires harsh conditions that may not be compatible with all peptides.[6]

cluster_1 Reductive Deprotection start o-Ts-Protected Peptide reagents Low-Valent Titanium (LVT) (e.g., from TiCl₃/Li) start->reagents Reacts with conditions Anhydrous THF Ambient Temperature reagents->conditions Under product Free Amine (Peptide) conditions->product Yields

References

Application Notes & Protocols: A Guide to the Synthesis of O-Toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Toluenesulfonamide derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their synthesis is a fundamental process in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the experimental protocol for synthesizing this compound derivatives, grounded in the principles of chemical reactivity and supported by field-proven insights. We will delve into the mechanistic underpinnings of the synthesis, offer a detailed step-by-step protocol, present a troubleshooting guide for common experimental challenges, and provide key data for researchers.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N<) is a vital component in the design of numerous pharmaceuticals, famously known as "sulfa drugs."[2] This prominence is due to its ability to act as a versatile structural motif that can engage in critical hydrogen bonding interactions with biological targets. O-Toluenesulfonamides, specifically, are derivatives of ortho-toluenesulfonic acid and are synthesized to explore the chemical space around this privileged scaffold. The methyl group's ortho position on the phenyl ring introduces specific steric and electronic properties that can be exploited to fine-tune a molecule's pharmacological profile. Beyond pharmaceuticals, these compounds are also utilized as plasticizers for resins, in the synthesis of dyes, and as intermediates in organic synthesis.[3][4][5]

The most direct and widely adopted method for the synthesis of this compound derivatives involves the reaction of o-toluenesulfonyl chloride with a primary or secondary amine.[6][7] This reaction is robust, versatile, and generally high-yielding, making it an essential tool for synthetic chemists.

Mechanistic Rationale: The Chemistry of Sulfonamide Formation

The synthesis of an this compound from o-toluenesulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The Core Reaction: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the o-toluenesulfonyl chloride. The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to such an attack.[7]

Key Steps:

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the sulfur atom of the o-toluenesulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated sulfonamide. A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and a salt (e.g., triethylammonium chloride).

This final deprotonation step is crucial; the reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent it from protonating the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

Sulfonamide Formation Mechanism cluster_reaction Reaction Steps cluster_neutralization Acid Neutralization Amine R₂NH Intermediate [o-Tol-SO₂(Cl)⁻-N⁺H₂R₂] Amine->Intermediate Nucleophilic Attack TsCl o-Tol-SO₂Cl TsCl->Intermediate Base Base Salt Base-H⁺ Cl⁻ Base->Salt Neutralization Product o-Tol-SO₂NR₂ Intermediate->Product Elimination of Cl⁻ HCl HCl HCl->Salt

Caption: Mechanism of Sulfonamide Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol provides a general procedure for the reaction of o-toluenesulfonyl chloride with a primary amine. Modifications may be necessary based on the specific properties of the amine.

3.1. Materials and Reagents

  • o-Toluenesulfonyl chloride

  • Primary or secondary amine of choice

  • Base: Triethylamine (Et₃N), pyridine, or aqueous sodium hydroxide (NaOH)

  • Solvent: Dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • TLC plates and chamber

3.3. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM). Add the base (1.1 - 1.5 equivalents for bases like triethylamine; an excess is used for aqueous NaOH).[9]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C. This is crucial as the reaction is often exothermic.[10]

  • Addition of Sulfonyl Chloride: Dissolve o-toluenesulfonyl chloride (1.0 - 1.1 equivalents) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. Maintaining a low temperature prevents potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and then saturated NaHCO₃ solution (to remove any remaining acidic impurities). Finally, wash with brine.

    • Note for Primary Amines: The N-substituted sulfonamide formed from a primary amine is acidic and soluble in aqueous alkali. An alternative work-up involves adding aqueous NaOH to the reaction mixture, separating the layers, and then acidifying the aqueous layer with HCl to precipitate the sulfonamide product, which can then be collected by filtration.[9][10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically a solid or a viscous oil.

    • Recrystallization: This is the most common method for purifying solid products.[1][11] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is necessary.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The disappearance of the N-H protons of the primary amine (if applicable) and the appearance of a sulfonamide N-H proton signal in the ¹H NMR spectrum, along with characteristic shifts in the aromatic region, are indicative of product formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in Solvent B Cool to 0°C A->B C Add o-Toluenesulfonyl Chloride Solution Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Work-up (Wash with Acid/Base) D->E F Dry & Concentrate E->F G Purify (Recrystallization or Chromatography) F->G H Characterize Product (NMR, IR, MS) G->H

Caption: General Experimental Workflow Diagram.

Data Presentation: Typical Reaction Parameters

The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes common conditions for the synthesis of this compound derivatives.

Amine SubstrateBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
AnilinePyridinePyridineRoom Temp4 - 685 - 95
BenzylamineTriethylamineDichloromethane0 to Room Temp3 - 590 - 98
Diethylamine10% aq. NaOHDiethyl Ether0 to Room Temp2 - 488 - 96
Proline Methyl EsterTriethylamineDichloromethane0 to Room Temp6 - 1280 - 90
4-ChloroanilinePyridineDichloromethaneRoom Temp5 - 882 - 92

Yields are representative and can vary based on the specific substrate and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive amine (e.g., protonated).2. Decomposed o-toluenesulfonyl chloride (moisture sensitive).3. Insufficient base.4. Sterically hindered amine.1. Ensure the amine is free base; use excess base.2. Use fresh or purified o-toluenesulfonyl chloride.3. Increase the amount of base to at least 1.1 equivalents.4. Increase reaction temperature and time; consider a less hindered base.
Formation of an Oily Product The product may have a low melting point or contain impurities.1. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.2. Purify via silica gel column chromatography.3. Attempt to form a salt if the molecule has another basic/acidic site.
Reaction Stalls (Incomplete Conversion) 1. Amine has been fully protonated by generated HCl.2. Reagents are not sufficiently reactive under the current conditions.1. Add more base to the reaction mixture.2. Gently heat the reaction mixture (e.g., to 40 °C) and monitor by TLC.
Di-sulfonylation of Primary Amine Using a large excess of sulfonyl chloride or a highly reactive amine.Add the o-toluenesulfonyl chloride slowly and in a controlled manner (max 1.1 equivalents). Ensure efficient stirring.

Safety and Handling

  • o-Toluenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It will react with water (including moisture in the air) to release corrosive HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are volatile, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Aqueous NaOH is corrosive. Handle with care.

Conclusion

The synthesis of this compound derivatives via the reaction of o-toluenesulfonyl chloride with amines is a foundational and highly adaptable method in modern organic and medicinal chemistry. A thorough understanding of the underlying mechanism, careful control over reaction conditions, and systematic troubleshooting are key to achieving high yields of pure products. The protocols and insights provided in this guide are intended to equip researchers with the knowledge needed to confidently and successfully synthesize these valuable compounds for their discovery programs.

References

Application Notes & Protocols: Leveraging O-Toluenesulfonamide in the Development of Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Corrosion represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in aggressive acidic environments encountered in the oil and gas and chemical processing industries.[1][2][3][4] O-Toluenesulfonamide (OTS) and its derivatives have emerged as a promising class of corrosion inhibitors. This document provides a detailed technical guide for researchers and development professionals on the utilization of OTS in creating and evaluating effective corrosion inhibitors. It covers the underlying chemical principles, detailed protocols for synthesis and performance evaluation, and theoretical validation methods.

Introduction: The Imperative for Effective Corrosion Inhibition

The electrochemical degradation of metals, or corrosion, is a relentless process that compromises the structural integrity and functionality of critical infrastructure. In sectors like oil and gas production, pipelines, drilling equipment, and storage tanks are constantly exposed to corrosive agents such as hydrogen sulfide (H2S), carbon dioxide (CO2), and strong acids used for stimulation and cleaning.[1][2][5] The application of corrosion inhibitors—chemicals that form a protective barrier on the metal surface when added in small concentrations to a corrosive environment—is one of the most practical and cost-effective methods of control.[6][7]

Organic inhibitors, particularly those containing heteroatoms (N, S, O) and aromatic rings, are highly effective due to their ability to adsorb onto the metal surface.[8][9][10] this compound (OTS) is an excellent parent molecule for designing such inhibitors. Its structure, featuring a sulfonamide group (-SO2NH2) and a toluene ring, provides multiple active centers for strong adsorption and the potential for chemical modification to enhance its protective properties.

Scientific Foundation: this compound as a Corrosion Inhibitor

Mechanism of Action: Surface Adsorption

The efficacy of OTS-based inhibitors stems from their ability to adsorb onto the metal surface (e.g., mild steel), displacing water and corrosive ions and forming a protective film.[9] This interaction is governed by two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact via its anionic components or through a dipole interaction.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (Nitrogen, Sulfur, Oxygen) in the OTS molecule and the vacant d-orbitals of iron atoms on the metal surface.[11] The π-electrons of the aromatic ring can also contribute to this bonding.

The sulfonamide group is particularly effective, providing multiple adsorption sites (S, N, and O atoms) that create a stable, resilient protective layer.

cluster_Corrosion Corrosion Process (Uninhibited) cluster_Inhibition Inhibition Mechanism with OTS Metal Metal Surface (Fe) Fe2+ Fe²⁺ (Corrosion) Metal->Fe2+ H+ H+ H+->Metal Cl- Cl- Cl-->Metal H2O H₂O H2O->Metal Metal_Protected Metal Surface (Fe) OTS OTS Molecule (Adsorbed Film) OTS->Metal_Protected Chemisorption & Physisorption H+_Blocked H+ H+_Blocked->OTS Blocked Cl-_Blocked Cl- Cl-_Blocked->OTS Blocked

Caption: Adsorption mechanism of OTS on a metal surface.

Synthesis of this compound Derivatives

While OTS itself shows inhibitive properties, its performance can be significantly enhanced by chemical modification. A common strategy is to synthesize derivatives like Schiff bases or Mannich bases, which increase the number of adsorption centers and the molecular surface area coverage.[12]

Protocol 2.2.1: General Synthesis of an OTS-Schiff Base Derivative

Causality: This protocol describes the condensation reaction between the amine group of OTS and an aldehyde. The resulting imine group (C=N) provides an additional π-system and a nitrogen atom, enhancing the molecule's ability to coordinate with the metal surface.

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde (e.g., salicylaldehyde) in a suitable solvent such as ethanol.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the sulfonamide's nitrogen.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H NMR, and elemental analysis.

Theoretical Validation via Quantum Chemical Calculations

Before undertaking extensive lab work, quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the potential effectiveness of an inhibitor molecule.[13] This approach saves time and resources by screening promising candidates. Key parameters are calculated to correlate molecular structure with inhibition efficiency.[14]

  • E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting better inhibition potential.[11]

  • E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher ability of the molecule to accept electrons from the metal surface, forming feedback bonds.

  • Energy Gap (ΔE = E(LUMO) – E(HOMO)): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency as the molecule can more readily interact with the metal surface.[15]

  • Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface, promoting physisorption.

Protocols for Performance Evaluation

A multi-faceted approach is essential for the robust evaluation of a new corrosion inhibitor. The following protocols are standard in the field and provide complementary information on inhibitor performance.[16][17][18]

cluster_Workflow Inhibitor Evaluation Workflow A 1. Coupon Preparation (Polishing, Cleaning, Weighing) B 2. Immersion in Corrosive Media (With & Without Inhibitor) A->B C 3a. Weight Loss Analysis (Post-Cleaning & Weighing) B->C D 3b. Electrochemical Analysis B->D E 4. Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) C->E PDP Potentiodynamic Polarization (PDP) D->PDP EIS Electrochemical Impedance Spectroscopy (EIS) D->EIS F 5. Determine Inhibition Mechanism E->F PDP->F EIS->F

Caption: Standard workflow for evaluating corrosion inhibitors.

Protocol: Weight Loss (Gravimetric) Method

Principle: This is a direct and reliable method that measures the material loss of a metal specimen over time. It provides an average corrosion rate.[19][20][21] The protocol should adhere to standards like ASTM G1/G31.[22][23]

  • Specimen Preparation:

    • Cut mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., from 400 to 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone, rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Experimental Setup:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare test solutions by adding various concentrations of the OTS inhibitor (e.g., 50, 100, 200, 500 ppm) to the corrosive medium.

    • Prepare a blank solution (corrosive medium without inhibitor) as a control.

    • Completely immerse one prepared coupon into each solution at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 hours).

  • Post-Immersion Cleaning:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean each coupon according to ASTM G1 standard practice, which typically involves scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1000 mL concentrated HCl) to remove corrosion products without attacking the base metal.

    • Rinse with deionized water, dry completely, and re-weigh (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant) ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³)

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of inhibitor CR_inh = Corrosion rate in the presence of inhibitor

Protocols: Electrochemical Methods

Principle: Electrochemical tests are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action.[8][24] Experiments are conducted in a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Causality: PDP measures the current response as the potential of the working electrode is scanned away from its open circuit potential (OCP).[25] The resulting Tafel plot reveals the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and shows whether the inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[26][27]

  • Setup: Assemble the three-electrode cell with the test solution. Immerse the mild steel working electrode in the solution and allow the system to stabilize at its OCP for approximately 30-60 minutes.

  • Measurement: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analysis:

    • Plot the potential (E) versus the log of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to their intersection point.

    • The potential at the intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where: i_corr_blank = Corrosion current density without inhibitor i_corr_inh = Corrosion current density with inhibitor

Causality: EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential signal over a wide frequency range.[28][29][30] The impedance data provides information on the resistance of the protective film (charge transfer resistance, R_ct) and the properties of the electrical double layer (double layer capacitance, C_dl). A larger R_ct value signifies better corrosion protection.[8]

  • Setup: Use the same three-electrode cell setup as for PDP. Allow the system to stabilize at OCP.

  • Measurement: Apply a small AC voltage perturbation (e.g., 10 mV amplitude) around the OCP over a frequency range from 100 kHz down to 0.01 Hz.

  • Analysis:

    • Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.

    • A larger diameter of the semicircular arc in the Nyquist plot indicates a higher charge transfer resistance and thus better inhibition.

    • Fit the impedance data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify the circuit elements, including solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where: R_ct_blank = Charge transfer resistance without inhibitor R_ct_inh = Charge transfer resistance with inhibitor

Data Presentation and Interpretation

Summarizing quantitative data in tables allows for clear comparison and evaluation of inhibitor performance at different concentrations.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0 (Blank)55.24.85-
5020.41.7963.1
10011.61.0279.0
2005.70.5089.7
5003.10.2794.4

Table 2: Example Data from Electrochemical Measurements (PDP & EIS)

Inhibitor Conc. (ppm)E_corr (mV vs SCE)i_corr (μA/cm²)R_ct (Ω·cm²)C_dl (μF/cm²)IE% (PDP)IE% (EIS)
0 (Blank)-47545060120--
50-4801621858564.067.6
100-488913906279.884.6
200-495438504590.492.9
500-5022515203394.496.1

Interpretation: The data consistently shows that as the concentration of the OTS-based inhibitor increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance increases. This indicates the formation of a more complete and protective inhibitor film on the metal surface. The minimal shift in E_corr suggests the inhibitor acts as a mixed-type inhibitor, impeding both anodic and cathodic reactions.

References

Introduction: Re-evaluating the Role of a Classic Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to o-Toluenesulfonamide in Multicomponent Reactions: An Indirect yet Powerful Strategy

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures from simple precursors in a single operation.[1][2] These reactions are fundamental to diversity-oriented synthesis and are heavily utilized in the generation of compound libraries for drug discovery.[1] this compound (OTS), a readily available and stable solid, is a classic organic reagent. While its acidic counterpart, p-toluenesulfonic acid, is a ubiquitous catalyst in organic synthesis, the role of this compound itself as a reactant in MCRs is often misunderstood.

This guide provides a detailed exploration of the application of this compound in the context of MCRs. It moves beyond simplistic assumptions to clarify the reagent's true reactivity and outlines a powerful, indirect strategy for its incorporation into complex heterocyclic scaffolds, providing researchers and drug development professionals with field-proven insights and detailed protocols.

Part 1: The Question of Direct Reactivity in Classic MCRs

A common initial hypothesis is that this compound, possessing an -NH₂ group, could serve as a direct substitute for the amine or urea component in canonical MCRs like the Ugi, Passerini, or Biginelli reactions. However, extensive investigation reveals this is not a viable pathway.

The Chemical Causality: Low Nucleophilicity of the Sulfonamide Nitrogen

The nitrogen atom in an arylsulfonamide is significantly less nucleophilic than that of a typical primary amine or urea. This is due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which delocalizes the nitrogen's lone pair of electrons across the S=O bonds. This diminished nucleophilicity prevents the sulfonamide from effectively participating in the initial, crucial steps of these MCRs, such as the formation of an imine with an aldehyde, which is the rate-determining step in the Ugi reaction.[3][4]

Indeed, studies have shown that p-toluenesulfonamide is almost entirely inert when subjected to standard Ugi reaction conditions (a mixture of a carbonyl compound, an acid, and an isocyanide).[3] Given the similar electronic properties, this compound exhibits the same lack of reactivity. While some specialized MCRs have been developed to utilize sulfamide (H₂NSO₂NH₂) or sulfinic acids (RSO₂H) as components, these do not extend to arylsulfonamides like OTS.[5][6][7]

Part 2: The Proven Pathway: Application via N-Sulfonyl Imine Intermediates

The true value of this compound in MCRs is realized through an indirect, two-stage strategy: first, its conversion to a reactive N-(o-toluenesulfonyl)imine (N-tosyl imine), and second, the use of this imine as a key electrophilic building block in a subsequent multicomponent reaction. N-tosyl imines are stable, easily handled, and highly reactive electrophiles, making them ideal substrates for complex molecule synthesis.[8][9]

Key Enabling Step: Synthesis of N-(o-toluenesulfonyl)imines

The condensation of this compound with an aldehyde is the critical activation step. This reaction is typically straightforward and can be promoted using various methods, including visible-light/iodine catalysis or acid catalysis, to produce the corresponding N-tosyl imine in good yield.[9][10]

  • Reaction Setup: To an oven-dried vial, add the desired aldehyde (1.5 equiv.), this compound (1.0 equiv.), and PhI(OAc)₂ (1.2 equiv.).

  • Solvent and Catalyst: Add acetonitrile (to achieve a 0.1 M concentration based on the sulfonamide) and a catalytic amount of iodine (I₂) (0.2 equiv.).

  • Reaction Conditions: Stir the mixture under visible light irradiation (e.g., a blue LED lamp) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonamide is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure N-sulfonyl imine.

G cluster_0 Step 1: N-Sulfonyl Imine Formation cluster_1 Step 2: Multicomponent Reaction A This compound C Condensation Reaction (e.g., I₂, light) A->C B Aldehyde (R-CHO) B->C D N-(o-toluenesulfonyl)imine (Reactive Intermediate) C->D Activation G Multicomponent Reaction (e.g., Aza-Diels-Alder) D->G Key Reactant E Component 1 (e.g., Dienophile) E->G F Component 2 (e.g., Lewis Acid) F->G H Complex N-Sulfonylated Heterocycle G->H Complexity Generation caption Workflow: Indirect Application of this compound in MCRs. G cluster_0 Aza-Diels-Alder Mechanism start N-Tosyl Imine (from this compound + Aldehyde) activated_imine Activated Iminium Ion start->activated_imine Activation diene Diene transition_state [4+2] Cycloaddition Transition State diene->transition_state catalyst Acid Catalyst (e.g., Lewis Acid) activated_imine->transition_state product Tetrahydropyridine Derivative transition_state->product Ring Formation caption Mechanism: N-Tosyl Imine in Aza-Diels-Alder MCR.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights.

I. Reaction Overview and Core Principles

The synthesis of this compound is a cornerstone reaction in organic chemistry, primarily involving the reaction of o-toluenesulfonyl chloride with ammonia.[1][2] This process, while straightforward in principle, is subject to various factors that can significantly impact the yield and purity of the final product. A thorough understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

The primary reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the o-toluenesulfonyl chloride and displacing the chloride leaving group.

Key Reaction:

o-Toluenesulfonyl Chloride + 2 NH₃ → this compound + NH₄Cl

A critical side reaction is the hydrolysis of the starting material, o-toluenesulfonyl chloride, in the presence of water to form o-toluenesulfonic acid.[3] This sulfonic acid will not react with ammonia to form the desired product, thereby reducing the overall yield.

Side Reaction:

o-Toluenesulfonyl Chloride + H₂O → o-Toluenesulfonic Acid + HCl

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Q1: What is the optimal temperature for the amination reaction?

A1: The reaction is typically initiated at a low temperature, often in a freezing mixture (e.g., ice bath at 0°C), to control the initial exothermic reaction upon the addition of o-toluenesulfonyl chloride to the ammonia solution.[1] After the addition is complete, the reaction mixture can be allowed to warm to room temperature or gently heated to ensure completion.[1] Maintaining a low initial temperature is critical to minimize side reactions like the dimerization or polymerization of reactants.[3]

Q2: What is the ideal solvent for this reaction?

A2: Aqueous ammonia (ammonium hydroxide) often serves as both the reactant and the solvent.[1][4] Some industrial processes may utilize a solvent like dichloromethane to facilitate a continuous reaction and minimize hydrolysis of the sulfonyl chloride.[5] The choice of solvent can influence reaction rate and product purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the consumption of the o-toluenesulfonyl chloride starting material. A more quantitative analysis can be performed using High-Performance Liquid Chromatography (HPLC) to track the formation of this compound and any byproducts.[6][7][8]

Q4: What are the common impurities in the final product?

A4: The most common impurity is the isomeric p-toluenesulfonamide, arising from the presence of p-toluenesulfonyl chloride in the starting material.[9] Unreacted o-toluenesulfonyl chloride and its hydrolysis product, o-toluenesulfonic acid, can also be present.[3][9] Ditoluenesulfonylamine (a secondary sulfonamide) can form if the ammonia concentration is too low.

Q5: What is the expected yield for this synthesis?

A5: Under optimized conditions, yields can be quite high, often exceeding 80-90%.[10] However, factors such as reactant purity, temperature control, and efficient workup are crucial to achieving these yields.[11]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Corrective Action
Degraded Starting Material (o-toluenesulfonyl chloride) Verify the purity of the sulfonyl chloride via melting point or analytical techniques like NMR or GC-MS.[12] O-toluenesulfonyl chloride is moisture-sensitive and can hydrolyze over time.[3][13]Use freshly opened or properly stored reagents. If necessary, purify the starting material by recrystallization.[10]
Insufficient Ammonia Check the concentration of the ammonia solution. Ensure an adequate molar excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.Use a concentrated solution of aqueous ammonia (e.g., 20-30%).[1][4] A 2:1 molar ratio of ammonia to sulfonyl chloride is stoichiometrically required, but a larger excess is often beneficial.
Hydrolysis of Sulfonyl Chloride Analyze the crude product for the presence of o-toluenesulfonic acid.Use anhydrous solvents if employing a non-aqueous system and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure the reaction vessel is dry.[11]
Incorrect Reaction Temperature Review the experimental procedure for temperature control. The reaction is exothermic and requires initial cooling.[1]Add the o-toluenesulfonyl chloride solution slowly to the ammonia solution at a controlled low temperature (e.g., 0°C).[1][3]
Problem 2: Product is an Oil or Fails to Crystallize
Potential Cause Diagnostic Check Corrective Action
Presence of Isomeric Impurities The presence of p-toluenesulfonamide can lower the melting point of the mixture.[14] Analyze the product for isomeric purity using HPLC or NMR.Purification by recrystallization is often effective. This compound and p-toluenesulfonamide have different solubilities in certain solvents, which can be exploited for separation.[14]
Residual Solvent Ensure all solvents from the workup have been thoroughly removed.Dry the product under vacuum to remove any residual volatile solvents.
Formation of Secondary Sulfonamide A low concentration of ammonia can lead to the formation of di(o-tolyl)sulfonamide.Maintain a sufficient excess of ammonia throughout the reaction.
Problem 3: Product is Colored
Potential Cause Diagnostic Check Corrective Action
Impurities in Starting Materials Check the appearance and specifications of the o-toluenesulfonyl chloride.Use purified starting materials.
Side Reactions at Elevated Temperatures High reaction temperatures can lead to decomposition and the formation of colored byproducts.Maintain careful temperature control throughout the reaction.[11]
Carryover of Colored Byproducts Some byproducts from the synthesis of the starting material may be present.The crude product can be dissolved in a dilute sodium hydroxide solution, treated with activated carbon to adsorb colored impurities, filtered, and then re-precipitated by acidification.[15]

IV. Experimental Protocols

Standard Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • o-Toluenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ice

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for purification)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • In a flask equipped with a stirrer, place the concentrated aqueous ammonia and cool it in an ice bath.

  • Slowly add the o-toluenesulfonyl chloride to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes, then allow the mixture to warm to room temperature and stir for another 1-2 hours.

  • Filter the resulting solid precipitate and wash it with cold water.

  • For purification, the crude product can be dissolved in a dilute sodium hydroxide solution.[1]

  • If the solution is colored, add a small amount of activated carbon, stir, and then filter to remove the carbon.[15]

  • Slowly add hydrochloric acid to the filtrate to precipitate the this compound.

  • Filter the purified product, wash with cold water until the washings are neutral, and dry thoroughly.

Purity Assessment by HPLC

Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically used.[7]

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase or a suitable solvent like methanol.[8]

V. Visualizations

Workflow for this compound Synthesis and Troubleshooting

This compound Synthesis Workflow start Start: o-Toluenesulfonyl Chloride + Ammonia reaction Amination Reaction (Low Temperature) start->reaction workup Filtration and Washing reaction->workup crude_product Crude this compound workup->crude_product analysis Purity and Yield Analysis (TLC, HPLC) crude_product->analysis low_yield Low Yield? analysis->low_yield impure_product Impure Product? analysis->impure_product low_yield->impure_product No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes check_temp Verify Temperature Control low_yield->check_temp check_hydrolysis Investigate Hydrolysis low_yield->check_hydrolysis purification Purification (Recrystallization, Acid/Base Extraction) impure_product->purification Yes final_product Pure this compound impure_product->final_product No check_reagents->reaction check_temp->reaction check_hydrolysis->reaction purification->final_product

Caption: A flowchart of the synthesis and troubleshooting process.

Decision Tree for Purification Strategy

Purification Decision Tree start Crude Product Analysis is_colored Is the product colored? start->is_colored isomeric_impurity Isomeric impurity present? is_colored->isomeric_impurity No activated_carbon Treat with Activated Carbon in Alkaline Solution is_colored->activated_carbon Yes recrystallization Recrystallization isomeric_impurity->recrystallization Yes acid_base Acid-Base Purification isomeric_impurity->acid_base No activated_carbon->isomeric_impurity pure_product Pure this compound recrystallization->pure_product acid_base->pure_product

Caption: A decision tree for selecting the appropriate purification method.

VI. Safety Precautions

  • o-Toluenesulfonyl chloride is corrosive and moisture-sensitive.[13][16] It can cause severe skin and eye irritation.[13][17] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][16]

  • Concentrated ammonia is a corrosive and volatile liquid with a pungent odor. Handle it in a fume hood and wear appropriate PPE.

  • The reaction of o-toluenesulfonyl chloride with ammonia is exothermic . Proper cooling and slow addition are necessary to control the reaction temperature and prevent runaway reactions.

VII. References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com

  • PENPET Petrochemical Trading. (n.d.). O/P-toluene sulfonamide (OPTSA). Retrieved from penpet.com

  • Google Patents. (1956). Recovery and purification of saccharin. (U.S. Patent No. 2,745,840). Retrieved from patents.google.com

  • Google Patents. (n.d.). Process for the purification of crude toluenesulfonamide. (German Patent No. DE77435C). Retrieved from patents.google.com

  • Shaikh, T. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. ResearchGate.

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from sielc.com

  • Organic Syntheses. (n.d.). p-Toluenesulfonamide, N-methyl-N-nitroso-. Retrieved from orgsyn.org

  • Google Patents. (1988). Preparation of toluenesulfonamide from crude, unrefined chlorosulfonation reaction product. (U.S. Patent No. 4,739,116). Retrieved from patents.google.com

  • Thermo Fisher Scientific. (2015). Safety Data Sheet - p-Toluene sulfonyl chloride. Retrieved from fishersci.com

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from chem.rochester.edu

  • BenchChem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Retrieved from benchchem.com

  • Sigma-Aldrich. (2013). Safety Data Sheet - Tosyl chloride. Retrieved from sigmaaldrich.com

  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from benchchem.com

  • Acros Organics. (2015). Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from fishersci.com

  • Sigma-Aldrich. (2025). Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from sigmaaldrich.com

  • Google Patents. (2012). Industrial production method for toluene sulfonamide. (Chinese Patent No. CN102584647A). Retrieved from patents.google.com

  • Google Patents. (2013). Method for measuring content of o/m-toluene sulphonamide in saccharin sodium by gas chromatography-mass spectrometry. (Chinese Patent No. CN103185760A). Retrieved from patents.google.com

  • Shouguang Nuomeng Chemical Co., Ltd. (2023). Synthesis Of O/p-toluenesulfonamide. Retrieved from nuomengchem.com

References

Technical Support Center: Identification of Byproducts in O-Toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for O-Toluenesulfonamide (OTS) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and managing byproducts during the synthesis of OTS. As a critical intermediate in various chemical processes, including the synthesis of saccharin and other pharmaceuticals, ensuring the purity of OTS is paramount.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve high-purity OTS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The most prevalent byproducts in OTS synthesis, which typically involves the reaction of o-toluenesulfonyl chloride (OTSC) with ammonia, are derived from the starting materials and reaction conditions.[2][3][4]

  • P-Toluenesulfonamide (PTSA): This is the most common and often most difficult-to-remove impurity. Its presence is almost always due to the contamination of the starting material, o-toluenesulfonyl chloride, with its para-isomer, p-toluenesulfonyl chloride (PTSC).[5][6] The chlorosulfonation of toluene inherently produces a mixture of ortho and para isomers.[7]

  • Unreacted O-Toluenesulfonyl Chloride (OTSC): Incomplete reaction with ammonia will leave residual OTSC. This is a common issue if the reaction time is too short, the temperature is too low, or there is insufficient mixing.

  • O-Toluenesulfonic Acid: This hydrolysis product forms when o-toluenesulfonyl chloride reacts with water present in the reaction mixture. Sulfonyl chlorides are sensitive to moisture, making this a frequent byproduct if anhydrous conditions are not maintained.[8]

  • Di(o-tolyl)sulfone: This can form under certain conditions, though it is generally a minor byproduct in the standard amination reaction.

Q2: My final OTS product has a lower-than-expected melting point. What is the likely cause?

A2: A depressed melting point is a classic indicator of impurity. In the context of OTS synthesis, the most probable contaminant causing this is p-toluenesulfonamide (PTSA) . Even small amounts of the para-isomer can significantly lower and broaden the melting point range of the desired ortho-isomer. While pure OTS has a sharp melting point, the presence of PTSA disrupts the crystal lattice. It is crucial to source high-purity o-toluenesulfonyl chloride or implement effective purification strategies post-synthesis.[2]

Q3: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?

A3: An impurity that is less polar than the desired this compound is likely to be the unreacted starting material, o-toluenesulfonyl chloride (OTSC) . Sulfonamides are significantly more polar than their corresponding sulfonyl chlorides due to the presence of the N-H bonds capable of hydrogen bonding. If you suspect residual OTSC, you can co-spot your reaction mixture with a sample of the starting material to confirm.

Troubleshooting Guide: Byproduct Identification & Remediation

This section provides systematic approaches to identify and quantify common byproducts and offers solutions to minimize their formation.

Issue 1: Presence of the P-Toluenesulfonamide (PTSA) Isomer
Root Cause Analysis:

The primary source of PTSA is the isomeric impurity, p-toluenesulfonyl chloride (PTSC), present in the o-toluenesulfonyl chloride (OTSC) starting material. The industrial synthesis of toluenesulfonyl chloride via chlorosulfonation of toluene yields a mixture of isomers, and their complete separation can be challenging.[5][6][7]

Identification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying isomeric impurities like PTSA in your OTS sample.[9][10]

Step-by-Step HPLC Protocol:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.[11] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[11]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength of 254 nm.

  • Sample Preparation: Dissolve a known quantity of your dried OTS product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Analysis: The this compound will elute before the more non-polar p-toluenesulfonamide. Calibrate the method using certified reference standards of both isomers to accurately determine the percentage of contamination.

Compound Expected Retention Time (Approx.)
This compound (OTS)4.5 min
P-Toluenesulfonamide (PTSA)5.2 min
Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and HPLC system.
Remediation Strategy:
  • Source High-Purity Starting Material: Whenever possible, procure OTSC with the lowest possible PTSC content.

  • Fractional Crystallization: A carefully controlled crystallization can be effective. This compound has different solubility properties than its para-isomer. A common method involves dissolving the crude product in a hot dilute sodium hydroxide solution, filtering, and then carefully re-precipitating the OTS by adding acid.[2] This process can be repeated to enhance purity.

Issue 2: Residual O-Toluenesulfonyl Chloride (OTSC) and its Hydrolysis Product
Root Cause Analysis:
  • Residual OTSC: This indicates an incomplete amination reaction. Potential causes include insufficient reaction time, low temperature, inadequate amount of ammonia, or poor mixing in a biphasic system.

  • O-Toluenesulfonic Acid: This forms from the hydrolysis of OTSC with water. This is common if wet ammonia solution is used or if the reaction is not protected from atmospheric moisture.

Identification Workflow:

The following workflow diagram illustrates the process for identifying these byproducts.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Interpretation cluster_2 Conclusion TLC Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) Spot_A Spot A: Less Polar than OTS (Higher Rf) TLC->Spot_A Spot_B Spot B: Highly Polar (Baseline Rf or Streaking) TLC->Spot_B HPLC Perform HPLC Analysis (as described in Issue 1) Peak_A HPLC Peak A: Short Retention Time (Less Retained) HPLC->Peak_A Peak_B HPLC Peak B: Very Early Elution HPLC->Peak_B Conclusion_OTSC Probable Identity: Unreacted OTSC Spot_A->Conclusion_OTSC Conclusion_Acid Probable Identity: O-Toluenesulfonic Acid Spot_B->Conclusion_Acid Peak_A->Conclusion_OTSC Peak_B->Conclusion_Acid

Caption: Troubleshooting workflow for identifying common byproducts.

Remediation Strategy:
  • Reaction Optimization: Ensure a slight excess of ammonia is used. Increase reaction time or temperature moderately to drive the reaction to completion. Vigorous stirring is crucial, especially if the reaction is heterogeneous.[8]

  • Aqueous Workup: To remove both unreacted OTSC and the sulfonic acid byproduct, a basic aqueous wash is highly effective.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[8] This will convert the acidic O-toluenesulfonic acid into its water-soluble sodium salt, which partitions into the aqueous layer. The bicarbonate will also react with and hydrolyze any remaining OTSC.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified OTS.

Byproduct Formation Pathways

The following diagram illustrates the primary reaction for OTS synthesis and the side reactions leading to common byproducts.

Reaction_Pathways Toluene Toluene OTSC o-Toluenesulfonyl Chloride (OTSC) (Starting Material) Toluene->OTSC Chlorosulfonation (Industrial Process) PTSC p-Toluenesulfonyl Chloride (PTSC) (Isomeric Impurity) Toluene->PTSC ChlorosulfonicAcid SO₂Cl₂ ChlorosulfonicAcid->OTSC Chlorosulfonation (Industrial Process) OTS {this compound (OTS)|(Desired Product)} OTSC->OTS Main Reaction SulfonicAcid {O-Toluenesulfonic Acid|(Hydrolysis Byproduct)} OTSC->SulfonicAcid Side Reaction: Hydrolysis PTSA {P-Toluenesulfonamide (PTSA)|(Isomeric Byproduct)} PTSC->PTSA Side Reaction: Amination Ammonia NH₃ (Ammonia) Water H₂O (Water)

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Crystallization of O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical support guide for the crystallization of O-Toluenesulfonamide (OTS). As a crucial intermediate in the synthesis of saccharin and various other fine chemicals, achieving high purity of OTS is paramount.[1] Crystallization is the most effective method for this purification, but it is a process sensitive to numerous variables, often leading to challenges in the lab.

This guide is structured to provide direct, actionable solutions to common problems encountered during OTS crystallization. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions and optimize your outcomes. Our approach is grounded in established physicochemical data and practical, field-proven techniques.

Troubleshooting Guide

This section addresses specific, acute problems you might face during an experiment.

Q1: My this compound is "oiling out" instead of forming crystals. What is happening, and how do I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2] This occurs for two primary reasons:

  • Thermal Effect: The temperature of your saturated solution is higher than the melting point of your compound. Pure this compound has a melting point of approximately 156 °C.[3][4][5] If your chosen solvent has a boiling point above this, the compound will melt before it can crystallize.

  • Supersaturation Effect: The solution has become supersaturated too quickly, and the concentration of the solute is so high that it crashes out as a disordered, liquid-like phase because the molecules lack the time to orient themselves into an ordered crystal lattice.[2][6]

This is a critical issue to resolve, as the oil phase often traps impurities more effectively than the solvent, leading to a poorly purified final product.[2][6][7]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Return the flask to the heat source and add a small amount of additional hot solvent to redissolve the oil.[6][8] This reduces the supersaturation level.

  • Induce Nucleation: Vigorously scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[8][9]

  • Seed the Solution: If you have a pure crystal of OTS from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled solution. This provides a template for ordered crystal growth.[9]

Long-Term Strategic Solutions:

  • Solvent Selection: Choose a solvent or solvent system with a boiling point safely below the 156 °C melting point of OTS. Ethanol (BP 78 °C) or Isopropanol (BP 82 °C) are excellent choices.

  • Control the Cooling Rate: Allow the solution to cool to room temperature slowly by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools gradually). Rapid cooling, such as immediately placing the flask in an ice bath, promotes oiling out.[10]

Q2: I am getting a very low yield of crystals after recrystallization. How can I improve it?

A2: A low yield is typically a problem of solubility management. The goal is to maximize the difference in OTS solubility between the hot, dissolving temperature and the cold, crystallization temperature.

Causality & Troubleshooting Steps:

  • Excess Solvent: You may have used too much hot solvent to dissolve the crude OTS. The solvent will retain a significant amount of product even when cold.

    • Solution: Use the absolute minimum volume of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil each time before adding more.[8] If you've already used too much, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[9]

  • Incomplete Cooling: The solution may not be cold enough to force the maximum amount of product to crystallize.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes before filtration.[8]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-warmed funnel (e.g., by placing it in an oven or rinsing with hot solvent) and ensure the solution stays near its boiling point during filtration.[8]

Q3: The product is an amorphous powder or very fine needles, not well-defined crystals. How can I improve the crystal quality?

A3: Crystal size and quality are directly related to the rate of formation. Rapid crystallization (crashing out) traps solvent and impurities, leading to poor morphology and lower purity.[6][10]

Causality & Troubleshooting Steps:

  • Excessive Supersaturation/Rapid Cooling: The most common cause. The solution becomes supersaturated too quickly, leading to a massive number of nucleation events simultaneously, resulting in tiny crystals.[10]

    • Solution: Slow down the cooling rate as described above (insulate the flask, avoid direct transfer to ice). You can also slightly increase the amount of solvent used (e.g., by 5-10% above the minimum) to keep the compound in solution longer during the cooling phase.[6]

  • Solvent System: A single solvent may not provide the ideal solubility curve.

    • Solution: Employ a solvent/anti-solvent system. Dissolve the OTS in a minimum of a "good" solvent (like ethanol or acetone) in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (like water or hexane) in which it is poorly soluble, until the solution just becomes turbid (cloudy). Gently heat to clarify and then allow to cool slowly. This provides very fine control over the saturation point.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The "best" solvent is one that exhibits a large change in OTS solubility with temperature. Based on published data, several solvents are effective.[11][12]

  • Alcohols (Ethanol, Isopropanol): Generally the best choice. They dissolve OTS well when hot but have significantly lower solubility at room temperature or 0 °C.[11][12]

  • Ethyl Acetate & Acetone: Also very effective, showing high solubility at elevated temperatures.[11][12]

  • Water: OTS has very low solubility in water, making it a poor primary solvent but an excellent anti-solvent in a mixed system with an alcohol.[13]

The key is to match the solvent to your specific purity needs and scale. For general lab use, ethanol is a reliable starting point.

Q2: Can polymorphism be an issue with this compound?

A2: While polymorphism is well-documented in the broader sulfonamide class of compounds, specific literature on multiple stable polymorphs of OTS under standard lab conditions is less common.[14] However, different crystallization conditions (solvent, cooling rate) can potentially lead to different crystal habits (e.g., needles vs. plates). For consistency, it is crucial to standardize your crystallization protocol and document all parameters meticulously.

Q3: How do I know if my product is pure?

A3: The most straightforward method is melting point analysis. Pure this compound has a sharp melting point around 156 °C.[3][4][5] A melting point that is depressed (lower) and broad (melts over a range of several degrees) is a strong indicator of impurities. Further analysis can be conducted using techniques like HPLC or GC.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

This table summarizes the mole fraction solubility (x₁) of this compound at different temperatures, derived from literature data. A higher value indicates greater solubility. This data is essential for selecting an appropriate solvent system.[11][12]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Ethanol 283.15 (10 °C)0.01851
318.15 (45 °C)0.04564
Isopropanol 283.15 (10 °C)0.01632
318.15 (45 °C)0.04142
Ethyl Acetate 283.15 (10 °C)0.03015
318.15 (45 °C)0.07748
Acetonitrile 283.15 (10 °C)0.02896
318.15 (45 °C)0.07368
Methanol 283.15 (10 °C)0.02452
318.15 (45 °C)0.05790

Data sourced from the Journal of Chemical & Engineering Data.[11][12]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point (78 °C).

  • Solvent Addition: Add the hot ethanol to the flask in small portions while stirring and heating. Continue adding just enough hot ethanol until all the OTS has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.

  • Complete Precipitation: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. Confirm purity via melting point analysis.

Protocol 2: Solvent/Anti-Solvent Crystallization (Ethanol/Water)

  • Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of ethanol required for complete dissolution.

  • Addition of Anti-Solvent: With constant swirling, add deionized water dropwise to the solution. Water is the anti-solvent.

  • Induce Turbidity: Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Gently warm the flask just until the solution becomes clear again.

  • Crystallization: Cover the flask and set it aside to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation & Drying: Isolate, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol 1.

Visualization

Troubleshooting_Workflow cluster_problems Identify the Primary Issue cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_form Solutions for Poor Crystal Form cluster_solutions_noxtal Solutions for No Crystallization start Crystallization Problem Encountered oiling_out Product is 'Oiling Out' start->oiling_out low_yield Low Crystal Yield start->low_yield poor_form Fine Needles / Amorphous Powder start->poor_form no_xtals No Crystals Form Upon Cooling start->no_xtals sol_oil_1 Add more hot solvent to redissolve oiling_out->sol_oil_1 sol_yield_1 Use minimum amount of hot solvent low_yield->sol_yield_1 sol_form_1 Slow down cooling rate (insulate) poor_form->sol_form_1 sol_noxtal_1 Scratch inner wall of flask no_xtals->sol_noxtal_1 sol_oil_2 Switch to lower boiling point solvent sol_oil_1->sol_oil_2 sol_oil_3 Slow down cooling rate sol_oil_1->sol_oil_3 sol_yield_2 Ensure complete cooling in ice bath sol_yield_1->sol_yield_2 sol_yield_3 Pre-warm funnel for hot filtration sol_yield_2->sol_yield_3 sol_form_2 Use solvent/anti-solvent method sol_form_1->sol_form_2 sol_form_3 Reduce supersaturation sol_form_2->sol_form_3 sol_noxtal_2 Add a seed crystal sol_noxtal_1->sol_noxtal_2 sol_noxtal_3 Boil off some solvent and re-cool sol_noxtal_2->sol_noxtal_3

Caption: A workflow diagram for troubleshooting common issues in this compound crystallization.

Crystallization_Principle cluster_temp Temperature Effect on Solubility HighTemp High Temperature High Solubility System is Undersaturated or Saturated LowTemp Low Temperature Low Solubility System becomes Supersaturated HighTemp->LowTemp Slow Cooling Crystals Excess Solute Precipitates as Pure Crystals LowTemp->Crystals Nucleation & Crystal Growth

Caption: The fundamental principle of cooling crystallization for purification.

References

Technical Support Center: A Researcher's Guide to Removing Unreacted o-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling o-toluenesulfonyl chloride (o-TsCl) in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing residual o-TsCl. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you streamline your workflow and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted o-toluenesulfonyl chloride so critical?

The removal of unreacted o-TsCl is crucial for several reasons. Firstly, as a reactive electrophile, it can interfere with subsequent synthetic steps, leading to unwanted side reactions and reduced yields.[1] Secondly, its polarity is often similar to that of many organic products, which can significantly complicate purification by column chromatography, leading to co-elution.[1] Lastly, o-toluenesulfonyl chloride is a hazardous substance that reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas, making its removal essential for product safety and stability.[2][3][4]

Q2: What are the principal strategies for removing excess o-TsCl from a reaction mixture?

The most effective strategies involve chemically transforming the o-TsCl into a compound with significantly different physical properties (e.g., polarity, solubility), making it easier to separate. The primary methods include:

  • Aqueous Hydrolysis (Quenching): Reacting o-TsCl with water, typically under basic conditions, to form the highly water-soluble o-toluenesulfonic acid.[5][6]

  • Amine Quenching: Converting o-TsCl into the corresponding o-toluenesulfonamide by adding a simple amine. The resulting sulfonamide is generally much more polar than the starting sulfonyl chloride.[1][5]

  • Scavenger Resins: Utilizing solid-supported scavengers, such as polymer-bound amines, to selectively react with and sequester the excess o-TsCl, which is then simply removed by filtration.[1][5]

  • Chromatographic Separation: Direct purification using flash column chromatography, although this can be challenging if the product and o-TsCl have similar retention factors (Rf).[5]

  • Recrystallization: An effective method if the desired product is a solid and exhibits different solubility profiles from o-TsCl and its byproducts.[5]

Q3: How do I select the most appropriate removal method for my experiment?

The choice of method is dictated by the chemical properties and stability of your desired product. A decision-making workflow can be visualized as follows:

start Excess o-TsCl in Reaction Mixture q1 Is the desired product stable to aqueous base (e.g., NaHCO3, NaOH)? start->q1 m1 Aqueous Basic Workup (Quenching) q1->m1 Yes q2 Is the product stable to amines? q1->q2 No q3 Is the product a solid? m1->q3 m2 Amine Quench (e.g., NH4OH, butylamine) q2->m2 Yes m3 Use Scavenger Resin or Cellulose Method q2->m3 No m2->q3 m3->q3 m4 Attempt Recrystallization q3->m4 Yes m5 Direct Chromatographic Separation (Proceed with caution) q3->m5 No

Caption: Decision tree for selecting a removal method for o-TsCl.

Troubleshooting Guides

Issue: My product co-elutes with o-toluenesulfonyl chloride during column chromatography.
  • Underlying Cause: The polarity of your product is too similar to that of o-TsCl, resulting in poor separation on silica gel.[1]

  • Solution 1: Pre-Chromatography Quenching: Before attempting chromatography, you must chemically modify the o-TsCl. The most reliable method is to convert it into the highly polar this compound. Add a simple primary or secondary amine (e.g., 2-3 equivalents of butylamine) or an aqueous solution of ammonia to the crude reaction mixture.[1] The resulting sulfonamide will have a much lower Rf value, allowing for easy separation from your product.

  • Solution 2: Aqueous Basic Wash: If your product is stable in the presence of a base, perform an aqueous workup with saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[5] This hydrolyzes o-TsCl to sodium o-toluenesulfonate, which is highly soluble in the aqueous layer and can be easily removed during a liquid-liquid extraction.[5][6]

Issue: The quenching reaction appears to be slow or incomplete.
  • Underlying Cause: This issue often arises from an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing, particularly in biphasic (organic-aqueous) systems.[1]

  • Solution 1: Increase Quenching Agent Stoichiometry: Ensure that you are using a sufficient molar excess of the quenching agent (amine or base) to drive the reaction to completion.[1]

  • Solution 2: Optimize Reaction Temperature: While quenching is often performed at 0 °C to control exotherms, allowing the mixture to warm to room temperature can increase the reaction rate. Monitor the disappearance of o-TsCl by Thin Layer Chromatography (TLC).

  • Solution 3: Ensure Vigorous Stirring: In biphasic systems, efficient mixing is absolutely critical to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[1] Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation.

Issue: My product contains functional groups that are sensitive to basic or aqueous conditions.
  • Underlying Cause: Many compounds, such as those containing esters or certain protecting groups, can be hydrolyzed or degraded by aqueous bases.

  • Solution 1: Use a Scavenger Resin: Polymer-bound amine scavengers are an excellent choice for base-sensitive substrates.[1][5] These solid-supported reagents react with the excess o-TsCl in an organic solvent. The resulting bound sulfonamide is then removed by simple filtration, leaving your product in solution under neutral conditions.[1]

  • Solution 2: The Cellulose Method: A cost-effective and green alternative involves adding cellulosic material, such as standard filter paper, to the reaction mixture.[7] The hydroxyl groups on the cellulose react with the excess o-TsCl, which can then be removed by filtration. This process can be accelerated with sonication.[5][7]

Data Presentation & Protocols

Table 1: Comparison of Common o-TsCl Removal Methods
MethodAdvantagesDisadvantagesBest Suited For
Aqueous Basic Wash Fast, inexpensive, scalable, removes large quantities of impurities.[5]Product must be stable to basic conditions; emulsions can form.Removing o-toluenesulfonic acid and large excesses of o-TsCl from base-stable products.[5][6]
Amine Quench Creates a highly polar sulfonamide, simplifying chromatographic separation.The resulting sulfonamide must still be separated; the chosen amine could be reactive with the product.Cases where the product co-elutes with o-TsCl and is stable to amines.[1]
Scavenger Resins High selectivity, simple filtration-based removal, can be used with sensitive substrates.[1][5]Resins can be expensive; reaction may be slower than solution-phase methods.Protecting base-sensitive or water-sensitive products.[1]
Recrystallization Can provide very high purity in a single step; avoids chromatography.[5]Product must be a solid; requires finding a suitable solvent system where impurities remain soluble.[5]Purifying solid products where solubility differences are significant.
Cellulose (Filter Paper) Inexpensive, environmentally friendly, simple filtration removal.[7]May be slower than other methods; primarily for o-TsCl removal.[5]A "green" and mild alternative for removing moderate excesses of o-TsCl.[7]
Table 2: Solubility of this compound in Common Solvents at 318.15 K (45 °C)

Understanding the solubility of the this compound byproduct is key for purification planning.

SolventMole Fraction Solubility
Ethyl Acetate0.07748
Acetonitrile0.07368
Methanol0.05790
Ethanol0.04564
n-Propanol0.04271
Data adapted from the Journal of Chemical & Engineering Data.[8]

Experimental Protocols

Protocol 1: Standard Aqueous Basic Workup
  • Cooling: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious, as CO₂ evolution may cause foaming and pressure buildup.[5]

  • Extraction: Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the o-TsCl. Transfer the mixture to a separatory funnel.

  • Separation: Separate the organic and aqueous layers. The resulting sodium o-toluenesulfonate will be in the aqueous phase.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove residual water-soluble impurities.[5][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

cluster_0 Reaction Workup A Completed Reaction Mixture (Product + excess o-TsCl) B Cool to 0°C A->B C Slowly add sat. NaHCO3(aq) B->C D Stir vigorously 30-60 min C->D E Transfer to Separatory Funnel D->E F Separate Layers E->F G Organic Layer (Product) F->G H Aqueous Layer (Sodium o-toluenesulfonate) F->H I Wash Organic Layer (H2O, Brine) G->I J Dry (Na2SO4) & Concentrate I->J K Crude Product for further purification J->K

Caption: General workflow for an aqueous basic quench and extraction.

Protocol 2: Scavenger Resin Purification
  • Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethyl polystyrene).

  • Addition: To the completed reaction mixture (in an organic solvent), add the scavenger resin. Typically, 2-4 equivalents are used relative to the initial excess of o-TsCl.[1]

  • Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the complete consumption of the o-TsCl spot by TLC.[1][5]

  • Filtration: Once the o-TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of o-TsCl.[1]

References

Technical Support Center: Monitoring O-Toluenesulfonamide Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring O-Toluenesulfonamide reactions by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying principles of experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when using TLC to monitor reactions involving this compound and related compounds.

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

A1: TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] In the context of an this compound reaction, TLC allows you to:

  • Track the consumption of starting materials: Visually confirm that your starting this compound is being converted.[3]

  • Observe the formation of products: See the appearance of new spots corresponding to your desired product(s).[4]

  • Identify the presence of byproducts or impurities: Detect the formation of undesired side products.

  • Determine the optimal reaction time: By observing the disappearance of the limiting reactant, you can deduce when the reaction is complete and ready for workup.[3][5]

Q2: How do I select an appropriate solvent system (mobile phase) for my this compound reaction TLC?

A2: The goal is to find a solvent system that provides good separation between your starting material, product(s), and any significant byproducts, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[1] this compound is a relatively polar compound. A good starting point for developing a solvent system is a mixture of a non-polar and a polar solvent.[6]

Recommended Starting Solvent Systems:

Solvent System ComponentsTypical Ratio (v/v)Polarity Adjustment
Hexanes / Ethyl Acetate1:1 to 1:4Increase Ethyl Acetate for higher polarity
Dichloromethane / Methanol9:1 to 19:1Increase Methanol for higher polarity
Toluene / Acetone4:1 to 1:1Increase Acetone for higher polarity

Pro-Tip: If your sulfonamide compounds are streaking or have very low Rf values, it may be due to their acidic nature interacting strongly with the silica gel.[1] Adding a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase can often resolve this by protonating the silica gel surface.[7] Conversely, for basic compounds, adding a small amount of triethylamine or ammonium hydroxide can improve separation.[7][8]

Q3: My this compound and product spots are not visible on the TLC plate. What should I do?

A3: Not all organic compounds are visible to the naked eye on a TLC plate.[9] Visualization is a critical step. Here are the most common methods:

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator.[9] Compounds containing aromatic rings or conjugated systems, like this compound, will absorb UV light at 254 nm and appear as dark spots against a green fluorescent background.[10] This should always be your first method of visualization as it does not alter the compounds.[9]

  • Iodine Vapor (Semi-destructive): Exposing the TLC plate to iodine vapor in a sealed chamber is a general method that visualizes many organic compounds as yellow-brown spots.[9][11] The spots will fade over time, so it's important to circle them with a pencil immediately after visualization.[11]

  • Chemical Stains (Destructive): If UV and iodine are ineffective, various chemical stains can be used. For sulfonamides, a potassium permanganate stain can be effective as the sulfonamide group is susceptible to oxidation.[10] The spots will appear as yellow-brown spots on a purple background.

Q4: What is a "co-spot" and why is it important in reaction monitoring?

A4: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture.[3] This is a crucial diagnostic tool, especially when the Rf values of the reactant and product are very similar.[12] If the starting material and product are different, the co-spot will often appear as an elongated spot or two very close, but distinct, spots.[5] If the reaction has gone to completion, the co-spot will look identical to the product lane.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the TLC analysis of your this compound reaction.

Problem 1: Streaking or Elongated Spots
Potential Cause Explanation Recommended Solution
Sample Overloading Applying too much sample to the TLC plate is a common cause of streaking.[7][13] The stationary phase becomes saturated, leading to poor separation.Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate) before spotting it on the TLC plate.[14]
Compound Acidity/Basicity Sulfonamides can be acidic and may interact too strongly with the basic silica gel, causing tailing.[1]Add a small amount (0.1-2.0%) of acetic or formic acid to your mobile phase to suppress this interaction.[7]
Inappropriate Solvent System The chosen solvent system may not be suitable for the polarity of your compounds.[13]Experiment with different solvent systems. If your compound is very polar, consider using a more polar mobile phase or a reversed-phase TLC plate (e.g., C18).[7]
Decomposition on Silica Gel Some compounds are unstable on the acidic surface of silica gel and can decompose during chromatography.[15]Perform a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase like alumina or a reversed-phase plate.[15][16]
Problem 2: Spots are Too High (High Rf) or Too Low (Low Rf)
Observation Explanation Recommended Solution
Spots are near the solvent front (Rf > 0.8) The mobile phase is too polar for your compounds, causing them to move up the plate too quickly.[7][17]Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes.[17]
Spots are near the baseline (Rf < 0.2) The mobile phase is not polar enough to effectively move your compounds up the plate.[7][17]Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.[17]
Problem 3: Poor Separation of Spots
Potential Cause Explanation Recommended Solution
Similar Polarity of Compounds The starting material and product may have very similar polarities, making them difficult to resolve with a standard solvent system.Try different solvent systems. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.[7]
Incorrect Spotting Technique If the initial spots are too large, they can overlap after development, leading to poor resolution.[2]Ensure your spots are small and concentrated. Apply the sample multiple times to the same spot, allowing the solvent to evaporate between applications.[7][13]
Problem 4: Unexpected or Faint Spots
Observation Explanation Recommended Solution
Multiple, unexpected spots This could indicate the formation of byproducts, decomposition of your product, or contamination.[13]Use a co-spot to confirm the identity of your starting material and product. If byproducts are present, you may need to adjust your reaction conditions.
Faint or no visible spots The concentration of your compound may be too low to be detected.[7][13]Concentrate your sample before spotting, or spot multiple times in the same location.[7][13] Ensure your visualization method is appropriate for your compound.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of an this compound Reaction
  • Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with a lid.[12]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).[12]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your dissolved starting material to the "SM" and "Co" marks.[12]

    • Withdraw a small aliquot from your reaction mixture and apply it to the "Rxn" and "Co" marks.[3][12]

    • Ensure each spot is small and allow the solvent to fully evaporate.

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the starting line is above the solvent level.[4] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[4][12]

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[11] Calculate the Rf value for each spot.[18]

Protocol 2: 2D TLC for Compound Stability Assessment
  • Prepare a Square TLC Plate: Cut a TLC plate into a square shape.[16]

  • Spot the Sample: Apply a single spot of your compound to one corner of the plate, about 1 cm from each edge.[16]

  • First Elution: Develop the plate in a chosen solvent system. After development, remove the plate and allow it to dry completely.[16]

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots is now at the bottom. Develop the plate again in the same solvent system.[16]

  • Analyze the Results:

    • Stable compounds will appear along the diagonal of the plate.[16]

    • Decomposing compounds will have spots that appear below the diagonal, indicating that new, more polar compounds were formed during the chromatography.[15][16]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Create Co-Spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Results (Rf Values, Spot Disappearance) visualize->analyze decision Decision: Continue Reaction or Proceed to Workup analyze->decision

Caption: General workflow for monitoring a reaction by TLC.

Troubleshooting_Tree cluster_streaking Streaking/Tailing Spots cluster_rf Incorrect Rf Values cluster_separation Poor Separation start Problem with TLC Result q_streak Are spots streaking? start->q_streak a_overload Dilute Sample q_streak->a_overload Yes q_rf Rf too high or low? q_streak->q_rf No a_acidic Add Acid/Base to Mobile Phase a_overload->a_acidic a_2dtlc Check Stability (2D TLC) a_acidic->a_2dtlc a_rf_high Decrease Mobile Phase Polarity q_rf->a_rf_high High a_rf_low Increase Mobile Phase Polarity q_rf->a_rf_low Low q_sep Poor spot separation? q_rf->q_sep No a_solvent Try Different Solvent System q_sep->a_solvent Yes a_spotting Improve Spotting Technique (smaller spots) a_solvent->a_spotting

Caption: A decision tree for troubleshooting common TLC issues.

References

Preventing the formation of impurities in O-Toluenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: O-Toluenesulfonamide (OTSA) Synthesis

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols for the synthesis of this compound (OTSA). The primary focus is on identifying, understanding, and preventing the formation of common impurities to ensure high product purity and yield.

Section 1: Troubleshooting FAQs - Common Issues in OTSA Synthesis

This section addresses the most frequently encountered challenges during the synthesis of OTSA from o-toluenesulfonyl chloride (OTSC) and ammonia.

Q1: My final OTSA product is significantly contaminated with p-toluenesulfonamide (PTSA). What is the source and how can it be minimized?

A1:

  • Root Cause: The presence of p-toluenesulfonamide (PTSA) is almost always due to the contamination of your starting material, o-toluenesulfonyl chloride (OTSC), with its isomer, p-toluenesulfonyl chloride (PTSC). The industrial chlorosulfonation of toluene inherently produces a mixture of ortho and para isomers.[1][2] During the subsequent amination reaction, this PTSC impurity is converted to PTSA, which is often difficult to separate from the desired OTSA product due to their similar chemical properties.

  • Preventative & Remedial Actions:

    • Source High-Purity OTSC: The most effective preventative measure is to start with the highest purity OTSC available. Specify a low PTSC content (<0.5%) when sourcing the reagent.

    • Purify the Starting Material: If high-purity OTSC is unavailable, consider purifying the starting material. The ortho and para isomers can be separated by fractional crystallization or vacuum distillation before beginning the amination.[1]

    • Post-Synthesis Purification (Fractional Reprecipitation): This is the most practical lab-scale solution. The technique leverages the slight solubility differences between the sodium salts of OTSA and PTSA. Dissolving the crude product mixture in an aqueous sodium hydroxide solution, followed by controlled, partial re-precipitation with acid, can effectively enrich the OTSA isomer. A detailed protocol is provided in Section 3.[3][4]

Q2: The OTSA product is off-white or yellow. What causes this discoloration and how can I obtain a pure white solid?

A2:

  • Root Cause: Discoloration typically arises from two sources: minor organic impurities formed through side reactions (e.g., oxidation) or the presence of colored contaminants in the starting materials.[3] Elevated reaction temperatures can exacerbate the formation of these chromophores.

  • Preventative & Remedial Actions:

    • Strict Temperature Control: The amination of sulfonyl chlorides is highly exothermic. It is critical to add the OTSC to the ammonia solution gradually while maintaining a low temperature (e.g., 0-10 °C) with an ice bath to prevent thermal decomposition and side reactions.[4]

    • Use of Activated Carbon: If the product is colored after initial isolation, a decolorization step is effective. Dissolve the crude OTSA in a suitable solvent (or an aqueous basic solution) and treat it with activated carbon to adsorb the colored impurities before filtration and recrystallization.[5]

    • Purification via Sodium Salt: A robust method involves dissolving the colored crude amide in a sodium hydroxide solution. The sodium salt of toluenesulfonamide may crystallize as a nearly white solid, leaving the majority of colored impurities behind in the mother liquor.[3]

Q3: My yield is low, and the aqueous phase is acidic. I suspect hydrolysis of the OTSC. How is this prevented?

A3:

  • Root Cause: O-toluenesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form the unwanted byproduct o-toluenesulfonic acid and hydrochloric acid (HCl).[6] This side reaction consumes the starting material and reduces the overall yield. The reaction is accelerated in neutral or acidic conditions.

  • Preventative & Remedial Actions:

    • Maintain a Basic pH: The primary defense against hydrolysis is to ensure the reaction medium remains basic throughout the process. Using a significant excess of aqueous ammonia serves two purposes: it acts as the nucleophile for the main reaction and simultaneously neutralizes the HCl byproduct, maintaining a high pH that suppresses hydrolysis.[2][4]

    • Use of an Organic Solvent: To completely eliminate the risk of hydrolysis, the reaction can be performed in a non-aqueous system. Industrial methods sometimes employ solvents like methylene dichloride, where OTSC and gaseous ammonia react, preventing the hydrolysis side reaction and improving the conversion rate.[5]

    • Controlled Reagent Addition: Add the OTSC slowly to the cold ammonia solution. This prevents localized hotspots where the rate of hydrolysis could increase and ensures that the OTSC is immediately in an ammonia-rich, basic environment.

Section 2: Key Impurities and Their Formation Pathways

Understanding the origin of impurities is fundamental to their prevention. The diagram below illustrates the main reaction and the genesis of the three most common impurities.

G cluster_start Starting Materials cluster_intermediate Sulfonyl Chloride Intermediate cluster_reaction Amination Reaction cluster_products Products & Impurities Toluene Toluene OTSC o-Toluenesulfonyl Chloride (OTSC) (Desired Reagent) Toluene->OTSC Chlorosulfonation PTSC p-Toluenesulfonyl Chloride (PTSC) (Isomeric Impurity) Toluene->PTSC Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid OTSA This compound (OTSA) (Desired Product) OTSC->OTSA Amination (Main Reaction) OTSAcid o-Toluenesulfonic Acid (Hydrolysis Impurity) OTSC->OTSAcid Hydrolysis (Side Reaction) PTSA p-Toluenesulfonamide (PTSA) (Isomeric Impurity) PTSC->PTSA Amination of Impurity Ammonia Ammonia (NH3) (Reagent) Ammonia->OTSA Ammonia->PTSA Water Water (H2O) (Solvent/Contaminant) Water->OTSAcid

Caption: Reaction pathway for OTSA synthesis and points of impurity formation.

Section 3: Optimized & Validated Experimental Protocols

These protocols are designed to maximize purity and yield by incorporating the preventative strategies discussed above.

Protocol 1: Optimized Synthesis of this compound

This protocol emphasizes strict temperature and pH control to minimize side reactions.

  • Setup: In a fume hood, place a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in a cooling bath (ice-salt or ice-acetone).

  • Charge Reagent: Charge the flask with a 20-25% aqueous ammonia solution (a 3-4 molar excess relative to OTSC). Begin stirring and cool the solution to 0 °C.

  • Slow Addition: Add o-toluenesulfonyl chloride (1.0 eq) to the dropping funnel. Add the OTSC dropwise to the cold, vigorously stirred ammonia solution over 1-2 hours. Crucially, ensure the internal temperature does not rise above 10 °C.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Some procedures recommend gentle heating (e.g., to 40-50 °C) at this stage to finalize the reaction.[4]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid white product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes excess ammonia and ammonium chloride. Dry the crude product.

Protocol 2: Purification of Crude OTSA by Fractional Reprecipitation

This method is highly effective for removing the p-toluenesulfonamide (PTSA) impurity.[3][4]

  • Dissolution: Dissolve the crude, dry OTSA in a 1N sodium hydroxide solution at room temperature. Use just enough solution to fully dissolve the solid.

  • Filtration (Optional): If any insoluble matter or color is present, filter the basic solution. For significant color, you may add activated carbon, stir for 30 minutes, and then filter through a pad of celite.

  • Fractional Precipitation: Vigorously stir the clear solution and begin the slow, dropwise addition of 2N hydrochloric acid. Monitor the precipitation.

  • Key Step: Add only enough acid to precipitate approximately 75-80% of the theoretical yield of OTSA. The goal is to leave the more soluble PTSA-sodium salt and other impurities in the mother liquor.[4]

  • Isolation & Final Wash: Collect the white precipitate by vacuum filtration. Wash the purified product thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

  • Validation: Confirm purity by measuring the melting point (pure OTSA: ~156-158 °C) and by analytical techniques such as HPLC or GC-MS.[7][8]

Section 4: Quick-Reference Troubleshooting Guide

This table summarizes the key issues and solutions for at-a-glance reference during your experiments.

Issue Observed Probable Cause(s) Recommended Solution(s)
High PTSA content in product Isomeric impurity (PTSC) in the OTSC starting material.• Source high-purity OTSC.• Purify crude product using Protocol 2 (Fractional Reprecipitation).
Product is yellow or off-white • Side reactions from overheating.• Impurities in starting materials.• Maintain reaction temperature <10 °C during OTSC addition.• Treat product solution with activated carbon before final crystallization.
Low product yield • Hydrolysis of OTSC to o-toluenesulfonic acid.• Incomplete reaction.• Use a 3-4x molar excess of aqueous ammonia to maintain basic pH.• Ensure sufficient reaction time after OTSC addition, with gentle warming if necessary.
Product has a low/broad melting point Presence of a mixture of impurities (PTSA, residual starting material, hydrolysis products).• Re-purify using Protocol 2.• Ensure thorough washing of the final product to remove soluble salts.

Troubleshooting Decision Workflow

workflow decision decision process process start Start: Crude OTSA Isolated decision1 PTSA Impurity > Acceptable Limit? start->decision1 Analyze Purity (TLC/HPLC) end_ok End: High-Purity OTSA process1 Perform Fractional Reprecipitation (Protocol 2) decision1->process1 Yes decision2 Product Discolored? decision1->decision2 No process1->decision2 process2 Redissolve & Treat with Activated Carbon decision2->process2 Yes decision3 Yield < Expected? decision2->decision3 No process2->decision3 decision3->end_ok No process3 Review Synthesis Protocol: - Increase NH3 excess - Check Temperature Control - Increase Reaction Time decision3->process3 Yes process3->start Re-run Synthesis

Caption: A decision workflow for troubleshooting and purifying crude OTSA.

References

Technical Support Center: Purification of Crude O-Toluenesulfonamide (OTSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Toluenesulfonamide (OTSA). As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges researchers face when purifying crude OTSA. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude OTSA, typically synthesized from the reaction of o-toluenesulfonyl chloride with ammonia, almost invariably contains its structural isomer, p-toluenesulfonamide (PTSA), as the primary impurity.[1] The ratio of ortho to para isomers can vary depending on the synthesis conditions. Other potential impurities include unreacted starting materials, residual solvents, and colored byproducts formed during the reaction. The presence of PTSA is particularly problematic as it can interfere with subsequent reactions, such as the synthesis of saccharin, where it forms an undesired acidic byproduct.[2]

Q2: What is the recommended first-line method for purifying crude OTSA?

A2: Recrystallization is the most common and effective initial method for purifying crude OTSA. This technique leverages the difference in solubility of OTSA and its impurities in a given solvent at different temperatures. OTSA's solubility generally increases significantly with temperature in suitable solvents, allowing for the separation of less soluble impurities at high temperatures and more soluble impurities at low temperatures.[3][4]

Q3: How do I assess the purity of my final OTSA product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • Melting Point: This is a quick and valuable initial check. Pure this compound has a sharp melting point of approximately 156-158 °C.[5] The common impurity, p-toluenesulfonamide, has a lower melting point of about 137 °C.[2] A broad or depressed melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for determining the percentage purity and separating OTSA from its isomers and other impurities.[6][7] A reversed-phase method is typically suitable for this analysis.[8]

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): GC-based methods are also highly effective for purity assessment and impurity identification, particularly for volatile or semi-volatile impurities.[9][10]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This section addresses common issues encountered during the recrystallization of OTSA.

Issue 1: Very low recovery of purified OTSA.

  • Possible Cause 1: Incorrect solvent choice. The chosen solvent may be too good at dissolving OTSA, even at low temperatures, leading to significant product loss in the mother liquor.

  • Solution 1: Consult solubility data to select a solvent where OTSA has high solubility at elevated temperatures but low solubility at room temperature or below.[3][4] Ethanol or a water-ethanol mixture is often a good starting point.

  • Possible Cause 2: Using too much solvent. An excessive volume of solvent will keep more of your product dissolved, even after cooling, thus reducing the yield.

  • Solution 2: Add the hot solvent portion-wise to the crude OTSA, just until the solid dissolves completely. This ensures you are using the minimum amount of solvent necessary to form a saturated solution.

  • Possible Cause 3: Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter.

  • Solution 3: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. If the saturated solution's temperature is above the melting point of your OTSA (or an OTSA-impurity eutectic mixture), it will separate as a liquid (oil) rather than a solid. The melting point of pure OTSA is ~156 °C.

  • Solution 1: Switch to a lower-boiling point solvent. Alternatively, add a co-solvent in which OTSA is less soluble (a "non-solvent") to induce crystallization at a lower temperature.

  • Possible Cause 2: High concentration of impurities. Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Solution 2: Attempt to remove some impurities first through a different method, such as a charcoal treatment to remove colored impurities or an initial wash. If the p-isomer is the main contaminant, an acid-base separation may be required first (see Advanced Protocols).

Issue 3: The final product is still colored.

  • Possible Cause: The presence of highly colored, polar byproducts that co-crystallize with the OTSA.

  • Solution: Before crystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the filtrate to cool and crystallize.

Data Presentation: OTSA vs. PTSA Properties

Understanding the property differences between the ortho and para isomers is key to their separation.

PropertyThis compound (OTSA)p-Toluenesulfonamide (PTSA)
Molecular Weight 171.22 g/mol 171.22 g/mol
Melting Point 155-158 °C[5][11]137 °C[2]
Appearance White to almost white crystalline powder[11]White crystalline powder
Alkali Salt Solubility Sodium salt is more soluble in water[2]Sodium salt is less soluble in water[2]
Data Presentation: OTSA Solubility in Common Solvents

The following table summarizes solubility data, which is crucial for selecting an appropriate recrystallization solvent. Note that solubility increases with temperature.[3][4]

SolventMole Fraction Solubility of OTSA (at 318.15 K / 45°C)
Ethyl Acetate0.07748[3]
Acetonitrile0.07368[3]
Methanol0.05790[3]
Ethanol0.04564[3]
n-Propanol0.04271[3]
Isopropanol0.04142[3]
Advanced Purification Protocols

When recrystallization alone is insufficient, particularly for separating the o/p isomers, more advanced techniques are necessary.

Experimental Protocol 1: Isomer Separation via Acid-Base Chemistry

This protocol is based on the differential solubility of the sodium salts of OTSA and PTSA and is a powerful method for separating the two isomers.[2] The sodium salt of the p-isomer is significantly less soluble in a concentrated alkaline solution and will selectively precipitate, leaving the more soluble o-isomer salt in solution.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude OTSA/PTSA mixture in a minimal amount of aqueous sodium hydroxide solution (e.g., 10-15% NaOH) at room temperature. Use just enough base to fully dissolve the sulfonamides, forming their sodium salts.

  • Selective Precipitation: Allow the solution to stand, or cool it in an ice bath. The less soluble sodium p-toluenesulfonamide will begin to crystallize out of the solution. The process may be slow, and allowing it to stand for several hours or even overnight can improve the yield of the precipitated p-salt.[2]

  • Isolation of p-isomer salt: Filter the mixture to collect the precipitated solid (sodium p-toluenesulfonamide). Wash the solid with a small amount of cold, concentrated NaOH solution to remove any adhering mother liquor containing the o-isomer salt.

  • Recovery of OTSA: Take the filtrate (which contains the dissolved sodium this compound). Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) while cooling in an ice bath. OTSA is weakly acidic, so you will need to bring the pH to <2 to ensure full precipitation.[12]

  • Final Purification: Collect the precipitated white solid (pure OTSA) by filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts (test the washings with litmus paper to ensure they are neutral).

  • Drying: Dry the purified OTSA. This product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve very high purity.

Experimental Protocol 2: Column Chromatography

For small-scale purification or removal of impurities with significantly different polarity, silica gel column chromatography can be employed.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent like hexane or a hexane/ethyl acetate mixture.[13]

  • Sample Loading: Dissolve the crude OTSA in a minimum amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product. OTSA is more polar than many non-polar impurities but may have similar polarity to its p-isomer, requiring careful optimization of the solvent system for separation.[14]

  • Solvent Evaporation: Combine the pure fractions containing OTSA and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Visualizations
General Purification Workflow

This diagram outlines the decision-making process for purifying crude OTSA.

PurificationWorkflow Crude Crude OTSA Analysis1 Initial Purity Assessment (TLC, Melting Point) Crude->Analysis1 Decision1 Is product highly colored? Analysis1->Decision1 Charcoal Activated Charcoal Treatment Decision1->Charcoal Yes Recrystallization Recrystallization (e.g., Ethanol/Water) Decision1->Recrystallization No Charcoal->Recrystallization Decision2 Is Purity Sufficient? (HPLC, Melting Point) Recrystallization->Decision2 PureProduct Pure OTSA Decision2->PureProduct Yes AcidBase Advanced Separation (Acid-Base Extraction) Decision2->AcidBase No (Isomer present) AcidBase->Recrystallization

Caption: Decision workflow for purifying crude this compound.

Acid-Base Isomer Separation Logic

This diagram illustrates the chemical principle behind the separation of OTSA and PTSA based on salt solubility.

AcidBaseSeparation cluster_start Step 1: Basification cluster_precipitation Step 2: Selective Precipitation cluster_recovery Step 3: Recovery Mixture Crude Mixture (OTSA + PTSA) AddBase + NaOH (aq) Salts Aqueous Solution of Na+ OTSA- (soluble) Na+ PTSA- (less soluble) Precipitate Precipitate (Solid) Na+ PTSA- Salts->Precipitate Crystallization Filtrate Filtrate (Liquid) Na+ OTSA- Salts->Filtrate Remains in solution AcidifyPTSA + HCl (aq) Precipitate->AcidifyPTSA AcidifyOTSA + HCl (aq) Filtrate->AcidifyOTSA PurePTSA Pure PTSA (solid) AcidifyPTSA->PurePTSA PureOTSA Pure OTSA (solid) AcidifyOTSA->PureOTSA

Caption: Logic of o/p-toluenesulfonamide separation via salt formation.

Safety Precautions

Handling this compound and the reagents for its purification requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[11][15]

  • Hazard Information: this compound is suspected of causing cancer (IARC Group 2B) and causes serious eye irritation.[11] Avoid inhalation of dust and direct contact with skin and eyes.[15]

  • Handling: Conduct all manipulations in a well-ventilated fume hood.[15] Avoid creating dust.[16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations. Do not discharge to sewer systems.[17]

This guide is intended to provide expert-level support for the purification of this compound. By understanding the principles behind these techniques, you can better troubleshoot your experiments and achieve the high-purity material required for your research.

References

Overcoming solubility issues of O-Toluenesulfonamide in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Toluenesulfonamide (OTS). This guide is designed for researchers, chemists, and pharmaceutical scientists who encounter solubility challenges with OTS in their reaction media. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design. This compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, but its limited solubility can often be a bottleneck.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (OTS)?

A1: this compound (CAS No. 88-19-7) is a white, crystalline solid.[1][3] Its solubility is highly dependent on the solvent system. It is characterized by:

  • Low Aqueous Solubility: OTS is only slightly soluble in water. One study reports its water solubility as 1.6 g/L at 25°C.[4][5]

  • Good Organic Solvent Solubility: It is generally soluble in polar organic solvents.[3][6] Its solubility is particularly high in solvents like acetone, ethyl acetate, and various alcohols.[7][8] The dissolution process in these solvents is endothermic, meaning solubility increases significantly with temperature.[7][9][10]

Q2: Why is my OTS not dissolving in my chosen reaction solvent?

A2: This is a common issue stemming from the specific physicochemical properties of OTS. Several factors could be at play:

  • Solvent Polarity Mismatch: While OTS is soluble in many polar organic solvents, its solubility can vary drastically between them. A solvent that works for one reaction may not be suitable for another if the polarity is not optimal for OTS. For instance, its solubility is significantly higher in ethyl acetate and acetonitrile compared to alcohols like n-butanol.[8]

  • Insufficient Temperature: The dissolution of OTS in most organic solvents is an endothermic process.[9] This means that if the reaction is being run at room temperature or below, you may be operating below the saturation point needed for your desired concentration.

  • Low pH in Aqueous Systems: this compound is a weak acid. In neutral or acidic aqueous solutions, it exists primarily in its less soluble, unionized form.[11][12]

Q3: Can I use p-Toluenesulfonamide (PTSA) solubility data as a proxy for this compound?

A3: While both are isomers, you should exercise caution. Due to differences in their crystal structure and the steric hindrance effect of the ortho-methyl group in OTS, their solubility profiles are not identical.[3][8] Studies have shown that p-Toluenesulfonamide generally exhibits higher solubility in many common solvents compared to its ortho-isomer.[8] Therefore, it is crucial to use data specific to this compound for accurate experimental design.

Troubleshooting Guides: Enhancing OTS Solubility

This section provides detailed, step-by-step strategies to overcome common solubility hurdles.

Issue 1: OTS Crashes Out of Solution During Reaction

This often happens when the reaction temperature changes or when a reagent is added that alters the solvent composition, reducing the overall solvating power for OTS.

Strategy 1.1: Optimize the Solvent System

The most direct approach is to ensure you are using an optimal solvent or solvent mixture from the start.

Step-by-Step Protocol:

  • Consult Solubility Data: Refer to the solubility data table below to select a solvent in which OTS has high intrinsic solubility. Ketones (acetone, cyclopentanone) and esters (ethyl acetate, methyl acetate) are excellent starting points.[7]

  • Perform a Benchtop Solubility Test: Before running the full-scale reaction, test the solubility of OTS at your target concentration and temperature in a small vial with your chosen solvent.

  • Consider a Co-Solvent System: If a single solvent does not provide the required solubility without interfering with the reaction chemistry, a co-solvent system is a powerful alternative. Co-solvents work by reducing the polarity of the overall system, making it more favorable for less polar solutes.[13][14] For aqueous or highly polar systems, adding a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can significantly boost OTS solubility.[15][16]

Data Presentation: Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x₁)Solubility ( g/100g Solvent)
Acetone 298.150.101230.58
313.150.165456.40
Ethyl Acetate 298.150.062812.13
313.150.107722.56
Acetonitrile 298.150.059224.50
313.150.093442.18
Methanol 298.150.038520.76
313.150.061735.86
Ethanol 298.150.030411.38
313.150.048719.14
Isopropanol 298.150.02807.91
313.150.044813.19
n-Butanol 298.150.02646.09
313.150.042010.05
Dichloromethane 298.150.00390.79
313.150.00711.45

Data synthesized from the Journal of Chemical & Engineering Data.[7][17]

Visualization: Solvent Selection Workflow This diagram outlines the decision-making process for choosing an appropriate solvent system.

start Start: OTS Solubility Issue check_data Consult Solubility Data Table start->check_data high_sol Is there a single solvent with high solubility compatible with the reaction? check_data->high_sol use_solvent Use Optimal Single Solvent high_sol->use_solvent Yes consider_cosolvent Consider Co-Solvent System high_sol->consider_cosolvent No end_success Success use_solvent->end_success test_cosolvent Test Miscible Co-Solvents (e.g., Acetone/Toluene, Ethanol/Water) consider_cosolvent->test_cosolvent is_soluble_co Is OTS soluble in the co-solvent mixture at the desired concentration? test_cosolvent->is_soluble_co use_cosolvent Implement Co-Solvent System is_soluble_co->use_cosolvent Yes troubleshoot_further Further Troubleshooting Needed (See Issue 2 & 3) is_soluble_co->troubleshoot_further No use_cosolvent->end_success cluster_0 Low pH (e.g., pH < 7) cluster_1 High pH (e.g., pH > 10) OTS_neutral This compound (R-SO₂NH₂) - Unionized - Poorly Water-Soluble OTS_anion This compound Anion (R-SO₂NH⁻) - Ionized - Highly Water-Soluble OTS_neutral->OTS_anion + OH⁻ (Base Addition) OTS_anion->OTS_neutral + H⁺ (Acid Addition)

References

Validation & Comparative

A Comparative Guide to O-Toluenesulfonamide and P-Toluenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, isomeric purity and functional group placement are paramount, dictating the reactivity, physical properties, and ultimate application of a chemical building block. O-Toluenesulfonamide and its para-substituted isomer, p-toluenesulfonamide, are quintessential examples of this principle. While sharing the same molecular formula (C₇H₉NO₂S) and weight (171.22 g/mol ), the simple shift of a methyl group from the ortho to the para position fundamentally alters their synthetic utility.[1][2][3] This guide provides an in-depth comparison of these two critical reagents, offering field-proven insights and experimental data to inform their application in research and development.

Structural and Physical Divergence: More Than Just a Methyl Group Shift

The ortho and para positioning of the methyl and sulfonamide groups on the benzene ring directly influences intermolecular forces and crystal lattice packing. This results in distinct physical properties that are critical for reaction setup, workup, and purification.

The key structural difference lies in the proximity of the methyl and sulfonamide groups. In this compound, these groups are on adjacent carbons (a 1,2-substitution), whereas in p-toluenesulfonamide, they are on opposite carbons (a 1,4-substitution).[1] This seemingly minor change has significant consequences for their physical characteristics.

Table 1: Comparison of Physical Properties

PropertyThis compoundp-ToluenesulfonamideRationale for Difference
CAS Number 88-19-770-55-3[4]Unique identifiers for distinct chemical substances.
Melting Point 156-158 °C134-137 °C[4]The higher melting point of the ortho isomer is attributed to differences in crystal structure and packing efficiency.[1]
Boiling Point >270 °C[5]221 °C (at 10 mmHg)[4]P-toluenesulfonamide is more volatile under vacuum. This compound tends to decompose at higher temperatures before boiling at atmospheric pressure.[1]
Appearance Colorless to white crystals[1][5]White leaflets or crystalline solid[6][7]Both are typically white solids at room temperature.
Water Solubility 0.162 g/100ml (25°C)[5]Slightly soluble[8]Both isomers exhibit low solubility in water but are soluble in organic solvents like ethanol and DMSO.[1][6]

The higher melting point of this compound is a crucial physical parameter, often exploited in purification processes, particularly during the synthesis of saccharin where it needs to be separated from unreacted starting material and byproducts.[9]

The Singular Role of this compound: The Gateway to Saccharin

The primary and most historically significant application of this compound is its role as the direct precursor to saccharin (o-sulfobenzimide), one of the first commercially available artificial sweeteners.[9][10] This transformation is a classic example of benzylic oxidation, where the methyl group is converted to a carboxylic acid, which then undergoes intramolecular cyclization.

The synthesis involves the oxidation of the methyl group of this compound.[11][12] Common oxidizing agents for this process include potassium permanganate (KMnO₄) or chromic acid.[9][13] The choice of oxidant and reaction conditions is critical to achieving high yields and purity.

G OTS This compound Reagents 1. KMnO4 or CrO3, H2SO4 2. Heat OTS->Reagents Oxidation Saccharin Saccharin (o-Sulfobenzimide) Reagents->Saccharin Forms Intermediate Oxidation & Cyclization Purification Purification Steps (Acid/Base Treatment) Saccharin->Purification Crude Product Final Pure Saccharin Purification->Final

A persistent challenge in this synthesis is the presence of p-toluenesulfonamide as an impurity in the starting material. During the oxidation, this para isomer is converted to p-sulfamylbenzoic acid, an impurity that is difficult to remove and can impart a bitter aftertaste to the final saccharin product.[9] Therefore, the purity of the starting this compound is a critical process parameter.

This protocol is a representative example based on established methods.[12][13] Researchers must adapt it based on laboratory conditions and safety protocols.

  • Dissolution: Dissolve one equivalent of this compound in an aqueous solution of sodium hydroxide (e.g., 1 equivalent in 2.5L of water).[13]

  • Heating: Gently heat the solution to approximately 40-50 °C with stirring.

  • Oxidation: Slowly add a strong oxidizing agent, such as solid potassium permanganate (approx. 2.5 equivalents) or a solution of chromic acid, in portions.[13] The temperature should be carefully controlled during this exothermic addition.

  • Reaction Monitoring: Continue stirring until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Quenching & Filtration: Decolorize any remaining oxidant with a small amount of a reducing agent (e.g., sodium hydrosulfite). Filter the hot solution to remove the manganese dioxide byproduct.[13]

  • Isolation of Unreacted Material: Cool the filtrate and neutralize it carefully with hydrochloric acid to precipitate any unreacted this compound, which can be recovered by filtration.[9][13]

  • Precipitation of Saccharin: Further acidify the filtrate with hydrochloric acid to a low pH (e.g., pH 3.5). The saccharin, being acidic and insoluble in acidic aqueous media, will precipitate.[9]

  • Final Purification: Collect the crude saccharin by filtration, wash with cold water, and dry. Recrystallization from hot water or alcohol can be performed for further purification.[13]

p-Toluenesulfonamide: A Versatile Workhorse in Synthesis

In stark contrast to its ortho isomer's specialized role, p-toluenesulfonamide (often abbreviated as p-TSA or PTSA) is a versatile and widely used reagent in organic synthesis, primarily valued for its role in protecting groups and as a building block for larger molecules.[6][14]

The most common application of p-toluenesulfonamide's corresponding acid chloride (tosyl chloride, TsCl) is the protection of primary and secondary amines. The resulting N-tosyl group is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, oxidation, and many organometallic reagents.

The sulfonamide nitrogen in p-toluenesulfonamide can act as a nucleophile, allowing it to participate in various coupling and substitution reactions.[15] This reactivity is fundamental to its utility.

G cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary/Secondary Amine (R-NH2) TsCl p-Toluenesulfonyl Chloride (TsCl) + Base Amine->TsCl Reacts with Tosylamide Protected Amine (Tosylamide) TsCl->Tosylamide Tosylamide2 Protected Amine (Tosylamide) Deprotect Reducing Agents (e.g., Na/NH3, HBr/AcOH) FreedAmine Original Amine (R-NH2) Deprotect->FreedAmine Tosylamide2->Deprotect Cleavage

P-toluenesulfonamide is a key intermediate in the synthesis of a wide array of products.[6][14]

  • Pharmaceuticals: It serves as a building block for many sulfonamide-based antibiotics and other pharmacologically active agents.[6][7]

  • Polymers and Resins: It is used as a plasticizer and a curing agent for thermosetting resins like epoxy, melamine, and urea-formaldehyde resins, enhancing their flexibility and durability.[1][6]

  • Dyes and Pigments: Its chemical structure is incorporated into various dyes and fluorescent pigments.[8]

While both isomers can theoretically participate in various reactions, the steric accessibility and electronic properties of p-toluenesulfonamide make it a more common substrate in several named reactions.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[16][17] While applicable to both isomers, the rearrangement of p-toluenesulfonamide derivatives is frequently employed in multi-step syntheses. The reaction proceeds via an isocyanate intermediate.[18][19]

  • Ullmann Condensation: This copper-catalyzed reaction forms C-N, C-O, or C-S bonds.[20][21] P-toluenesulfonamide can act as the amine source in C-N bond formation with aryl halides, a process also known as the Goldberg reaction.[22]

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution.[23][24] Derivatives of toluenesulfonamide can undergo this rearrangement, particularly when the aromatic ring is activated by electron-withdrawing groups.[25][26]

Head-to-Head Synthetic Utility

The choice between o- and p-toluenesulfonamide is rarely a matter of substitution but rather a decision based on fundamentally different synthetic goals.

Table 2: Comparative Synthetic Applications

FeatureThis compoundp-Toluenesulfonamide
Primary Application Synthesis of saccharin.[9][11]Protecting group for amines (via TsCl); intermediate for drugs, dyes, and polymers.[14][27]
Key Reaction Benzylic oxidation of the methyl group.[13]N-alkylation/arylation at the sulfonamide nitrogen.[15]
Reactivity of Methyl Group High - primary site of reaction (oxidation).Low - generally unreactive in common applications.
Reactivity of -SO₂NH₂ Group Low - involved in the final cyclization step after oxidation.High - primary site of reaction (e.g., deprotonation, nucleophilic attack).[15]
Common Impurity Concern The para isomer is a critical impurity that affects product quality.[9]The ortho isomer can be an impurity but is often less problematic for its primary applications.
Conclusion

This compound and p-toluenesulfonamide offer a clear lesson in the profound impact of isomeric structure on chemical function.

  • Choose this compound for its unique ability to undergo benzylic oxidation and subsequent cyclization, making it the indispensable precursor for the synthesis of saccharin. Its utility is highly specialized and focused on this singular, high-value transformation.

  • Choose p-Toluenesulfonamide for its broad utility as a versatile building block and protecting group precursor. Its sulfonamide group provides a robust and reliable handle for protecting amines, while its overall structure serves as a key intermediate in the synthesis of pharmaceuticals, polymers, and dyes.[6][14]

For the practicing scientist, understanding the distinct reactivity profiles of these isomers is essential for efficient and logical synthesis design. The selection is not a choice between alternatives, but a strategic decision based on the desired molecular architecture and synthetic endgame.

References

A Comparative Guide to Sulfonamide Protecting Groups: A Strategic Approach for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of multi-step organic synthesis, particularly within drug discovery and the construction of complex molecular architectures, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesired side reactions.[1][2] Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability and the ability to significantly temper the reactivity of the nitrogen atom.[3][4] This guide provides an in-depth comparative analysis of O-Toluenesulfonamide and other prevalent sulfonamide protecting groups, offering experimental insights and data to inform the strategic choices of researchers, scientists, and drug development professionals.

The Sulfonamide Group: A Pillar of Amine Protection

The utility of the sulfonamide group stems from its powerful electron-withdrawing nature. When an amine is converted to a sulfonamide, the lone pair of electrons on the nitrogen atom is delocalized through resonance onto the adjacent sulfonyl group.[1] This delocalization drastically reduces the amine's basicity and nucleophilicity, rendering it inert to a wide array of reagents and reaction conditions, including strongly basic and acidic environments.[1][3][5]

The formation of a sulfonamide is typically a straightforward process, involving the reaction of a primary or secondary amine with a corresponding sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1] While their stability is a significant asset, it also presents the primary challenge: the cleavage of the robust N-S bond for deprotection often necessitates harsh conditions that can compromise other sensitive functional groups within the molecule.[4][6][7] Consequently, the selection of a sulfonamide protecting group is a critical decision, balancing the need for stability with the requirement for selective removal.

Comparative Analysis of Key Sulfonamide Protecting Groups

The choice of the R group on the sulfonyl moiety dictates the properties of the protecting group, particularly the conditions required for its removal. Here, we compare several widely used sulfonamides.

Protecting GroupAbbreviationStructureKey FeaturesDeprotection Conditions
This compound o-TsCH₃C₆H₄SO₂-High stability, similar to p-Ts.Strong acids (HBr, H₂SO₄), dissolving metals (Na/NH₃).
p-Toluenesulfonamide p-Ts, TosylCH₃C₆H₄SO₂-Very high stability, crystalline derivatives, well-characterized.[8]Strong acids (TfOH, conc. H₂SO₄), dissolving metals (Na/NH₃), low-valent titanium.[9][10][11]
o/p-Nitrobenzenesulfonamide Ns, NosylO₂NC₆H₄SO₂-Mild deprotection, orthogonal to Boc and Cbz groups, activates N-H for alkylation.[12]Thiolates (e.g., thiophenol, thioglycolic acid) under basic conditions.[3][6][12]
Methanesulfonamide Ms, MesylCH₃SO₂-High stability, simple alkylsulfonyl group.Strong acids, dissolving metals.[3]
Dansyl Dns(CH₃)₂NC₁₀H₆SO₂-Fluorescent tag for analysis and detection.[13]Not typically used for synthetic deprotection; primarily for labeling.[14][15]

The p-toluenesulfonyl (Tosyl, Ts) group is arguably the most traditional and widely recognized sulfonamide protecting group. Its popularity is due to its high stability across a broad pH range and its inertness towards many classes of reagents, including organometallics and hydrides.[5] The resulting tosylamides are often highly crystalline, which facilitates purification.[7] The ortho-isomer, this compound (o-Ts), shares many of these stability characteristics.

The primary drawback of both o-Ts and p-Ts is the harshness of the conditions required for their removal. Deprotection typically involves refluxing in strong acids like concentrated HBr or H₂SO₄, or reductive cleavage using dissolving metals such as sodium in liquid ammonia.[1][7] These conditions are incompatible with many sensitive functional groups, such as esters, acetals, and other common protecting groups. This lack of orthogonality limits their application in the synthesis of complex, polyfunctional molecules.[2][16]

The o- and p-nitrobenzenesulfonyl (Nosyl, Ns) groups were developed to address the primary limitation of the tosyl group. The strong electron-withdrawing nitro group serves two crucial purposes. Firstly, it increases the acidity of the N-H proton on the sulfonamide, which is famously exploited in the Fukuyama amine synthesis to facilitate N-alkylation under mild basic conditions.[3][12]

Secondly, and most importantly, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for a remarkably mild deprotection mechanism. The N-S bond is readily cleaved under neutral or slightly basic conditions using a thiol nucleophile, such as thiophenol or mercaptoacetic acid, in the presence of a base like K₂CO₃.[12] The reaction proceeds via a Meisenheimer complex, a mechanism entirely different from the cleavage of tosylamides.

This unique deprotection pathway makes the nosyl group orthogonal to acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups (e.g., Cbz).[12] This orthogonality is a powerful strategic advantage, enabling the selective deprotection of one amine in the presence of others, a critical requirement in peptide and polyamine synthesis.[2][17]

The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is structurally a sulfonamide, but its primary application is not as a protecting group in multi-step synthesis. Instead, it is widely used as a fluorescent labeling reagent for primary and secondary amines.[13][14] The resulting dansyl amides are highly fluorescent and stable, allowing for the sensitive detection and quantification of amino acids, peptides, and other amine-containing biomolecules in analytical techniques like HPLC and sequencing.[15] While it effectively masks the amine, its deprotection is not a standard or efficient synthetic procedure.

Strategic Selection and Workflow

The choice between these protecting groups is dictated by the overall synthetic strategy.

G cluster_start Initial Assessment cluster_stability Stability Requirements cluster_ortho Orthogonality Check cluster_choice Protecting Group Selection Start Need to Protect Amine? Stability Subsequent steps involve harsh conditions (strong acid/base, organometallics)? Start->Stability Yes Orthogonal Other protecting groups (Boc, Cbz) present? Stability->Orthogonal No Ts Use o-Ts or p-Ts (High Stability) Stability->Ts Yes Orthogonal->Ts No Ns Use Nosyl (Ns) (Mild Deprotection & Orthogonality) Orthogonal->Ns Yes

Experimental Protocols

The following protocols provide standardized, validated methodologies for the protection and deprotection of amines using key sulfonamide groups.

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent, such as pyridine or dichloromethane (DCM), at a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq.) portion-wise to the stirred solution. If using DCM as the solvent, add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-tosylated amine.[7]

  • Dissolution: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at a concentration of 0.1-0.5 M.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the solution, followed by the dropwise addition of thiophenol (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine can then be purified by column chromatography or distillation.[12]

G cluster_protection Protection Workflow cluster_deprotection Nosyl Deprotection Workflow p1 Amine + Sulfonyl Chloride (Base, Solvent) p2 Reaction (0°C to RT) p1->p2 p3 Aqueous Workup p2->p3 p4 Purification (Chromatography/Recrystallization) p3->p4 p5 Protected Sulfonamide p4->p5 d1 Nosyl-Amine + Thiol (Base, Solvent) d2 Reaction (RT) d1->d2 d3 Aqueous Workup d2->d3 d4 Purification (Chromatography) d3->d4 d5 Free Amine d4->d5

Conclusion: A Strategic Imperative

The sulfonamide family of protecting groups offers a robust and reliable method for the temporary deactivation of primary and secondary amines. While the classic o- and p-toluenesulfonamides provide exceptional stability for syntheses requiring harsh conditions, their utility in complex, multi-step syntheses is often limited by their demanding deprotection requirements. The development of the nosyl group and its mild, orthogonal cleavage conditions represents a significant advancement, providing chemists with greater flexibility and strategic depth.[12] The ultimate choice of a sulfonamide protecting group is not merely a tactical decision but a strategic one, profoundly impacting the efficiency, compatibility, and ultimate success of a synthetic campaign. Careful consideration of the stability, orthogonality, and deprotection conditions is paramount for navigating the intricate pathways of modern organic synthesis.

References

A Comparative Analysis of the Reactivity of Toluenesulfonamide Isomers: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of toluenesulfonamide: ortho-, meta-, and para-toluenesulfonamide. Understanding the distinct reactivity profiles, which are governed by a subtle interplay of electronic effects and a significant influence of steric hindrance, is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and chemical behavior, providing both theoretical grounding and practical, field-proven protocols.

Part 1: Fundamental Properties - The Root of Differential Reactivity

The divergent reactivity of the toluenesulfonamide isomers is a direct consequence of their unique structural, electronic, and steric profiles. The position of the methyl group relative to the sulfonamide moiety dictates the accessibility and nucleophilicity of the nitrogen atom, as well as the potential for unique intramolecular transformations.

1.1 Structural Isomerism

The foundational difference lies in the substitution pattern on the benzene ring. The ortho-isomer features the methyl and sulfonamide groups in a 1,2-relationship, leading to significant steric crowding. The meta- and para-isomers (1,3- and 1,4-substitution, respectively) lack this direct steric clash around the functional group.

Caption: Structures of ortho-, meta-, and para-toluenesulfonamide.

1.2 Acidity and Nucleophilicity

The reactivity of the sulfonamide group in many essential reactions, such as N-alkylation, begins with the deprotonation of the nitrogen atom. The resulting sulfonamidate anion is the active nucleophile. The acidity of the N-H bond, quantified by its pKa, is therefore a critical parameter.

The electron-donating nature of the methyl group is expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted benzenesulfonamide by destabilizing the resulting negative charge on the nitrogen. However, experimental data reveals that this electronic effect is minimal and that the pKa values for the ortho and para isomers are nearly identical.

IsomerExperimental pKaSource
o-Toluenesulfonamide10.18[1]
m-ToluenesulfonamideN/A (Predicted to be ~10.2)
p-Toluenesulfonamide10.17 (at 20°C)[2]

This remarkable similarity in acidity implies that the intrinsic nucleophilicity of the corresponding conjugate bases is also very similar. Therefore, any significant differences in their reaction rates as nucleophiles must arise from other factors, most notably steric hindrance.

1.3 Steric and Electronic Profiles
  • This compound: The defining characteristic is the profound steric hindrance exerted by the adjacent methyl group. This bulkiness physically obstructs the path of incoming electrophiles, dramatically increasing the activation energy for reactions at the nitrogen center[3][4][5].

  • m-Toluenesulfonamide: This isomer is electronically distinct from the other two. The methyl group is not in conjugation with the sulfonamide group, so its electron-donating effect is primarily inductive. It lacks the steric hindrance of the ortho-isomer.

  • p-Toluenesulfonamide: This isomer represents the most sterically accessible of the three. The nitrogen atom is unhindered, allowing for facile approach by reagents. The para-methyl group can exert a weak electron-donating effect through hyperconjugation.

Part 2: Comparative Reactivity in Key Transformations

The fundamental properties discussed above manifest as distinct reactivity patterns across a range of common organic reactions.

2.1 N-Alkylation: A Study in Steric Dominance

N-alkylation is a cornerstone reaction for sulfonamides, often used to install protecting groups or build molecular complexity. The reaction typically proceeds via an SN2 mechanism where the sulfonamidate anion attacks an alkyl halide or other electrophile.

Given that the intrinsic nucleophilicity of the isomers is nearly identical, steric accessibility becomes the overwhelming determinant of reaction rate.

Predicted Reactivity Order: para > meta >> ortho

  • p-Toluenesulfonamide is the most reactive due to the unimpeded access to the nitrogen atom.

  • m-Toluenesulfonamide is expected to react at a very similar rate to the para-isomer, as it also lacks significant steric hindrance.

  • This compound is significantly less reactive. The ortho-methyl group acts as a steric shield, making the formation of the transition state for nucleophilic attack energetically unfavorable. Achieving successful alkylation of the ortho-isomer often requires more forcing conditions (higher temperatures, stronger bases, or more reactive electrophiles) compared to its isomers.

N_Alkylation sub Toluenesulfonamide (p-TSA, m-TSA, or o-TSA) anion Sulfonamidate Anion (Nucleophile) sub->anion + Base - HB⁺ base Base (e.g., K₂CO₃, NaH) ts Sₙ2 Transition State anion->ts elec Electrophile (R-X, e.g., CH₃I) elec->ts - X⁻ prod N-Alkylated Product ts->prod

Caption: General mechanism for N-alkylation of toluenesulfonamide.

2.2 Intramolecular Cyclization: The Unique Case of Saccharin Synthesis

The synthesis of saccharin, one of the first artificial sweeteners, is a classic transformation that highlights the unique reactivity imparted by the ortho substitution pattern. In this reaction, the ortho-methyl group is not a hindrance but a necessary reactant.

The process involves the oxidation of the methyl group of this compound to a carboxylic acid, which then undergoes spontaneous intramolecular cyclization (dehydration) to form the five-membered imide ring of saccharin[6][7][8]. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents[9][10].

Reactivity Order: ortho >>> meta, para

Neither the meta- nor the para-isomer can undergo this reaction, as their methyl groups are too distant from the sulfonamide nitrogen to allow for cyclization. This reaction serves as a definitive qualitative test for differentiating the ortho-isomer from the other two.

2.3 Hofmann Rearrangement: An Electronically Controlled Reaction

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate[11][12]. While typically applied to carboxamides, the principles can be extended to sulfonamides. The key step is the 1,2-migration of the aryl group from the sulfonyl center to the nitrogen atom.

This migration is facilitated by electron-donating groups on the migrating aryl ring, which stabilize the electron-deficient transition state.

Predicted Reactivity Order: para ≈ ortho > meta

  • In both o- and p-toluenesulfonamide , the electron-donating methyl group is positioned to stabilize the transition state of the rearrangement (ortho and para positions relative to the point of migration).

  • In m-toluenesulfonamide , the methyl group is not in a conjugatively activating position, offering only a weaker inductive stabilization. Therefore, it is expected to rearrange more slowly than the ortho and para isomers.

2.4 Directed ortho-Metalation (DoM): Regiochemical Control

The deprotonated sulfonamide group is a powerful Directed Metalation Group (DMG), capable of directing strong bases like n-butyllithium to deprotonate an adjacent ortho-position on the aromatic ring[13]. This allows for highly regioselective introduction of electrophiles. The position of the methyl group fundamentally alters the outcome of this reaction for each isomer.

  • This compound: The sulfonamide group directs lithiation to the C6 position, as the other ortho-position (C2) is blocked by the methyl group.

  • m-Toluenesulfonamide: The DMG can direct lithiation to either the C2 or C4 position. The outcome may be a mixture, with regioselectivity influenced by subtle steric and electronic factors.

  • p-Toluenesulfonamide: The sulfonamide group directs lithiation symmetrically to either the C3 or C5 position.

Part 3: Experimental Validation and Protocols

Theoretical predictions must be grounded in robust experimental practice. This section provides a summary of the comparative reactivity and a validated, self-contained protocol for the N-alkylation of the most reactive isomer, p-toluenesulfonamide.

3.1 Summary of Comparative Reactivity
Reaction TypeDominant FactorPredicted Reactivity OrderRationale
N-Alkylation Steric Hindrancep-TSA > m-TSA >> o-TSAAccessibility of the nitrogen nucleophile.
Saccharin Synthesis Structural Proximityo-TSA >>> m-TSA, p-TSAOnly the ortho-isomer has a methyl group positioned for intramolecular cyclization.
Hofmann Rearrangement Electronic Effectsp-TSA ≈ o-TSA > m-TSAStabilization of the migratory transition state by the electron-donating methyl group.
Directed ortho-Metalation RegioselectivityIsomer DependentThe DMG directs lithiation to the available position(s) ortho to the sulfonamide.
3.2 Validated Protocol: Phase-Transfer Catalyzed N-methylation of p-Toluenesulfonamide

This protocol describes a reliable and efficient method for the N-alkylation of p-toluenesulfonamide, chosen for its high reactivity and to serve as a benchmark for comparison[14]. The use of a phase-transfer catalyst (PTC) is a field-proven technique for enhancing reaction rates between reagents in different phases (solid K₂CO₃, organic solvent).

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild, inexpensive, and solid base that is sufficient to deprotonate the sulfonamide (pKa ~10.2) to form the active nucleophile. Its insolubility in many organic solvents necessitates the use of a PTC.

  • Solvent (Acetonitrile): A polar aprotic solvent that effectively dissolves the sulfonamide and the PTC, but not the base, facilitating the phase-transfer mechanism.

  • PTC (TBAB): Tetrabutylammonium bromide is a classic PTC. The lipophilic tetrabutylammonium cation pairs with the carbonate anion, transporting it into the organic phase to deprotonate the sulfonamide. It then pairs with the resulting sulfonamidate anion, increasing its solubility and reactivity.

  • Temperature (80°C): Provides sufficient thermal energy to ensure a reasonable reaction rate for the SN2 displacement without causing significant degradation of reactants or products.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification rbf Combine in RBF: - p-Toluenesulfonamide (10 mmol) - K₂CO₃ (30 mmol) - TBAB (1 mmol) - Acetonitrile (50 mL) add_reagent Add Methyl Iodide (12 mmol) rbf->add_reagent heat Heat to 80°C Monitor by TLC add_reagent->heat cool Cool to RT heat->cool quench Pour into cold water (100 mL) cool->quench filtrate Collect precipitate via vacuum filtration quench->filtrate wash Wash with water filtrate->wash recrys Recrystallize from Methanol/Water wash->recrys dry Dry under vacuum recrys->dry product Pure N-Methyl-p- toluenesulfonamide dry->product

Caption: Experimental workflow for N-methylation of p-toluenesulfonamide.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonamide (1.71 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol), and acetonitrile (50 mL).

  • Reagent Addition: Begin stirring the suspension and add methyl iodide (0.75 mL, 12 mmol) via syringe.

  • Reaction: Heat the mixture in an oil bath set to 80°C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonamide is consumed (typically 4-6 hours).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the contents into 100 mL of cold water with stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture, to yield pure N-methyl-p-toluenesulfonamide as a white crystalline solid. Dry the product under vacuum.

Conclusion

The reactivity of toluenesulfonamide isomers is not uniform but is instead a nuanced function of structure. For intermolecular reactions at the nitrogen center, such as N-alkylation, steric hindrance is the dominant differentiating factor, leading to a clear reactivity trend of para > meta >> ortho . Conversely, for reactions involving the aromatic ring or the methyl group, electronic effects or the unique spatial arrangement of the functional groups dictate the outcome, as seen in the Hofmann rearrangement and the exclusive synthesis of saccharin from the ortho-isomer. A thorough understanding of these principles allows for the rational selection of isomers and reaction conditions to achieve desired synthetic outcomes in research and development.

References

The Definitive Guide to O-Toluenesulfonamide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. These highly characterized materials are the bedrock of accurate and reproducible results, ensuring the safety and efficacy of pharmaceutical products. O-Toluenesulfonamide (OTS), a primary impurity in the artificial sweetener saccharin, is a widely utilized reference standard. This guide provides an in-depth, objective comparison of OTS with its common alternatives, supported by experimental data and detailed analytical protocols, to empower researchers in making informed decisions for their specific analytical needs.

The Critical Role of Reference Standards

Reference standards serve as the benchmark against which a sample is measured.[1] Their purity, identity, and stability are paramount, as any inaccuracy in the standard will be directly reflected in the final analytical result.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the Pharmacopeias (e.g., USP, EP) mandate the use of well-characterized reference standards in pharmaceutical quality control.[3] this compound, in this context, is not just an impurity to be monitored but a critical tool for ensuring the quality of saccharin and other related compounds.[4]

This compound: A Profile

This compound (CAS RN® 88-19-7) is a white crystalline solid with a molecular weight of 171.22 g/mol .[5] It exhibits low solubility in water but is soluble in organic solvents like methylene chloride and ethanol. Its primary application as a reference standard is in the analysis of saccharin, where it and its isomer, p-toluenesulfonamide (PTS), are considered key impurities that require stringent control.[5]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₉NO₂S[5]
Molecular Weight171.22 g/mol [5]
Melting Point156-158 °C[4]
AppearanceWhite crystalline powder[5]
SolubilityLow in water, soluble in organic solvents[5]

This compound is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025.[4]

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is a critical decision in method development. Here, we compare this compound with its primary isomer, p-Toluenesulfonamide, and a related compound, Benzenesulfonamide.

This compound (OTS) vs. p-Toluenesulfonamide (PTS)

As isomers, OTS and PTS share the same molecular weight but differ in the substitution pattern on the benzene ring, leading to differences in their physicochemical properties and chromatographic behavior. The USP monograph for saccharin mandates the control of both isomers, making their simultaneous analysis a common requirement.[5]

Key Performance Characteristics:

CharacteristicThis compound (OTS)p-Toluenesulfonamide (PTS)Rationale & Insights
Chromatographic Separation Baseline separation from PTS is critical and achievable with appropriate methods.Elutes closely to OTS, requiring optimized chromatographic conditions for resolution.The structural similarity necessitates a highly selective analytical method to ensure accurate quantification of each isomer.
Regulatory Recognition Explicitly listed as a reference standard in the USP monograph for saccharin.[5]Also explicitly listed in the USP monograph for saccharin, often analyzed concurrently with OTS.[5]Both are considered critical impurities, and their individual quantification is a regulatory expectation.
Availability Widely available as a USP Reference Standard and certified secondary standard.Available as a USP Reference Standard and certified secondary standard.The ready availability of high-purity standards for both isomers facilitates their use in routine quality control.
This compound (OTS) vs. Benzenesulfonamide

Benzenesulfonamide, lacking the methyl group of the toluenesulfonamides, serves as a good non-isomeric structural analog for comparison. It can be used as a system suitability marker or as a reference standard for related sulfonamide impurities in other active pharmaceutical ingredients (APIs).

Key Performance Characteristics:

CharacteristicThis compound (OTS)BenzenesulfonamideRationale & Insights
Chromatographic Retention More retained on reversed-phase columns due to the presence of the methyl group.Less retained on reversed-phase columns due to its higher polarity.The difference in retention times allows for easy separation and makes benzenesulfonamide a potential internal standard, provided it is not present in the sample matrix.
Application Scope Primarily used for saccharin impurity testing.Broader applicability for the analysis of other sulfonamide-containing compounds where it may be a process impurity or degradant.The choice between OTS and benzenesulfonamide depends on the specific analytical application and the impurity profile of the substance under investigation.
Purity & Characterization Well-characterized with established purity profiles as a pharmacopeial standard.Available as a high-purity analytical standard, though perhaps with less extensive pharmacopeial documentation than OTS.For use as a primary reference standard, a thorough characterization of purity and identity is essential, regardless of the compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound and its related compounds. These methods are based on established pharmacopeial procedures and scientific literature, providing a robust starting point for method implementation and validation.

High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of this compound and p-Toluenesulfonamide in Saccharin

This method is adapted from the principles outlined in the USP monograph for saccharin analysis.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-25 min: 20-50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of USP this compound RS and 10 mg of USP p-Toluenesulfonamide RS in 100 mL of Diluent.

  • Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Accurately weigh a quantity of saccharin sample equivalent to 100 mg and dissolve in 100 mL of Diluent. Sonicate if necessary to ensure complete dissolution.

3. System Suitability:

  • Inject the Standard Solution five times.

  • The relative standard deviation (RSD) for the peak areas of both OTS and PTS should be not more than 2.0%.

  • The resolution between the OTS and PTS peaks should be not less than 1.5.

4. Analysis:

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Sample Preparation.

  • Calculate the content of OTS and PTS in the saccharin sample using the peak areas from the chromatograms.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (OTS & PTS) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (Saccharin) run_sample Inject Sample Solution prep_sample->run_sample run_blank Inject Blank (Diluent) system_suitability->run_blank If passes run_std Inject Standard Solution run_blank->run_std run_std->run_sample integrate_peaks Integrate Peak Areas run_sample->integrate_peaks calculate Calculate Impurity Content integrate_peaks->calculate

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion

This compound is a well-established and reliable reference standard, particularly for the quality control of saccharin. Its availability as a pharmacopeial and certified secondary standard provides a high degree of confidence in its use for routine analysis. When choosing a reference standard, it is crucial to consider the specific requirements of the analytical method, the regulatory context, and the availability of well-characterized materials. For the analysis of saccharin, the concurrent use of this compound and p-Toluenesulfonamide reference standards is essential for compliance and accurate impurity profiling. For other applications involving sulfonamide-related compounds, a careful evaluation of alternatives like benzenesulfonamide may be warranted. The detailed protocols provided in this guide offer a solid foundation for developing and implementing robust analytical methods for the quantification of these important compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of the genotoxic potential of a compound is paramount. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially cancer. This guide provides a comprehensive, in-depth analysis of the genotoxicity of o-toluenesulfonamide (OTS), a key intermediate in the synthesis of the artificial sweetener saccharin. To provide a robust comparative context, we will assess its genotoxic profile alongside its structural isomer, p-toluenesulfonamide (PTS), the parent compound benzenesulfonamide, and saccharin itself.

This document moves beyond a simple recitation of results, delving into the causality behind experimental choices and the mechanistic implications of the findings. As senior application scientists, our goal is to equip you with the critical data and interpretive insights necessary to make informed decisions in your research and development endeavors.

The Chemical Landscape: Structures and Relevance

Understanding the structural relationships between these compounds is fundamental to interpreting their genotoxic profiles. OTS and PTS are isomers, differing only in the position of the methyl group on the benzene ring relative to the sulfonamide group. Benzenesulfonamide represents the core structure, while saccharin is a bicyclic derivative of OTS.

Caption: Chemical structures of the compared sulfonamides.

The Genotoxicity Testing Battery: A Multi-Endpoint Approach

To comprehensively assess genotoxicity, a standard battery of tests is employed, as recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[1][2] This battery is designed to detect different types of genetic damage:

  • Gene Mutations: The bacterial reverse mutation assay, commonly known as the Ames test , assesses a chemical's ability to induce mutations that restore the functional capability of a gene in bacteria.[3][4]

  • Chromosomal Damage (Clastogenicity and Aneugenicity):

    • The in vitro chromosomal aberration assay evaluates the potential of a substance to cause structural changes in chromosomes of cultured mammalian cells.[5]

    • The in vivo micronucleus assay detects the formation of small, secondary nuclei (micronuclei) in developing red blood cells in the bone marrow of treated animals, which indicates chromosomal damage or disruption of the mitotic apparatus.[3][6]

A critical component of in vitro assays is the inclusion of a metabolic activation system, typically a rat liver homogenate (S9 fraction). This simulates the metabolic processes that occur in the liver, which can convert a non-genotoxic compound into a genotoxic metabolite.

Genotoxicity_Workflow cluster_invivo In Vivo Assay Ames Ames Test (Gene Mutation) ChrAb Chromosomal Aberration (Clastogenicity) MN_vitro In Vitro Micronucleus (Clastogenicity/Aneugenicity) MN_vivo In Vivo Micronucleus (Clastogenicity/Aneugenicity) TestCompound Test Compound TestCompound->Ames TestCompound->ChrAb TestCompound->MN_vitro TestCompound->MN_vivo S9 Metabolic Activation (S9 Fraction) S9->Ames S9->ChrAb S9->MN_vitro

Caption: Standard genotoxicity testing workflow.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for this compound and the selected related compounds.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
CompoundStrains TestedMetabolic Activation (S9)ResultConcentration RangeReference(s)
This compound S. typhimurium TA1535, TA1537, TA1538, TA98, TA100 & S. cerevisiaeWith & WithoutNegative 1 - 1000 µ g/plate [7]
p-Toluenesulfonamide S. typhimurium TA98, TA100, TA1535, TA1537With & WithoutNegative Up to 5000 µ g/plate [1][2]
S. typhimurium TA98, TA100, TA102With & WithoutNegative 33 - 10000 µ g/plate [8]
Benzenesulfonamide Salmonella/E.coliNot specifiedNegative Not specified[9]
Saccharin S. typhimuriumWith & WithoutNegative Not specified[10]
S. typhimuriumWith & WithoutContradictory Not specified[11][12]
Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results
CompoundAssay TypeCell LineMetabolic Activation (S9)ResultConcentration RangeReference(s)
This compound Gene MutationMouse Lymphoma L5178YWith & WithoutNegative 253 - 1712 µg/mL[7]
Chromosomal AberrationChinese Hamster Lung (CHL/IU)With & WithoutNegative 375 - 3000 µg/mL[7]
p-Toluenesulfonamide Gene MutationMouse Lymphoma L5178YWithPositive (at cytotoxic dose) 125 - 2000 µg/mL[7]
WithoutNegative 125 - 2000 µg/mL[7]
Chromosomal AberrationChinese Hamster Lung (V79)With & WithoutNegative 0.33 - 1.7 mg/mL[1][8]
Benzenesulfonamide Chromosomal AberrationNot specifiedNot specifiedData not availableNot applicable
Saccharin Chromosomal AberrationHuman LymphocytesNot specifiedContradictory High concentrations
Table 3: In Vivo Micronucleus Assay Results
CompoundSpeciesRoute of AdministrationResultDose RangeReference(s)
This compound Not specifiedNot specifiedData not availableNot applicable
p-Toluenesulfonamide Rat (F344/NTac)FeedNegative Not specified[8]
Mouse (B6C3F1/N)FeedNegative Not specified[8]
Benzenesulfonamide Not specifiedNot specifiedData not availableNot applicable
Saccharin MouseOralContradictory 50, 100, 200 mg/kg[10]

Interpretation and Mechanistic Insights

This compound (OTS): A Consistent Lack of Genotoxicity

Based on the available data, this compound is not considered to be genotoxic.[7] It has consistently tested negative in a battery of in vitro assays, including the Ames test for gene mutations and mammalian cell assays for both gene mutation and chromosomal aberrations, both with and without metabolic activation.[7] The lack of genotoxicity even in the presence of a metabolic activation system suggests that OTS is not readily metabolized to reactive species that can interact with DNA.

P-Toluenesulfonamide (PTS): Largely Non-Genotoxic with a Caveat

Similar to its ortho-isomer, p-toluenesulfonamide has a predominantly negative genotoxicity profile.[1][8] It is negative in the Ames test and in vivo micronucleus assays in both rats and mice.[1][8] An in vitro chromosomal aberration test was also negative.[1] However, a single in vitro mammalian cell gene mutation assay showed a positive response at the highest, cytotoxic concentration in the presence of metabolic activation.[7] This finding warrants careful consideration. A positive result that occurs only at cytotoxic concentrations can sometimes be an artifact of the test system rather than a true genotoxic effect. Cell death and the release of cellular contents can lead to secondary effects that may be misinterpreted as genotoxicity. The overwhelming weight of evidence from other assays, including in vivo studies, suggests that PTS does not pose a significant genotoxic risk.

The metabolism of PTS has been shown to be mediated by cytochrome P450 enzymes, specifically CYP2C7, CYP2D1, and CYP3A2 in rats.[2] This indicates that the compound is metabolized, but the resulting metabolites do not appear to be genotoxic under normal physiological conditions.

Benzenesulfonamide: Limited Data, but Likely Low Concern
Saccharin: A Complex and Controversial Profile

The genotoxicity of saccharin has been a subject of debate for decades. While some studies, particularly older ones, suggested a potential for genotoxicity and carcinogenicity, subsequent and more extensive studies have often failed to replicate these findings.[11][12] Some studies report that high concentrations of saccharin can induce genetic damage in mammalian lymphocytes. However, it is generally found to be negative in the standard Ames test.[10] The conflicting data may be attributable to impurities in earlier saccharin preparations or to secondary mechanisms of action at very high doses that may not be relevant to human exposure levels.

Experimental Protocols

For the purpose of reproducibility and transparency, we outline the general principles of the key genotoxicity assays discussed.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
  • Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.

  • Exposure: The cells are treated with the test compound at several concentrations, with and without S9 metabolic activation, for a defined period.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase spreads are examined under a microscope for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenicity.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Animal Dosing: Rodents (usually mice or rats) are administered the test compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Tissue Collection: At appropriate time points after dosing, bone marrow or peripheral blood is collected.

  • Slide Preparation: Smears of the bone marrow or peripheral blood are made on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant, dose-related increase in the incidence of micronucleated cells in the treated groups compared to the control group indicates an in vivo genotoxic effect.

Conclusion: A Weight of Evidence Approach

Based on a comprehensive review of the available data, This compound does not exhibit genotoxic potential in a standard battery of in vitro assays. Its structural isomer, p-toluenesulfonamide, is also considered non-genotoxic , with a single positive finding in a mammalian cell assay at a cytotoxic dose being of questionable biological relevance given the negative results in a suite of other in vitro and in vivo tests.

The genotoxicity of benzenesulfonamide is not as well-characterized, but the available data suggests a low potential for mutagenicity. In contrast, the genotoxicity of saccharin remains a complex issue with conflicting reports, highlighting the importance of considering the entirety of the data and the experimental conditions under which it was generated.

For researchers and drug development professionals, this comparative analysis underscores the principle of a "weight of evidence" approach in toxicological assessment. No single test is definitive, and a comprehensive evaluation of data from a battery of well-conducted assays is essential for a robust safety assessment. The largely negative genotoxicity profile of this compound and p-toluenesulfonamide provides a strong basis for their continued use as chemical intermediates, with a low likelihood of contributing to genotoxic risk in final products when appropriate manufacturing and purification processes are in place.

References

A Senior Application Scientist's Guide to O-Toluenesulfonamide-Based Fluorescent Probes: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and analyte detection, the choice of a fluorescent probe is paramount to experimental success. O-Toluenesulfonamide and its derivatives represent a versatile class of fluorophores, offering a unique combination of environmental sensitivity and synthetic accessibility. This guide provides an in-depth performance comparison of this compound-based probes against other common fluorescent scaffolds, supported by experimental data and protocols to empower you in selecting the optimal tool for your research needs.

The this compound Scaffold: A Foundation for Sensing

The this compound core, often incorporated into larger molecular structures like Dansyl chloride, provides a robust platform for designing fluorescent probes. The sulfonamide group's electronic properties are highly sensitive to the local microenvironment, leading to significant changes in fluorescence output in response to variations in polarity, viscosity, and the presence of specific analytes. This inherent sensitivity is a key advantage, enabling the development of "turn-on" or ratiometric probes that signal the presence of a target with high fidelity.

For instance, the fluorescence of dansyl derivatives is notoriously quenched in aqueous environments but exhibits strong fluorescence in nonpolar media or when bound to hydrophobic sites on proteins. This property has been extensively exploited for labeling proteins and studying protein folding and dynamics.

Performance Benchmarking: Key Metrics for Fluorescent Probes

To objectively evaluate the performance of any fluorescent probe, a set of key photophysical parameters must be considered. This section details these metrics and provides a comparative overview of this compound-based probes against popular alternatives such as BODIPY, Coumarin, and NBD.

Fluorescence Quantum Yield (Φ_F_): The Measure of Brightness

The fluorescence quantum yield is a direct measure of a fluorophore's efficiency in converting absorbed light into emitted light. A higher quantum yield translates to a brighter signal, which is crucial for sensitive detection, especially at low analyte concentrations.

Table 1: Comparative Quantum Yields of Selected Fluorescent Probes

Fluorophore ClassExample ProbeTarget Analyte/ConditionQuantum Yield (Φ_F_)Reference
This compound Dansyl-amino acid adductNonpolar environment~0.7
BODIPY BODIPY FLWaterApproaching 1.0
Coumarin Coumarin 6Lipid membranesHigh
NBD NBD-PEHydrophobic mediaHigh
Rhodamine Rhodamine 6GEthanol0.95
Fluorescein Fluorescein0.1 N NaOH0.925

As evidenced in Table 1, while this compound probes like dansyl derivatives can achieve high quantum yields in specific environments, they are often surpassed by scaffolds like BODIPY, which maintain high brightness even in aqueous solutions. This makes BODIPY-based probes particularly well-suited for live-cell imaging in aqueous buffers.

Stokes Shift: Separating Excitation from Emission

The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio and simplifying filter selection in fluorescence microscopy.

Table 2: Comparative Stokes Shifts of Selected Fluorescent Probes

Fluorophore ClassExample ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
This compound Dansyl sulfonamide adducts~340~520~180
BODIPY BODIPY FL~503~512~9
Coumarin Coumarin derivatives350-450400-550Variable
NBD NBD-PE46353673
Phenothiazine PTZ-based probes~450~641~191

This compound probes, particularly dansyl derivatives, often exhibit large Stokes shifts, which is a significant advantage in reducing background fluorescence. In contrast, many BODIPY dyes have notoriously small Stokes shifts, which can present challenges in certain imaging applications.

Photostability: Resisting the Bleach

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments and for applications requiring high-intensity illumination.

From the available literature, BODIPY dyes are renowned for their exceptional photostability compared to traditional dyes like fluorescein and rhodamine. While specific quantitative data for the photostability of this compound probes is less readily available in a comparative context, the general consensus is that scaffolds like BODIPY and certain phenothiazine derivatives offer superior performance in this regard.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your findings, it is essential to employ robust and validated experimental protocols. This section provides step-by-step methodologies for key performance benchmark experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The comparative method, utilizing a well-characterized standard with a known quantum yield, is a reliable approach for determining the Φ_F_ of a test sample.

Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_std Prepare Standard Solution measure_abs_std Measure Absorbance of Standard prep_std->measure_abs_std prep_sample Prepare Sample Solution measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_fluor_std Measure Fluorescence of Standard measure_abs_std->measure_fluor_std measure_fluor_sample Measure Fluorescence of Sample measure_abs_sample->measure_fluor_sample calc_qy Calculate Quantum Yield measure_fluor_std->calc_qy measure_fluor_sample->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Protocol:

  • Select a Standard: Choose a quantum yield standard with absorption and emission spectra that overlap with your sample. Rhodamine 6G in ethanol (Φ_F_ = 0.95) is a common standard.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength and instrument settings for both the standard and the sample.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

    Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Evaluation of Probe Selectivity

Selectivity is a critical parameter, especially for probes designed to detect specific analytes in a complex biological milieu.

Workflow for Probe Selectivity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare Probe Solution add_target Add Target Analyte to Probe prep_probe->add_target add_interferents Add Interfering Analytes to Probe prep_probe->add_interferents prep_analytes Prepare Solutions of Target and Interfering Analytes prep_analytes->add_target prep_analytes->add_interferents measure_target Measure Fluorescence Response add_target->measure_target compare_responses Compare Fluorescence Responses measure_target->compare_responses measure_interferents Measure Fluorescence Response add_interferents->measure_interferents measure_interferents->compare_responses

Caption: Workflow for Evaluating Probe Selectivity.

Protocol:

  • Prepare Solutions: Prepare a stock solution of your fluorescent probe and solutions of the target analyte and a panel of potentially interfering species (e.g., other metal ions, amino acids, reactive oxygen species).

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution alone.

  • Target Analyte Response: Add the target analyte to the probe solution and record the change in fluorescence intensity or spectral shape over time until a stable signal is reached.

  • Interference Studies: To separate tubes containing the probe solution, add each of the potential interfering species at a concentration typically higher than that of the target analyte. Record the fluorescence response.

  • Competitive Binding Assay: To a solution of the probe and the target analyte, add the interfering species to determine if they can displace the target and reverse the fluorescence signal.

  • Data Analysis: Plot the fluorescence response of the probe to the target analyte and the various interfering species. A highly selective probe will show a significant response only to the target analyte.

Applications in Focus: Where this compound Probes Shine

The unique properties of this compound-based probes have led to their successful application in several key areas of research.

Sensing Metal Ions

The sulfonamide nitrogen and adjacent atoms in this compound derivatives can act as effective chelating sites for metal ions. This has been exploited to develop selective fluorescent probes for various metal ions, including Zn²⁺ and Cu²⁺. For example, a dansyl-based probe has been reported for the selective detection of Cu²⁺ with a low detection limit of 2.91 x 10⁻⁸ M. The binding of the metal ion often restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response.

Enzyme Activity Assays

The sulfonamide bond can be synthetically modified to be a substrate for specific enzymes. Upon enzymatic cleavage, a fluorescent product is released, providing a direct measure of enzyme activity. This "pro-fluorescent" strategy is widely used for high-throughput screening of enzyme inhibitors. The environmental sensitivity of the released fluorophore can also provide additional information about the local environment of the enzyme.

Conclusion and Future Perspectives

This compound-based fluorescent probes offer a compelling set of features, most notably their environmental sensitivity and large Stokes shifts. While they may not always match the sheer brightness and photostability of newer generation dyes like BODIPYs, their synthetic tractability and tunable properties ensure their continued relevance in the development of bespoke probes for specific applications.

Future advancements in this area will likely focus on improving their quantum yields in aqueous media, enhancing their photostability through structural modifications, and developing novel probes with multi-analyte sensing capabilities. By carefully considering the performance benchmarks and experimental protocols outlined in this guide, researchers can confidently select and validate the most appropriate fluorescent probe to illuminate their scientific questions.

Head-to-Head Comparison of Synthetic Routes to O-Toluenesulfonamide: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide (OTS) is a crucial chemical intermediate with significant applications across various industries, including the synthesis of pharmaceuticals like saccharin, the production of fluorescent pigments and dyes, and its use as a reactive plasticizer in synthetic resins.[1][2][3] The selection of an appropriate synthetic route is paramount for achieving desired purity, yield, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for OTS, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

At a Glance: Comparative Overview of this compound Synthesis Routes

Synthesis Route Starting Material Key Reagents Typical Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Route 1: Ammonolysis of o-Toluenesulfonyl Chloride o-Toluenesulfonyl ChlorideAqueous AmmoniaCooling (freezing mixture), followed by gentle heatingHighWell-established, straightforward, high yieldRequires prior synthesis of o-toluenesulfonyl chloride
Route 2: Direct Sulfonation and Amination of Toluene TolueneChlorosulfonic Acid, AmmoniaVariesModerateUtilizes a readily available starting materialOften produces a mixture of ortho and para isomers, requiring separation
Route 3: From o-Xylene (Multi-step) o-XyleneOxidizing agents, Chlorosulfonic Acid, AmmoniaMulti-step process with varying conditionsLower overall yieldPotential for specific isomer synthesisMore complex, multi-step process can be less efficient

Route 1: The Workhorse - Ammonolysis of o-Toluenesulfonyl Chloride

This is the most traditional and widely employed method for the synthesis of this compound.[1] The reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of o-toluenesulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. The acid is neutralized by excess ammonia.

Reaction Mechanism & Rationale

The core of this synthesis is a classic nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of ammonia acts as the nucleophile, attacking the electron-deficient sulfur atom of the o-toluenesulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. The use of a cooling mixture during the addition of the sulfonyl chloride is critical to control the exothermic reaction and prevent the hydrolysis of the starting material. Gentle heating after the addition ensures the completion of the reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of this synthetic route.

  • Preparation of Reagents: Prepare a 20% aqueous ammonia solution.

  • Reaction Setup: Place the ammonia solution in a reaction vessel and cool it in a freezing mixture (e.g., ice-salt bath).

  • Addition of o-Toluenesulfonyl Chloride: Gradually add o-toluenesulfonyl chloride to the cooled ammonia solution with constant stirring. Maintain the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the freezing mixture and allow the reaction to warm to room temperature. Gently heat the mixture to ensure the reaction goes to completion.[4]

  • Isolation of Crude Product: Filter the resulting solid this compound.

  • Purification:

    • Dissolve the crude product in a 1N sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Reprecipitate the this compound by adding hydrochloric acid or sulfuric acid until the desired amount of precipitate is formed.[4]

    • For higher purity, the precipitate can be redissolved in hot water and allowed to recrystallize upon cooling, yielding almost pure this compound with a melting point of 133-134°C.[4]

Visualization of the Ammonolysis Pathway

Ammonolysis o_TSC o-Toluenesulfonyl Chloride Reaction Nucleophilic Attack o_TSC->Reaction NH3 Aqueous Ammonia NH3->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Addition OTS This compound Intermediate->OTS Elimination of Cl- HCl HCl Intermediate->HCl NH4Cl NH4Cl HCl->NH4Cl + NH3

Caption: Ammonolysis of o-toluenesulfonyl chloride to this compound.

Route 2: The Direct Approach - Sulfonation and Amination of Toluene

This route offers the advantage of starting from the readily available and inexpensive feedstock, toluene. The process involves two main steps: the sulfonation of toluene to produce toluenesulfonyl chloride, followed by amination to yield the desired sulfonamide.

Reaction Mechanism & Rationale

The initial step is an electrophilic aromatic substitution reaction where toluene reacts with a sulfonating agent, typically chlorosulfonic acid, to form a mixture of ortho- and para-toluenesulfonyl chlorides.[5] The ortho isomer is the desired precursor for this compound. The subsequent amination step follows the same mechanism as described in Route 1. A significant challenge in this route is controlling the regioselectivity of the sulfonation to maximize the yield of the ortho isomer. The separation of the ortho and para isomers is a critical and often challenging step.[6]

Experimental Protocol: A Two-Step Synthesis

Step 1: Chlorosulfonation of Toluene

  • Reaction Setup: In a well-ventilated fume hood, cool chlorosulfonic acid in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Addition of Toluene: Slowly add toluene to the cooled chlorosulfonic acid while maintaining a low temperature.

  • Reaction Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the toluenesulfonyl chloride isomers.

  • Isolation: Separate the organic layer containing the toluenesulfonyl chlorides.

Step 2: Amination of the Isomer Mixture

  • Amination: The crude mixture of toluenesulfonyl chlorides is then subjected to amination with aqueous ammonia as described in Route 1.

  • Isomer Separation: The resulting mixture of o- and p-toluenesulfonamides must be separated. This can be achieved through fractional crystallization, often by exploiting the different solubilities of their alkali salts. The sodium salt of the ortho isomer is generally more soluble than the para isomer.[6]

Visualization of the Direct Synthesis Pathway

Direct_Synthesis Toluene Toluene Sulfonation Electrophilic Aromatic Substitution Toluene->Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonation Isomer_Mixture o/p-Toluenesulfonyl Chloride Mixture Sulfonation->Isomer_Mixture Amination Ammonolysis Isomer_Mixture->Amination Ammonia Ammonia Ammonia->Amination Amide_Mixture o/p-Toluenesulfonamide Mixture Amination->Amide_Mixture Separation Fractional Crystallization Amide_Mixture->Separation OTS This compound Separation->OTS PTS p-Toluenesulfonamide Separation->PTS

Caption: Direct synthesis of toluenesulfonamides from toluene.

Route 3: An Alternative Pathway - Synthesis from o-Xylene

While less common, this compound can be synthesized from o-xylene through a multi-step process. This route involves the oxidation of one of the methyl groups of o-xylene to a carboxylic acid, followed by conversion to the sulfonyl chloride and subsequent amination.

Reaction Mechanism & Rationale

This pathway begins with the selective oxidation of o-xylene to o-toluic acid. This can be achieved using various oxidizing agents. The resulting carboxylic acid is then converted to the corresponding sulfonyl chloride, which is a more complex transformation than the direct sulfonation of toluene. Finally, the sulfonyl chloride is aminated to yield this compound. The complexity and number of steps generally make this route less economically viable for large-scale production compared to the other methods. However, it can be a valuable route in specific research contexts where the starting material is readily available or when exploring alternative synthetic strategies.

Conceptual Experimental Workflow
  • Oxidation of o-Xylene: o-Xylene is oxidized to o-toluic acid using a suitable oxidizing agent (e.g., potassium permanganate or chromic acid).

  • Conversion to Sulfonyl Chloride: The o-toluic acid is converted to o-toluenesulfonyl chloride. This is a non-trivial step and may involve multiple transformations.

  • Amination: The resulting o-toluenesulfonyl chloride is then aminated using aqueous ammonia, similar to the procedure in Route 1.

Visualization of the o-Xylene Route

oXylene_Route oXylene o-Xylene Oxidation Oxidation oXylene->Oxidation oToluicAcid o-Toluic Acid Oxidation->oToluicAcid Conversion Conversion to Sulfonyl Chloride oToluicAcid->Conversion oTSC o-Toluenesulfonyl Chloride Conversion->oTSC Ammonolysis Ammonolysis oTSC->Ammonolysis OTS This compound Ammonolysis->OTS

Caption: Multi-step synthesis of this compound from o-xylene.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Corrosive Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Irritants: this compound and its intermediates can be irritating to the skin, eyes, and respiratory tract.[2][9] Dust formation should be minimized, and appropriate respiratory protection should be used when handling the solid product.[9]

  • Exothermic Reactions: The reactions, particularly the sulfonation and amination steps, can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable synthetic route for this compound is a critical decision that depends on various factors, including the desired scale of production, purity requirements, cost of starting materials, and available equipment.

  • For laboratory-scale synthesis where high purity and yield are paramount, the ammonolysis of o-toluenesulfonyl chloride (Route 1) is often the preferred method due to its straightforward nature and well-established protocols.

  • For industrial-scale production , the direct sulfonation and amination of toluene (Route 2) can be more economically viable due to the low cost of the starting material. However, this route necessitates efficient methods for isomer separation to achieve the desired product purity.

  • The synthesis from o-xylene (Route 3) is a more complex and less common approach, but it can be a valuable alternative in specific research scenarios.

By carefully considering the advantages and disadvantages of each route, researchers and chemical professionals can make an informed decision to select the most appropriate method for their specific needs, ensuring an efficient and successful synthesis of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of O-Toluenesulfonamide (o-TSA). As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Section 1: Hazard Assessment & Risk Mitigation

Before addressing disposal, a thorough understanding of the hazards associated with this compound is paramount. This knowledge directly informs the necessary safety precautions and the rationale for specific disposal methods.

1.1 Toxicological and Physicochemical Profile

This compound (CAS No. 88-19-7) is a colorless crystalline solid.[1] While it has low acute toxicity, it presents specific hazards that must be managed[2]:

  • Eye Irritation: The compound is classified as a serious eye irritant.[3] Short-term exposure can cause mechanical irritation, redness, and pain.[1]

  • Carcinogenicity: It is suspected of causing cancer and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen.[3]

  • Combustibility: this compound is a combustible solid.[1] Upon burning, it decomposes and releases toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[1] This thermal decomposition profile is a critical factor in selecting the appropriate disposal technology.

  • Reactivity: The material reacts with strong oxidants, acids, and bases.[1][4] Therefore, it must not be mixed with incompatible waste streams.[5]

1.2 Essential Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE when handling o-TSA in any capacity, including preparation for disposal. The level of PPE should be determined by a risk assessment of the specific task.[6][7][8]

Protection Type Required Equipment Rationale & Causality
Eye & Face Protection Safety glasses with side shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[9][10] A face shield may be used for additional protection against splashes.[11]Primary Risk: Prevents contact of o-TSA dust or particles with the eyes, mitigating the risk of serious irritation.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[12] Gloves must be inspected before use and disposed of properly after handling.[13]Primary Risk: Avoids direct dermal contact. While not a primary skin irritant, good laboratory practice minimizes all chemical skin exposure.[2]
Body Protection A lab coat or long-sleeved protective clothing.[10] For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.[7]Primary Risk: Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use only in a well-ventilated area.[1][12] If dust generation is unavoidable, a particulate filter respirator (NIOSH-approved) is required to prevent inhalation.[1]Primary Risk: A harmful concentration of airborne particles can be reached quickly if the solid is dispersed.[1]

Section 2: Spill Management Protocol

Accidental spills are a foreseeable risk in any laboratory setting. A swift, correct response is critical to containing the hazard.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Immediately notify all personnel in the vicinity of the spill.[14][15] Secure the area to prevent cross-contamination.[14]

  • Don PPE: Before approaching the spill, put on the full PPE ensemble as detailed in Table 1.[14][15]

  • Prevent Dispersion: If appropriate and safe, gently moisten the spilled powder with a fine water spray to prevent dust from becoming airborne.[1] Do not use excess water that could spread the contaminant.

  • Contain & Collect:

    • Carefully sweep the spilled substance into a designated, covered container.[1] Use non-sparking tools if there is any fire risk.[12]

    • Work from the outside of the spill inward to minimize the contaminated area.[14]

  • Final Decontamination: Once the bulk material is collected, clean the affected surface thoroughly with soap and water.[14] Collect the rinse water for proper disposal if the spill is large or involves a highly toxic substance.[14]

  • Package & Label Waste: Securely close and label the container holding the spill debris with "Hazardous Waste" and the chemical name (this compound).[14][16]

  • Dispose: Manage the container as hazardous waste according to the procedures in Section 3.

  • Report & Restock: Report the incident to your supervisor or Environmental Health & Safety (EHS) department. Restock all used items in the spill kit.[14]

Section 3: Core Disposal Procedures

The disposal of chemical waste is a strictly regulated process. The foundational principle is that all waste must be managed in accordance with local, state, and national regulations.[5][9]

3.1 Step 1: Waste Characterization

Before disposal, the waste generator is legally required to determine if the chemical waste is classified as hazardous.[9] In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA) as administered by the EPA.[17]

  • Evaluation: this compound is not explicitly a "listed" hazardous waste (F, K, P, or U lists).[18] However, a waste stream containing it must be evaluated for hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[17] Given its combustibility and potential health hazards, it is best practice to manage it as a hazardous chemical waste.

3.2 Step 2: Preparing Waste for Collection

Proper packaging and labeling are essential for safe transport and disposal.

  • Use Original or Approved Containers: Whenever possible, leave the waste chemical in its original container.[5] If not feasible, use a suitable, sealable, and chemically compatible container.

  • Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[5] Mixing can cause dangerous reactions and complicates the disposal process.

  • Secure & Label: Tightly close the container.[12] Affix a hazardous waste label detailing the contents ("Waste this compound"), the accumulation start date, and the associated hazards.

  • Segregated Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidants.[1]

3.3 Step 3: Final Disposal Pathway

The recommended and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility.

  • Controlled Incineration: The preferred disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[3][12]

    • Causality: This method ensures the complete thermal destruction of the organic molecule. The required scrubbers are critical for neutralizing and removing the toxic sulfur and nitrogen oxides produced during combustion, preventing their release into the atmosphere.[1][12]

  • Landfill Prohibition: Do not dispose of this compound in a sanitary landfill. Discharge into sewer systems or the environment is strictly prohibited.[12]

  • Engage Professionals: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management contractor. These entities are equipped to handle the transport and final destruction in compliance with all regulations, including the use of a hazardous waste manifest to track the material from "cradle to grave".[19]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from identification as a waste product to its final disposal.

G start Waste Identified: This compound spill Is it a spill? start->spill cleanup Execute Spill Management Protocol (See Section 2) spill->cleanup Yes containerize Containerize in a sealed, compatible container spill->containerize No (Routine Waste) cleanup->containerize characterize Characterize Waste (per local/national regulations, e.g., 40 CFR § 262.11) containerize->characterize is_hazardous Is waste deemed hazardous? characterize->is_hazardous dispose_non_haz Consult EHS for disposal as non-hazardous industrial waste (Unlikely for o-TSA) is_hazardous->dispose_non_haz No dispose_haz Manage as Hazardous Waste is_hazardous->dispose_haz Yes / Best Practice end Disposal Complete dispose_non_haz->end contact_ehs Contact licensed hazardous waste disposal vendor via EHS Dept. dispose_haz->contact_ehs incinerate Preferred Method: Controlled Incineration w/ Flue Gas Scrubber contact_ehs->incinerate manifest Prepare Manifest & Arrange Pickup incinerate->manifest manifest->end

Caption: Decision workflow for this compound waste management.

References

Navigating the Safe Handling of O-Toluenesulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

O-Toluenesulfonamide, a key intermediate in the synthesis of various compounds including saccharin and certain pharmaceuticals, is a crystalline solid that necessitates careful handling in the laboratory. While its acute toxicity is low, the potential for eye irritation and its classification as a suspected carcinogen demand a robust safety protocol centered on the correct selection and use of Personal Protective Equipment (PPE).[1][2] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to confidently and safely manage this compound, from initial handling to final disposal. Our focus is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazards: Why PPE is Non-Negotiable

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards to mitigate are:

  • Eye Irritation: Direct contact with the eyes can cause significant irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[3]

  • Suspected Carcinogen: this compound is classified by some sources as an IARC Group 2B agent, meaning it is "possibly carcinogenic to humans."[2] This classification underscores the importance of minimizing all routes of exposure.

  • Skin Contact: While not classified as a skin irritant, prolonged or repeated contact should be avoided.[1]

Given these hazards, a multi-faceted PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It requires careful consideration of the specific tasks being performed and the potential for exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Material: Nitrile or Neoprene gloves are recommended for their broad chemical resistance. While specific breakthrough time data for this compound is not readily available, these materials offer robust protection against a wide range of organic solids. Thickness: A minimum thickness of 4-8 mil is advised for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[4]
Eye Protection Type: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles.[5] A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.
Respiratory Protection Type: For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 particulate respirator is the minimum requirement to prevent inhalation of dust. For larger quantities or in situations where dust generation is significant, a full-face respirator with P100 filters offers a higher level of protection.[6][7]
Protective Clothing Type: A flame-resistant lab coat that is fully buttoned is essential.[5] For procedures with a high risk of contamination, disposable coveralls should be considered.
Footwear Type: Closed-toe, non-perforated shoes are required in any laboratory setting.

Operational Plan: Step-by-Step PPE Protocols

Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning PPE: A Deliberate Approach to Safety

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Hand_Hygiene_On 2. Perform Hand Hygiene Inspect_PPE->Hand_Hygiene_On Don_Gown 3. Don Lab Coat/Gown Hand_Hygiene_On->Don_Gown Don_Respirator 4. Don Respirator Don_Gown->Don_Respirator Don_Goggles 5. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 6. Don Gloves (over cuffs) Don_Goggles->Don_Gloves

Figure 1: Step-by-step workflow for donning PPE.

Detailed Donning Procedure:

  • Inspect PPE: Before starting, visually inspect all PPE for any defects such as cracks, tears, or holes.[4]

  • Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[6]

  • Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, don your respirator. Ensure it forms a tight seal around your face. Perform a user seal check.

  • Goggles/Face Shield: Put on your safety goggles. If a face shield is necessary, place it over the goggles.

  • Gloves: Don your gloves, making sure to pull the cuffs over the sleeves of your lab coat.[7]

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.

Doffing_PPE cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Gown 2. Remove Lab Coat/Gown Remove_Gloves->Remove_Gown Hand_Hygiene_Off_1 3. Perform Hand Hygiene Remove_Gown->Hand_Hygiene_Off_1 Remove_Goggles 4. Remove Goggles/Face Shield Hand_Hygiene_Off_1->Remove_Goggles Remove_Respirator 5. Remove Respirator Remove_Goggles->Remove_Respirator Hand_Hygiene_Off_2 6. Perform Final Hand Hygiene Remove_Respirator->Hand_Hygiene_Off_2

Figure 2: Step-by-step workflow for doffing PPE.

Detailed Doffing Procedure:

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Gown: Unbutton your lab coat and remove it by rolling it down your arms and away from your body, keeping the contaminated outer surface folded inward.

  • Hand Hygiene: Perform hand hygiene.[6]

  • Goggles/Face Shield: Remove your eye protection from the back to the front.

  • Respirator: Remove your respirator without touching the front of it.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of this compound and any contaminated materials is crucial for environmental protection and regulatory compliance.

Waste Segregation and Labeling:

  • Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Suspected Carcinogen," "Eye Irritant").

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the original label.

Disposal Method:

All this compound waste must be disposed of through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5] While a specific EPA waste code for this compound is not explicitly listed, it may fall under codes for non-specific sources or be classified based on its characteristics. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By integrating these detailed PPE protocols and disposal plans into your standard operating procedures, you can significantly mitigate the risks associated with handling this compound. This commitment to safety not only protects individual researchers but also fosters a culture of responsibility and scientific integrity within your organization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.